Patidegib
描述
This compound has been investigated for the treatment of Conventional Chondrosarcoma.
This compound is an orally bioavailable, cyclopamine-derived inhibitor of the Hedgehog (Hh) pathway with potential antineoplastic activity. Specifically, this compound binds to and inhibits the cell membrane-spanning G-protein coupled receptor SMO, which may result in the suppression of Hh pathway signaling and a decrease in tumor cell proliferation and survival. SMO is activated upon binding of Hh ligand to the cell surface receptor Patched (PTCH); inappropriate activation of Hh signaling and uncontrolled cellular proliferation may be associated with SMO mutations. The Hh signaling pathway plays an important role in proliferation of neuronal precursor cells in the developing cerebellum and other tissues.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a semisynthetic derivative of cyclopamine that is a smoothened inhibitor with antineoplastic activity; structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
属性
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFFNCLTRVYJG-WWGOJCOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146032 | |
| Record name | Saridegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037210-93-7 | |
| Record name | Patidegib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patidegib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Patidegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saridegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PATIDEGIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Patidegib's Mechanism of Action in Hedgehog Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patidegib (also known as IPI-926 and Saridegib) is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. This compound exerts its therapeutic effect by directly targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
The Canonical Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a tightly regulated system that plays a pivotal role in cell growth, differentiation, and tissue patterning. Its dysregulation can lead to uncontrolled cell proliferation and tumorigenesis. The canonical pathway can be understood in two states: "OFF" and "ON".
"OFF" State: Absence of Hedgehog Ligand
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH1) is localized to the primary cilium, a microtubule-based organelle that serves as a signaling hub.[1] PTCH1 actively inhibits the 7-pass transmembrane G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the primary cilium.[1]
In the cytoplasm, a complex of proteins including Suppressor of fused (SUFU) binds to and sequesters the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). This sequestration prevents their nuclear translocation. Furthermore, GLI2 and GLI3 are phosphorylated by protein kinase A (PKA), leading to their proteolytic cleavage into repressor forms (GLI-R). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.
"ON" State: Presence of Hedgehog Ligand
The binding of a Hedgehog ligand to PTCH1 alleviates its inhibition of SMO.[1] This allows SMO to translocate to and accumulate at the primary cilium.[1] The ciliary accumulation of SMO triggers a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This releases the full-length, activator forms of GLI proteins (GLI-A). These activated GLI proteins then translocate to the nucleus and drive the transcription of Hh target genes, including GLI1 and PTCH1 (which acts in a negative feedback loop).[2]
This compound's Mechanism of Action
This compound is a semi-synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid.[3] It is a potent and selective antagonist of the Hedgehog pathway that functions by directly binding to and inhibiting the SMO receptor.[3][4]
By binding to SMO, this compound prevents its ciliary translocation and subsequent activation, even in the presence of Hedgehog ligand or in cases of PTCH1 loss-of-function mutations.[5][6] This effectively locks the pathway in the "OFF" state. Consequently, the SUFU-GLI complex remains intact, leading to the continued proteolytic processing of GLI proteins into their repressor forms. The net result is the suppression of Hh target gene transcription, which in turn inhibits the proliferation and survival of cancer cells that are dependent on aberrant Hh signaling.
Quantitative Data
The potency of this compound (IPI-926) has been characterized through various in vitro assays. The following tables summarize the key quantitative metrics of its activity.
| Parameter | Value | Assay | Reference |
| IC50 | 1.4 nmol/L | SMO Binding | [3] |
| EC50 | 5-7 nmol/L | Cell-based Hh Pathway Inhibition | [3] |
| Cell Line | Assay | EC50 | Reference |
| NIH-3T3 (murine) | Gli-luciferase Reporter | 9 nM | [5] |
| HEPM (human) | Gli-luciferase Reporter | 2 nM | [5] |
| C3H10T1/2 (murine) | Alkaline Phosphatase Differentiation | 12 nM | [5] |
| C3H10T1/2 (human SMO) | BODIPY-cyclopamine Binding | 1 nM | [5] |
| Model System | Effect on GLI1 mRNA | Reference |
| Rectal Adenocarcinoma Patient Stroma | ~7-fold reduction | |
| Mouse Medulloblastoma Model | Substantial decrease |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for SMO Receptor
This assay directly measures the binding affinity of a compound to the SMO receptor.
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably expressing the human SMO receptor.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in a suitable buffer. Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]MRT-92), and a serial dilution of this compound.
-
To determine non-specific binding, include control wells with a high concentration of an unlabeled SMO antagonist.
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Gli-Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the GLI proteins, which is a direct measure of Hedgehog pathway activation.
Protocol:
-
Cell Culture and Transfection:
-
Seed a Hedgehog-responsive cell line (e.g., NIH-3T3 or Shh-LIGHT2 cells) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing a GLI-responsive promoter and a Renilla luciferase plasmid for normalization.
-
-
Pathway Activation and Inhibition:
-
After transfection, activate the Hedgehog pathway by adding a SMO agonist (e.g., SAG at 100-200 nM) or Sonic Hedgehog-conditioned medium to the cells.
-
Immediately add a serial dilution of this compound to the appropriate wells. Include vehicle control wells.
-
Incubate the cells for a sufficient period (e.g., 30-48 hours) to allow for luciferase expression.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1
This method quantifies the mRNA expression levels of Hedgehog target genes to assess the downstream effects of pathway inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line in which the Hedgehog pathway is active.
-
Treat the cells with this compound at various concentrations for a specified time.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform real-time PCR using the synthesized cDNA, specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the PCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of GLI1 and PTCH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound is a highly potent inhibitor of the Hedgehog signaling pathway, acting directly on the SMO receptor. Its mechanism of action has been extensively characterized through a variety of in vitro and in vivo studies. By blocking the ciliary localization and activation of SMO, this compound effectively suppresses the downstream activation of GLI transcription factors and the expression of Hedgehog target genes. This leads to the inhibition of cell proliferation and survival in cancers with aberrant Hedgehog pathway activation. The quantitative data and experimental protocols presented in this guide provide a detailed technical foundation for researchers and drug development professionals working on Hedgehog pathway inhibitors and related cancer therapies.
References
- 1. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
The Journey from Corn Lily to Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Patidegib
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of Patidegib, a topical Hedgehog signaling pathway inhibitor. We will delve into its discovery, stemming from the natural product cyclopamine, its detailed synthesis, mechanism of action, and the key experimental data that underscore its clinical potential.
Executive Summary
This compound (formerly known as IPI-926) is a semi-synthetic derivative of the steroidal alkaloid cyclopamine, developed to inhibit the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is a critical driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[2] this compound's development as a topical formulation was a strategic decision to provide localized efficacy for conditions like Gorlin Syndrome and sporadic BCCs, while mitigating the systemic adverse effects associated with oral Hedgehog inhibitors.[3][4] This document outlines the scientific journey from the natural precursor to the synthesized drug, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and chemical processes.
Discovery and Rationale: From Cyclopamine to a Targeted Topical Agent
The discovery of this compound is rooted in the study of cyclopamine, a natural teratogen found in the corn lily (Veratrum californicum). Cyclopamine was identified as a potent inhibitor of the Hedgehog signaling pathway, a crucial cascade in embryonic development and adult tissue homeostasis.[5] The Hh pathway, when pathologically activated, can lead to uncontrolled cell growth and tumorigenesis.[2]
The core rationale for developing a cyclopamine derivative was to improve upon its pharmacological properties, such as potency and stability, while creating a molecule suitable for clinical development. The development of a topical formulation was specifically aimed at treating skin conditions like Gorlin Syndrome, a genetic disorder characterized by the development of multiple BCCs, without the systemic side effects that often lead to discontinuation of oral Hh inhibitors.[1]
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that regulates cell proliferation and differentiation. Its dysregulation is implicated in several cancers. The mechanism of action of this compound is centered on the inhibition of a key component of this pathway, Smoothened (SMO).[6]
Discovery Workflow
The development of this compound followed a logical progression from natural product screening to a refined clinical candidate. This involved identifying cyclopamine as a lead compound, synthesizing a library of derivatives to improve its drug-like properties, and then evaluating these new chemical entities for their biological activity.
Synthesis of this compound from Cyclopamine
This compound is produced through a semi-synthetic process starting with cyclopamine extracted from plant sources.[7] The synthesis involves a series of chemical modifications to the cyclopamine scaffold. While the precise, proprietary, multi-step synthesis is not fully disclosed, a plausible and chemically sound pathway can be inferred from the structures of the starting material and the final product. The key transformation is the modification at the terminal secondary amine of the piperidine ring of cyclopamine.
Proposed Experimental Protocol for Synthesis
The following is a generalized protocol for the amide coupling step, a crucial transformation in the synthesis of this compound from a cyclopamine intermediate. This protocol is based on standard organic chemistry procedures for amide bond formation.
Reaction: Amide bond formation between a cyclopamine intermediate and a suitable carboxylic acid.
Materials:
-
Cyclopamine intermediate (1.0 equivalent)
-
Carboxylic acid (e.g., 2,2-dimethylpropanoic acid) (1.2 equivalents)
-
Coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
Base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM under an inert atmosphere, add the coupling agent (e.g., DCC, 1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the cyclopamine intermediate (1.0 eq) and the base (e.g., TEA, 2.0 eq) in anhydrous DCM.
-
Add the solution of the cyclopamine intermediate to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide product.
Quantitative Data
The efficacy and pharmacological profile of this compound have been quantified through a series of preclinical and clinical studies.
Preclinical Potency and Activity
| Parameter | Value | Description |
| IC₅₀ (Smoothened Binding) | 1.4 nmol/L | The concentration of this compound required to inhibit 50% of binding to the Smoothened receptor.[6] |
| EC₅₀ (Hh Pathway Inhibition) | 5 - 7 nmol/L | The concentration of this compound required to achieve 50% of the maximum inhibition of the Hedgehog pathway in a cell-based assay.[6] |
Phase II Clinical Trial Efficacy Data (Gorlin Syndrome)
| Endpoint | This compound Topical Gel | Vehicle Gel | p-value |
| Mean New Surgically Eligible BCCs (6 months) | 0.4 | 1.4 | 0.008 (Per-Protocol)[4] |
| Patients with New Facial BCCs | 16% | 60% | Not Reported |
| Clinical Clearance of Tumors | 27% | 0% | 0.02[4] |
Phase II Clinical Trial Efficacy Data (Sporadic BCCs)
| Endpoint | This compound Topical Gel (2%) | Vehicle Gel | p-value |
| Clinical and Histologic Clearance (3 months) | Statistically Significant Improvement | - | 0.045[4] |
Pharmacokinetic Data
A key feature of the topical formulation is its minimal systemic absorption.
| Parameter | Value | Description |
| Plasma Concentration | Not Detectable | Following topical application of this compound gel, plasma levels of the drug were not detectable.[8] |
Key Experimental Methodologies
The evaluation of Hedgehog pathway inhibitors relies on robust and reproducible in vitro assays. The GLI-luciferase reporter assay is a cornerstone technique for this purpose.
GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
Objective: To quantify the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway, and to determine the inhibitory effect of compounds like this compound.
Principle: This assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of a promoter with multiple GLI binding sites. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
NIH/3T3 Shh-Light II cells (or similar) containing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH/3T3 Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer at the time of the assay (e.g., 2.5 x 10⁴ cells per well). Incubate at 37°C with 5% CO₂ for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium.
-
Pathway Activation and Inhibition:
-
Remove the medium from the cells.
-
Add fresh medium containing the Hedgehog pathway agonist (e.g., 100-200 nM SAG) to all wells except the unstimulated controls.[9]
-
Immediately add the this compound serial dilutions to the appropriate wells. Include vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plate for 30-48 hours at 37°C with 5% CO₂.[10]
-
Cell Lysis:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium and wash the cells with PBS.
-
Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[9]
-
-
Luminescence Measurement:
-
Transfer 5-20 µL of the cell lysate to an opaque 96-well luminometer plate.[3][10]
-
Using the luminometer's injectors, add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Next, inject the Stop & Glo® Reagent (for Renilla luciferase) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound represents a successful example of natural product-inspired drug development. By leveraging the known biological activity of cyclopamine and applying medicinal chemistry principles, a potent and selective Hedgehog pathway inhibitor was created. The strategic development of a topical formulation has provided a promising therapeutic option for patients with Gorlin Syndrome and other forms of basal cell carcinoma, offering the potential for localized efficacy without the debilitating systemic side effects of oral inhibitors. The data presented in this whitepaper underscores the robust scientific foundation of this compound and highlights its potential as a valuable tool in the dermatological oncology landscape.
References
- 1. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial of this compound Gel 2%, 4%, and Vehicle to Decrease the Number of Surgically Eligible Basal Cell Carcinomas in Gorlin Syndrome Patients | Clinical Research Trial Listing [centerwatch.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.stanford.edu [web.stanford.edu]
Patidegib: A Technical Guide to the Inhibition of the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patidegib (also known as Saridegib or IPI-926) is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is a known driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[4][5] this compound, a semi-synthetic derivative of the natural steroidal alkaloid cyclopamine, has been developed in both oral and topical formulations to mitigate the oncogenic effects of aberrant Hh signaling.[1][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data on its potency and clinical efficacy, details relevant experimental protocols for its evaluation, and illustrates the core biological and experimental workflows through signaling pathway diagrams.
The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[7] Its activity is tightly controlled, and its inappropriate activation in adult tissues can lead to the development of various cancers.[4][5] The pathway's core components include the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the glioma-associated oncogene (GLI) family of transcription factors.[8]
In the "Off" State: In the absence of a Hedgehog ligand, the PTCH receptor tonically inhibits the activity of the SMO receptor. This inhibition prevents SMO from localizing to the primary cilium, a key organelle for Hh signal transduction. Consequently, the GLI transcription factors are phosphorylated and proteolytically cleaved into their repressor forms (GLI-R), which then translocate to the nucleus to suppress the transcription of Hh target genes.
In the "On" State: The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the PTCH receptor alleviates the inhibition of SMO.[9] This allows SMO to translocate to the primary cilium and become activated.[1] Activated SMO initiates a downstream signaling cascade that prevents the cleavage of GLI proteins. The full-length GLI proteins (GLI-A) then move to the nucleus and act as transcriptional activators, turning on the expression of Hh target genes that promote cell growth, proliferation, and survival.[7] In many cancers, such as BCC, loss-of-function mutations in PTCH1 or activating mutations in SMO lead to ligand-independent, constitutive activation of the pathway.[5][9]
This compound's Mechanism of Action: SMO Inhibition
This compound is a small-molecule antagonist of the SMO receptor.[6][10] It exerts its therapeutic effect by directly binding to SMO, thereby preventing its activation and blocking the downstream signaling cascade.[1] This inhibition is effective even in the context of PTCH1 loss-of-function mutations, which are common in Gorlin syndrome and sporadic BCCs.[9] By blocking the SMO signal, this compound prevents the activation of GLI transcription factors, leading to the downregulation of target genes responsible for tumor growth and proliferation.[4][9]
While this compound is a derivative of cyclopamine and, like its parent compound, promotes the accumulation of SMO in the primary cilium, it does not "prime" cells for a hyper-responsive signaling rebound upon withdrawal.[1][11] Instead, it demonstrates continuous inhibition of the pathway, with plasma concentrations of the drug correlating with the degree and duration of Hh pathway suppression in vivo.[1][11]
Quantitative Data
The potency of this compound has been characterized through various in vitro assays, and its efficacy has been demonstrated in clinical trials.
Table 1: In Vitro Potency of this compound (IPI-926)
| Assay Type | Cell Line | Parameter | Value (nM) | Comparator: Cyclopamine (nM) | Reference |
| Binding Assay | C3H10T1/2 (hSmo-WT) | EC50 (BODIPY-cyclopamine displacement) | 1 | 114 | [1][12] |
| Functional Assay | NIH-3T3 | EC50 (Gli-Luciferase) | 9 | 315 | [1] |
| Functional Assay | HEPM | EC50 (Gli-Luciferase) | 2 | 59 | [1] |
| Functional Assay | C3H10T1/2 | EC50 (Alkaline Phosphatase) | 12 | 399 | [1] |
| Functional Assay | C3H10T1/2 (WT SMO) | IC50 (Gli-Luciferase) | 9 | - | [4] |
| Functional Assay | C3H10T1/2 (D473H SMO) | IC50 (Gli-Luciferase) | 244 | - | [4] |
hSmo-WT: Overexpressing wild-type human Smoothened. D473H SMO: A mutation that confers resistance to some other SMO inhibitors.[4]
Table 2: Clinical Efficacy of Topical this compound in Gorlin Syndrome (Phase 2)
| Parameter | This compound (2% and 4% arms) | Vehicle Control | Reference |
| Complete Response (Tumor Disappearance) | 25% of BCCs | 0% of BCCs | [13] |
| Rate of New Surgically Eligible BCCs | 0.4 tumors per patient | 1.4 tumors per patient | [13] |
| Molecular Efficacy (Change in GLI1 mRNA) | -56.3% (with 2% gel, once daily) | - | [14] |
Experimental Protocols
The evaluation of a SMO inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and therapeutic efficacy.
SMO Receptor Binding Assay (Competitive Displacement)
This protocol is based on the principle of competitive binding, where the test compound (this compound) competes with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the SMO receptor.[1][12]
Objective: To determine the binding affinity (EC50 or IC50) of this compound for the SMO receptor.
Materials:
-
Cells overexpressing wild-type human SMO (e.g., C3H10T1/2 cells).[1]
-
BODIPY-cyclopamine (fluorescent ligand).
-
Unlabeled this compound and Cyclopamine (for standard curve).
-
Assay buffer and cell culture media.
-
96-well plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Preparation: Culture cells overexpressing SMO to the desired confluency and harvest.
-
Compound Preparation: Prepare serial dilutions of unlabeled this compound and a positive control (e.g., unlabeled cyclopamine).
-
Binding Reaction: In a 96-well plate, incubate the SMO-expressing cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound (this compound). Include controls for no-competitor (maximum binding) and a saturating concentration of unlabeled competitor (non-specific binding).
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2.5 hours at room temperature).[1]
-
Detection: Measure the fluorescence intensity of BODIPY-cyclopamine bound to the cells using a flow cytometer or an imaging system. The amount of bound fluorescent ligand will be inversely proportional to the concentration of the competing test compound.
-
Data Analysis: Plot the fluorescence signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.[1]
Hedgehog Pathway Functional Assay (Gli-Luciferase Reporter Assay)
This cell-based assay measures the transcriptional activity of the GLI proteins as a readout of Hh pathway activation or inhibition.
Objective: To quantify the functional inhibition of the Hh pathway by this compound.
Materials:
-
NIH-3T3 or similar cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).
-
This compound.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: The following day, switch to a low-serum medium to reduce basal signaling.
-
Treatment: Treat the cells with a constant concentration of the Hh pathway agonist (to turn the pathway "ON") and a serial dilution of this compound. Include appropriate controls (unstimulated, agonist only).
-
Incubation: Incubate the cells for a period sufficient to induce luciferase expression (e.g., 30-48 hours).
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque luminometer plate. Measure the firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50/IC50 of functional pathway inhibition.
Experimental and Logical Workflows
The development and validation of this compound follow a logical progression from in vitro characterization to in vivo efficacy and clinical assessment.
Conclusion
This compound is a highly potent, second-generation SMO inhibitor that effectively blocks the oncogenic signaling of the Hedgehog pathway. Its mechanism of action is centered on the direct antagonism of the SMO receptor, preventing the activation of downstream GLI transcription factors. Quantitative in vitro data confirms its nanomolar potency, which is significantly greater than its parent compound, cyclopamine. Clinical studies, particularly with the topical formulation, have demonstrated its ability to reduce the burden of basal cell carcinomas in patients with Gorlin syndrome, offering a targeted therapeutic approach with a favorable safety profile compared to systemic Hedgehog inhibitors. The experimental protocols and workflows detailed herein provide a framework for the continued research and development of this compound and other next-generation SMO inhibitors.
References
- 1. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ir.sol-gel.com [ir.sol-gel.com]
- 10. Therapy Detail [ckb.genomenon.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity | PLOS One [journals.plos.org]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. This compound in Dermatology: A Current Review - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and molecular weight of Patidegib
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Structure
Patidegib, also known as IPI-926 and Saridegib, is a semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine.[1][2] It is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2]
Chemical Structure
The chemical structure of this compound is characterized by a complex fused ring system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide |
| Molecular Formula | C₂₉H₄₈N₂O₃S |
| SMILES | C[C@H]1C[C@]2([H])--INVALID-LINK--(--INVALID-LINK--[C@@]3(CC[C@@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--[C@@]5([H])CC4=C(C)C3)NS(=O)(=O)C)O2)NC1 |
| InChI Key | HZLFFNCLTRVYJG-WWGOJCOQSA-N |
Physicochemical Properties
The molecular weight and other key properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 504.8 g/mol | PubChem |
| CAS Number | 1037210-93-7 | PubChem |
| Appearance | White to off-white solid | (Inferred) |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its therapeutic effects by selectively targeting and inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Inappropriate activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC).
This compound's primary molecular target is the Smoothened (SMO) receptor, a G protein-coupled receptor that acts as a positive regulator of the Hh pathway.[2] By binding to SMO, this compound prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are responsible for transcribing Hh target genes involved in cell growth and differentiation.
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the downstream signaling cascade, culminating in the activation of GLI transcription factors. This compound's inhibition of SMO effectively blocks this entire downstream process.
Caption: Canonical Hedgehog signaling pathway and the mechanism of this compound inhibition.
Quantitative Data
In Vitro Potency
This compound demonstrates high potency in inhibiting the Hedgehog pathway in cellular and biochemical assays.
Table 3: In Vitro Activity of this compound
| Parameter | Value | Description | Source |
| IC₅₀ (SMO Binding) | 1.4 nmol/L | Concentration for 50% inhibition of binding to the SMO receptor. | [2][3] |
| EC₅₀ (Cell-based) | 5 - 7 nmol/L | Concentration for 50% effective inhibition of the Hedgehog pathway in a cell-based assay. | [2][3] |
Clinical Efficacy (Topical Formulation)
Clinical trials have evaluated the efficacy of a topical gel formulation of this compound for the treatment of Basal Cell Carcinomas (BCCs), particularly in patients with Gorlin Syndrome.
Table 4: Clinical Efficacy of Topical this compound in Gorlin Syndrome (Phase 2)
| Endpoint | This compound Topical Gel (2% and 4%) | Vehicle Gel | p-value | Source |
| Complete Response (Tumor Disappearance) | 25% of BCCs | 0% of BCCs | - | [4] |
| New Surgically Eligible BCCs (per patient) | 0.4 | 1.4 | - | [4] |
Note: Data is from a Phase 2 proof-of-concept study.
Pharmacokinetics
Pharmacokinetic studies have been conducted for both oral and topical formulations of this compound.
Table 5: Pharmacokinetic Parameters of Oral this compound (Phase 1)
| Parameter | Value | Description | Source |
| Tₘₐₓ (Time to Maximum Concentration) | 2 - 8 hours | Time to reach peak plasma concentration after oral administration. | [5] |
| t₁/₂ (Terminal Half-life) | 20 - 40 hours | Time for the plasma concentration to decrease by half. | [5] |
For the topical formulation, systemic exposure is significantly lower. Studies have shown that circulating blood levels of this compound are more than 500-fold lower than when the drug is administered orally.[6] In some studies of the topical gel, there were zero detectable levels of this compound in the plasma.[6]
Experimental Protocols
Semi-synthesis of this compound
This compound is a semi-synthetic derivative of cyclopamine. The synthesis involves chemical modification of the cyclopamine scaffold to improve its pharmaceutical properties, including potency and stability.[1] While detailed, proprietary synthesis protocols are not publicly available, the general approach involves sourcing cyclopamine from the plant Veratrum californicum or through plant cell fermentation, followed by a series of chemical transformations.
Characterization of this compound
The chemical structure and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule.[7][8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.[7][10]
In Vitro Hedgehog Pathway Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound on the Hedgehog pathway is a cell-based reporter assay.
Caption: A generalized workflow for an in vitro Hedgehog pathway inhibition assay.
Clinical Trial Protocol for Topical this compound
Clinical trials for topical this compound in Gorlin Syndrome have followed a structured protocol to assess safety and efficacy.
Caption: A simplified workflow for a clinical trial of topical this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of the Hedgehog signaling pathway with demonstrated clinical activity, particularly in a topical formulation for the management of Basal Cell Carcinomas in Gorlin Syndrome. Its mechanism of action, targeting the SMO receptor, is well-understood, and its physicochemical properties are defined. Further research and development may continue to explore its therapeutic potential in other Hh-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. bridgebio.com [bridgebio.com]
- 7. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of Patidegib: An In-Depth Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Patidegib (also known as Saridegib and IPI-926), a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. By targeting the Smoothened (SMO) receptor, this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development in oncology.
Core Mechanism of Action: Hedgehog Pathway Inhibition
This compound is a semi-synthetic derivative of cyclopamine that exerts its anti-neoplastic effects by binding to and inhibiting the G-protein coupled receptor SMO.[1][2] In normal cellular processes, the Hedgehog pathway is tightly regulated. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[3][4][5] In many cancers, aberrant activation of this pathway, often due to mutations in PTCH or SMO, leads to uncontrolled cell growth.[1][6] this compound's inhibition of SMO effectively blocks this signaling cascade.[1]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound in various cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Description | Source |
| IC₅₀ | 1.4 nmol/L | Inhibition of SMO receptor binding. | [1][2] |
| EC₅₀ | 5 - 7 nmol/L | Cell-based inhibition of the Hedgehog pathway. | [1][2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Animal Model | This compound (IPI-926) Dose | Key Findings | Source |
| Medulloblastoma | PtcC/C mouse model | 20 mg/kg, daily i.p. | Induced tumor reduction and significantly prolonged survival. | [7][8] |
| Medulloblastoma | B837Tx allograft model | 40 mg/kg, daily oral | Resulted in complete tumor regression. | [9] |
| Pancreatic Cancer | Genetically engineered mouse model (KPC) | Not specified | Depleted tumor-associated stroma, increased intratumoral chemotherapy concentration, and prolonged survival when combined with gemcitabine. | [10][11][12] |
| Small Cell Lung Cancer | Xenograft model | Not specified | Delayed tumor regrowth following chemotherapy. | [1] |
Table 3: Preclinical Pharmacokinetics of this compound (IPI-926)
| Species | Parameter | Value | Dosing | Source |
| Mouse | Starting Dose | 20 mg/kg (approx. 1/10th of STD10) | Daily oral | [1][2] |
| Human (Phase 1) | Tₘₐₓ | 2 - 8 hours | Single and multiple oral doses | [1][2] |
| Human (Phase 1) | t₁/₂ | 20 - 40 hours | Single and multiple oral doses | [1][2] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Hedgehog Pathway Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the Hedgehog signaling pathway in a cell-based system.
Methodology:
-
Cell Line: Utilize a cell line engineered to express a GLI-responsive reporter, such as a luciferase reporter driven by a GLI-responsive promoter (e.g., NIH/3T3 cells).
-
Assay Principle: In the absence of an SMO inhibitor, activation of the Hedgehog pathway (e.g., by an SMO agonist or by using cells with a constitutively active pathway) will lead to the expression of the reporter gene. The addition of this compound will inhibit SMO and thus reduce reporter gene expression in a dose-dependent manner.
-
Procedure: a. Plate the reporter cell line in 96-well plates. b. The following day, treat the cells with a serial dilution of this compound or vehicle control. c. Induce Hedgehog pathway signaling, if necessary. d. After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase reporter). e. Normalize the reporter activity to cell viability (e.g., using a concurrent MTT or CellTiter-Glo assay). f. Calculate the EC₅₀ value by fitting the dose-response curve using non-linear regression.
In Vivo Medulloblastoma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of medulloblastoma.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Model: Employ a Hedgehog-driven medulloblastoma model, such as the PtcC/C genetically engineered mouse model or an allograft model using a cell line like B837Tx.[7][9]
-
Procedure: a. Tumor Implantation: For allograft models, implant medulloblastoma cells (e.g., 1 x 10⁶ cells) either subcutaneously in the flank or orthotopically into the cerebellum of the mice.[1] b. Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or through imaging techniques like MRI (for orthotopic tumors). c. Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Drug Administration: Administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).[9] e. Efficacy Endpoints: Monitor tumor volume, body weight, and overall survival. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measurement of GLI1 mRNA levels by qPCR) or histological evaluation.[1]
In Vivo Pancreatic Cancer Stromal Depletion Study
Objective: To assess the effect of this compound on the tumor microenvironment in a pancreatic cancer model.
Methodology:
-
Animal Model: Utilize a genetically engineered mouse model that recapitulates the dense desmoplastic stroma of human pancreatic ductal adenocarcinoma (PDAC), such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model.[10][11]
-
Procedure: a. Tumor Development: Allow tumors to develop spontaneously in the KPC mice. b. Treatment: Treat tumor-bearing mice with this compound, either as a single agent or in combination with a chemotherapeutic agent like gemcitabine.[12] c. Microenvironment Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors. d. Histological and Molecular Analysis: Perform immunohistochemistry or immunofluorescence to assess changes in the stromal compartment, such as a decrease in alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs) and changes in collagen deposition (e.g., using Masson's trichrome stain). Analyze changes in intratumoral microvessel density.[11]
Concluding Remarks
The preclinical data for this compound strongly support its mechanism of action as a potent inhibitor of the Hedgehog signaling pathway. The in vitro and in vivo studies have demonstrated significant anti-tumor activity in models of medulloblastoma and pancreatic cancer, with evidence of stromal modulation in the latter. While the translation of these preclinical findings to clinical efficacy has been met with mixed results, particularly in pancreatic cancer, the foundational preclinical research has been crucial in guiding its clinical development, most notably for topical application in basal cell carcinoma. This technical guide provides a solid framework for researchers to understand the preclinical profile of this compound and to design future studies aimed at further elucidating its therapeutic potential in various oncological settings.
References
- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infinity Pharmaceuticals, Inc. Initiates Randomized Clinical Trial of IPI-926 in Pancreatic Cancer and Reports New Preclinical Data at American Association for Cancer Research - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IPI-926-03 - THE OLIVE LABORATORY [olivelab.org]
Pharmacological Profile of Topical Patidegib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Patidegib is a small-molecule, cyclopamine-derived inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC). Developed as a topical formulation, this compound aims to provide localized therapeutic effects, mitigating the tumor burden in conditions such as Gorlin Syndrome and sporadic BCCs, while minimizing the systemic adverse effects associated with oral Hedgehog pathway inhibitors. This document provides a comprehensive overview of the pharmacological profile of topical this compound, summarizing its mechanism of action, pharmacodynamics, and clinical findings.
Mechanism of Action: Hedgehog Pathway Inhibition
The Hedgehog signaling pathway plays a crucial role in cell growth and differentiation. In its canonical form, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched-1 (PTCH1) receptor alleviates the inhibition of the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors, which in turn regulate the expression of genes involved in cell proliferation and survival.[1]
In the context of BCC, uncontrolled activation of the Hedgehog pathway, often due to mutations in PTCH1 or SMO, is a key driver of tumorigenesis.[1] this compound exerts its therapeutic effect by acting as an antagonist to the SMO receptor.[2] By binding to SMO, this compound prevents its activation, thereby interrupting the downstream signaling cascade and inhibiting the expression of GLI1-target genes. This leads to decreased proliferation and survival of tumor cells where the Hedgehog pathway is overactive.[2] The topical application of this compound is designed to deliver the drug directly to the affected skin, achieving high local concentrations to exert its anti-tumor activity while limiting systemic exposure.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Study of this compound Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome) [clinicaltrials.stanford.edu]
- 3. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Patidegib: A Technical Guide to Target Binding and Hedgehog Pathway Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC). This compound is a topical formulation developed to treat BCC, including in patients with Gorlin syndrome, a genetic condition predisposing individuals to multiple BCCs.[2] This guide provides an in-depth technical overview of this compound's mechanism of action, its engagement with the Hedgehog pathway, and relevant experimental methodologies.
Target Binding: Inhibition of Smoothened (SMO)
This compound exerts its therapeutic effect by directly targeting Smoothened (SMO), a seven-transmembrane receptor that is a key signal transducer in the Hh pathway.[1] In the absence of Hh ligands, the receptor Patched (PTCH) inhibits SMO activity.[1][3] When Hh ligands bind to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling.[1][3] this compound binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[4]
Binding Affinity of this compound to SMO
While the precise equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for the binding of this compound to SMO is not publicly available in the provided search results, its potent inhibition of the Hedgehog pathway has been demonstrated in clinical trials through the reduction of downstream biomarkers like GLI1 mRNA.[5] The binding affinity of small molecule inhibitors to SMO is typically determined using competitive binding assays.
Hedgehog Signaling Pathway Engagement
The Hedgehog signaling pathway is a complex cascade that culminates in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][3][6]
Mechanism of Action of this compound
This compound functions as an antagonist of the SMO receptor. By binding to SMO, this compound prevents the conformational changes required for its activation, even in the presence of upstream signals (i.e., Hh ligand binding to PTCH). This blockade of SMO leads to the continued proteasomal degradation of GLI transcription factors, preventing their translocation to the nucleus and subsequent activation of target gene expression.[4]
Hedgehog Signaling Pathway and this compound's Point of Intervention
Caption: Hedgehog signaling pathway with this compound's inhibition of SMO.
Quantitative Data from Clinical Trials
This compound has been evaluated in Phase 2 clinical trials for the treatment of Gorlin syndrome and sporadic BCCs.[7] The data demonstrates its efficacy in reducing tumor burden and preventing the formation of new lesions.
Phase 2 Trial in Gorlin Syndrome[7][9][10]
| Efficacy Endpoint | Vehicle (n=5) | This compound 2% (n=6) | This compound 4% (n=6) | p-value |
| New Surgically Eligible BCCs (SEBs) at 6 months (Per-Protocol) | 1.4 (average) | 0.3 (average) | 0.3 (average) | 0.008 |
| Clinical Clearance of Tumors | 0% | 27% (combined 2% and 4%) | 27% (combined 2% and 4%) | 0.02 |
| Shrinkage of SEBs | No | Yes (significant vs. vehicle) | Yes | 0.04 (2% vs. vehicle) |
Phase 2 Trial in Sporadic Nodular BCCs[9]
| Efficacy Endpoint | Vehicle | This compound 2% | p-value |
| Clinical and Histologic Clearance at 3 months | Not effective | Significantly more effective | 0.045 |
Safety Profile
Across both Phase 2 studies, topical this compound was well-tolerated.[7] Systemic side effects commonly associated with oral Hedgehog inhibitors, such as muscle cramps, hair loss, and taste disturbance, were not observed.[7][8] Mild skin irritation was reported with the 4% formulation but not with the 2% formulation.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and pathway engagement of this compound.
SMO Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the SMO receptor by measuring its ability to displace a known, labeled ligand. A commonly used labeled ligand is BODIPY-cyclopamine.[9][10]
Experimental Workflow: SMO Competitive Binding Assay
Caption: Workflow for a competitive binding assay to determine this compound's affinity for SMO.
Protocol:
-
Membrane Preparation:
-
Culture cells overexpressing the human SMO receptor.
-
Harvest cells and lyse them to release cellular components.
-
Isolate the membrane fraction containing SMO through differential centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the prepared SMO-containing membranes.
-
Add serial dilutions of unlabeled this compound to the wells.
-
Add a fixed concentration of a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) to all wells.
-
Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known SMO inhibitor to determine non-specific binding.
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Detection:
-
Separate the membrane-bound labeled ligand from the free labeled ligand, typically by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound ligand.
-
Measure the amount of radioactivity or fluorescence retained on the filters.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
-
GLI1 mRNA Expression Assay (Quantitative PCR)
This assay quantifies the level of GLI1 mRNA, a direct downstream target of the Hedgehog pathway, to assess the functional consequence of SMO inhibition by this compound in a cellular context.[5]
Experimental Workflow: qPCR for GLI1 Expression
Caption: Workflow for quantifying GLI1 mRNA expression using qPCR.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells known to have active Hedgehog signaling (e.g., BCC cell lines) and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
-
-
RNA Isolation and Quantification:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess the purity and concentration of the extracted RNA using spectrophotometry.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, primers specific for GLI1, primers for a stable housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for GLI1 and the housekeeping gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Normalize the Ct value of GLI1 to the Ct value of the housekeeping gene for each sample (ΔCt).
-
Calculate the relative change in GLI1 expression compared to the vehicle-treated control using the comparative Ct (ΔΔCt) method.
-
Conclusion
This compound is a promising topical inhibitor of the Hedgehog signaling pathway with demonstrated efficacy in reducing the burden of basal cell carcinomas. Its mechanism of action is centered on the direct inhibition of the SMO receptor, leading to a downstream blockade of GLI-mediated transcription. The quantitative data from clinical trials support its therapeutic potential, and the detailed experimental protocols provided in this guide offer a framework for its further investigation and characterization.
References
- 1. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]
- 7. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: In Vivo Efficacy of Patidegib in Basal Cell Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Basal Cell Carcinoma (BCC) is the most prevalent form of human cancer, with its pathogenesis frequently linked to aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] Gorlin Syndrome, or Basal Cell Carcinoma Nevus Syndrome (BCCNS), is a rare genetic disorder characterized by mutations in the PTCH1 tumor suppressor gene, leading to constitutive Hh pathway activity and the development of numerous BCCs.[4][5][6] Patidegib is a small-molecule, cyclopamine-derived inhibitor of the Smoothened (SMO) protein, a critical component of the Hh pathway.[6][7][8] Developed as a topical gel, this compound aims to provide localized anti-tumor efficacy, reducing the burden of BCCs in patients with Gorlin Syndrome and sporadic BCCs, while avoiding the systemic adverse effects associated with oral Hh inhibitors.[4][5][6] This document provides a comprehensive overview of the in vivo efficacy of this compound, detailing its mechanism of action, quantitative clinical trial data, and experimental protocols.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is essential for embryonic development and tissue repair but is tightly regulated in adult tissues.[2] In the context of BCC, mutations—most commonly in PTCH1 or SMO—lead to pathological, ligand-independent activation of the pathway.
Normal State (Pathway Off): The transmembrane receptor Patched1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which binds and sequesters the GLI family of transcription factors in the cytoplasm, preventing their nuclear translocation and target gene expression.
Aberrant Activation in BCC (Pathway On): Inactivating mutations in PTCH1 (as seen in Gorlin Syndrome) or activating mutations in SMO relieve the inhibition on SMO.[1][9] Activated SMO prevents the degradation of GLI transcription factors. GLI proteins then translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, survival, and differentiation, driving tumorigenesis.[10]
This compound Intervention: this compound is a potent antagonist of SMO.[7] By binding to SMO, this compound restores its inhibition, effectively blocking the downstream signaling cascade even in the presence of PTCH1 mutations. This leads to the suppression of GLI-mediated gene transcription and a reduction in tumor cell proliferation.[5][7]
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Quantitative In Vivo Efficacy Data
Clinical studies have evaluated the efficacy of topical this compound in reducing the burden of BCCs in patients with both Gorlin Syndrome and sporadic BCCs. The data below is compiled from Phase 2 clinical trials.
Table 1: Efficacy of this compound Topical Gel in Gorlin Syndrome (Phase 2)
Data from a 6-month, double-blind, vehicle-controlled study.
| Metric | This compound Topical Gel (2% & 4%) | Vehicle Gel | P-value | Source(s) |
| New Surgically Eligible BCCs (SEBs) per Patient | ||||
| - Intent to Treat Analysis | 0.4 | 1.4 | p=0.096 | [11] |
| - Per-Protocol Analysis | 0.3 | 1.4 | p=0.008 | [11] |
| Patients Developing a New Facial BCC | 16% | 60% | - | [4] |
| Clinical Clearance of Existing SEBs | 27% (12 of 45 SEBs) | 0% (0 of 16 SEBs) | p=0.02 | [11] |
| Complete Response Rate (Tumor Disappearance) | 25% | 0% | - | [8] |
Table 2: Efficacy of this compound Topical Gel in Sporadic, Nodular BCCs (Phase 2)
Data from a 3-month, double-blind, vehicle-controlled study in non-Gorlin patients.
| Metric | This compound Topical Gel (2%) | Vehicle Gel | P-value | Source(s) |
| Clinical and Histologic Clearance of BCCs | Significantly more effective | - | p=0.045 | [11] |
| Hedgehog Biomarker Levels in Tumors | Correlated decrease | - | - | [11] |
Experimental Protocols: Clinical Trial Methodologies
The in vivo efficacy of this compound has been primarily assessed through multicenter, randomized, double-blind, vehicle-controlled clinical trials. The following outlines the typical protocol for these studies.
Study Design and Population
-
Phase: Phase 2 and 3 trials have been conducted.[4][5][12][13]
-
Design: Randomized, double-blind, vehicle-controlled, parallel-group studies.[5][12][14]
-
Patient Population:
-
Exclusion Criteria: Common exclusions include prior use of systemic or topical therapies that could interfere with the study, known hypersensitivity, and other invasive cancers within the past 5 years.[15]
Treatment Regimen
-
Investigational Product: this compound Topical Gel, typically at 2% or 4% concentrations.[6][11]
-
Control: A vehicle gel lacking the active this compound ingredient.[13][14]
-
Administration: Twice-daily topical application to the entire facial area for preventative studies in Gorlin Syndrome, or directly to target lesions in sporadic BCC studies.[5][12][14]
-
Duration: Treatment periods have ranged from 3 months for sporadic BCC studies to 6, 9, or 12 months for Gorlin Syndrome trials.[5][11][14]
Efficacy Endpoints and Assessment
-
Primary Endpoint: The primary measure of efficacy is typically the number of new, surgically eligible BCCs that develop on the face during the treatment period.[5][14]
-
Secondary Endpoints:
-
Assessment Method: Lesions are systematically imaged, tracked, and counted at baseline and regular follow-up visits. New BCCs are often confirmed via dermoscopic analysis and reviewed by a Central Photo Review Board.[17]
Caption: A typical experimental workflow for a Phase 3 clinical trial of this compound gel.
Safety and Tolerability
A key advantage of the topical formulation of this compound is the avoidance of systemic side effects commonly associated with oral Hedgehog pathway inhibitors, such as muscle spasms, dysgeusia, and alopecia.[2][6] Clinical trials of topical this compound have shown that systemic drug concentrations are very low.[6] The treatment has been generally well-tolerated with minimal or no major adverse effects reported, thereby improving the benefit-risk ratio compared to oral therapies.[4][6]
Conclusion
In vivo data from clinical trials robustly demonstrate that topical this compound is an effective agent for mitigating the burden of basal cell carcinomas in high-risk populations, particularly patients with Gorlin Syndrome. By selectively inhibiting the Hedgehog pathway at the site of application, this compound significantly reduces the development of new tumors and can lead to the clearance of existing ones.[4][11] Its favorable safety profile, which circumvents the systemic toxicities of oral SMO inhibitors, positions this compound as a promising, non-invasive, long-term preventative therapy for managing BCC.[5][6][8] Ongoing Phase 3 trials will further solidify its role in the clinical management of this disease.[5][13]
References
- 1. onclive.com [onclive.com]
- 2. Hedgehog Pathway Inhibition for the Treatment of Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bridgebio.com [bridgebio.com]
- 5. bridgebio.com [bridgebio.com]
- 6. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 12. Study of this compound Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome) [clinicaltrials.stanford.edu]
- 13. A multicenter, randomized, double-blind, vehicle-controlled, phase 3 efficacy and safety study of this compound Gel 2% for the reduction of disease burden of persistently developing basal cell carcinomas (BCCs) in subjects with Gorlin syndrome [mdanderson.org]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. uclahealth.org [uclahealth.org]
- 16. PellePharm Presents Updated Data from Two Phase 2 Studies - this compound - Gorlin Syndrome Group [gorlingroup.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Patidegib's Impact on GLI1 Expression: A Biomarker-Centric Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib is a topical small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of the Hh pathway is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[1] this compound is being developed as a targeted therapy to mitigate the tumor burden in patients with Gorlin Syndrome, a rare genetic disease characterized by the development of multiple BCCs, as well as for sporadic BCCs.[2][3]
This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effect on the downstream transcription factor Glioma-Associated Oncogene Homolog 1 (GLI1). GLI1 expression serves as a crucial pharmacodynamic biomarker for assessing the biological activity of Hedgehog pathway inhibitors like this compound. A reduction in GLI1 levels in tumor tissue has been shown to correlate with clinical efficacy, making it a valuable tool in the development and clinical application of this targeted therapy.[3][4]
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway is a tightly regulated cascade that, in the absence of a Hedgehog ligand, is kept in an inactive state by the transmembrane receptor Patched (PTCH1). PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition of SMO is relieved. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes, including GLI1 itself, which creates a positive feedback loop that amplifies the Hh signal.
In the context of BCC, mutations in PTCH1 or activating mutations in SMO lead to constitutive activation of the Hh pathway, resulting in uncontrolled cell proliferation and tumor formation. This compound is a cyclopamine-derived small molecule that acts as a SMO antagonist. By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of GLI-mediated transcription and a subsequent reduction in the expression of Hh target genes, including GLI1.
GLI1 Expression as a Pharmacodynamic Biomarker
The molecular efficacy of this compound is assessed by measuring the change in GLI1 mRNA levels in tumor biopsies. A reduction in GLI1 expression serves as a direct indicator of Hedgehog pathway inhibition. Clinical studies have demonstrated a correlation between the decrease in GLI1 mRNA and the clinical response to this compound treatment, such as the shrinkage of BCCs.[3][4]
Quantitative Data from Clinical Trials
Data from a Phase 2 clinical trial investigating this compound topical gel in patients with Gorlin Syndrome provides evidence of its effect on GLI1 expression. While the specific mean or median percentage reduction in GLI1 mRNA for each treatment arm has not been publicly detailed, the study reported a meaningful reduction in this biomarker that correlated with clinical responses.[1] The study evaluated 2% and 4% concentrations of this compound gel compared to a vehicle control.[3]
Table 1: Summary of this compound's Effect on GLI1 Expression (Qualitative)
| Treatment Group | Effect on GLI1 mRNA Levels | Correlation with Clinical Outcome | Reference |
| This compound Gel (2% and 4%) | Meaningful Reduction | Shrinkage of surgically-eligible BCCs | [1][5] |
| Vehicle Gel | No significant change | No significant change in tumor size | [1][5] |
Note: Specific quantitative data on the percentage of GLI1 mRNA reduction is not yet publicly available from the completed Phase 2 trials.
Experimental Protocols
The following sections outline the general methodologies used for assessing GLI1 expression in skin biopsy samples from clinical trials.
Experimental Workflow for GLI1 mRNA Quantification
Skin Biopsy and Sample Handling
-
Biopsy Procurement: Punch biopsies (typically 2-4 mm in diameter) are obtained from BCC tumors at baseline (before treatment) and at specified time points during treatment (e.g., after 6 weeks).
-
Sample Preservation: To maintain RNA integrity, biopsy samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until processing.
RNA Extraction from Skin Biopsies
-
Tissue Homogenization: Frozen tissue is homogenized using methods such as bead-based lysis or rotor-stator homogenizers in the presence of a lysis buffer that inactivates RNases.
-
RNA Purification: Total RNA is extracted using commercially available kits, often employing a silica-based spin column technology. This process typically includes a DNase I treatment step to remove contaminating genomic DNA.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), which provides an RNA Integrity Number (RIN). High-quality RNA (RIN > 7) is crucial for reliable gene expression analysis.
cDNA Synthesis (Reverse Transcription)
-
Reverse Transcriptase: Purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and/or oligo(dT) primers.
-
Reaction Components: The reaction mixture also includes dNTPs and an RNase inhibitor to prevent RNA degradation.
Quantitative Real-Time PCR (qPCR) for GLI1 mRNA
-
Principle: qPCR is used to amplify and simultaneously quantify the amount of a specific DNA target (in this case, GLI1 cDNA). The amplification is monitored in real-time using a fluorescent reporter.
-
Reaction Setup:
-
Master Mix: A qPCR master mix containing DNA polymerase, dNTPs, MgCl2, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan) is used.
-
Primers: Validated primers specific for the human GLI1 gene are added to the reaction.
-
Template: A specific amount of cDNA is used as the template.
-
Reference Genes: The expression of one or more stably expressed reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M) is also measured in parallel for normalization.
-
-
Thermal Cycling: The qPCR reaction is performed in a real-time PCR instrument with a thermal cycling program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
Data Analysis
-
Relative Quantification (ΔΔCt Method): The most common method for analyzing relative gene expression is the comparative Ct (ΔΔCt) method.
-
Normalization to Reference Gene (ΔCt): The Ct value of the target gene (GLI1) is normalized to the Ct value of the reference gene for each sample: ΔCt = Ct(GLI1) - Ct(Reference Gene)
-
Normalization to Control (ΔΔCt): The ΔCt of the treated sample is then normalized to the ΔCt of the baseline (pre-treatment) sample: ΔΔCt = ΔCt(Treated) - ΔCt(Baseline)
-
Fold Change Calculation: The fold change in GLI1 expression is calculated as 2-ΔΔCt. A value less than 1 indicates downregulation.
-
-
Percent Reduction: The percentage reduction in GLI1 mRNA levels can be calculated as: (1 - 2-ΔΔCt) x 100%
Conclusion
The inhibition of GLI1 expression is a key mechanism of action for this compound and serves as a robust biomarker for its therapeutic activity in the treatment of basal cell carcinoma. The quantitative measurement of GLI1 mRNA levels in tumor biopsies provides a direct assessment of Hedgehog pathway inhibition and correlates with the clinical response to treatment. The methodologies outlined in this guide provide a framework for the accurate and reliable assessment of this critical biomarker in both preclinical and clinical research settings. Further release of quantitative data from ongoing and completed clinical trials will continue to refine our understanding of the dose-response relationship between this compound and GLI1 modulation, ultimately aiding in the optimization of treatment strategies for patients with Hedgehog-driven cancers.
References
Methodological & Application
Patidegib In Vitro Assay Protocols for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers to promote tumor growth and survival.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cancer cell lines. The primary mechanism of this compound involves binding to and inhibiting the G-protein coupled receptor Smoothened (SMO), which is a key transducer of the Hh signal.[1][2][3] Inhibition of SMO leads to the suppression of downstream signaling, including the activation of Gli transcription factors, resulting in decreased proliferation and survival of cancer cells dependent on this pathway.[1]
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, aberrant activation of the Hh pathway can occur through mutations in PTCH or SMO, or through overexpression of Hh ligands.[4] this compound exerts its anti-cancer effects by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.[1][2][3]
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Data Presentation: In Vitro Activity of Hedgehog Pathway Inhibitors
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, the following table includes reference IC50 values for Vismodegib, another SMO inhibitor, in medulloblastoma cell lines. This data can serve as a benchmark for designing experiments with this compound. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | SMO Inhibitor | IC50 (µM) | Citation |
| Daoy | Medulloblastoma | Vismodegib | ~52 | [5] |
| D-283 | Medulloblastoma | Vismodegib | ~60 | [5] |
| D-341 | Medulloblastoma | Vismodegib | ~84 | [5] |
| HD-MB03 | Medulloblastoma | Vismodegib | ~75 | [5] |
| Your Cell Line | Your Cancer Type | This compound | TBD |
TBD: To Be Determined by the user.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for the evaluation of this compound's effect on the viability of adherent cancer cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., medulloblastoma, pancreatic, rhabdomyosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Caption: Workflow for the cell viability (MTT) assay.
Gli1 Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter.
Materials:
-
Cancer cell line stably expressing a Gli-Luciferase reporter (e.g., Ptch1-/- Mouse Embryonic Fibroblasts).
-
This compound
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the Gli-reporter cell line into a 96-well white, clear-bottom plate at an appropriate density.
-
Incubate for 24 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Treat the cells with the this compound dilutions and include appropriate controls (vehicle and no treatment).
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Follow the manufacturer's protocol for the luciferase assay system.
-
Briefly, lyse the cells and measure the firefly luciferase activity (driven by the Gli promoter).
-
If using a dual-reporter system, subsequently measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to a measure of cell viability.
-
Calculate the percentage of inhibition of Gli1 reporter activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound in cancer cell lines. Researchers should optimize the conditions for their specific cell lines and experimental goals. The provided information on the mechanism of action and the reference data for a similar SMO inhibitor will aid in the design and interpretation of these experiments. Further investigation into a broader range of cancer cell lines will help to elucidate the full potential of this compound as a targeted anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulation of iron metabolism affects the Rhabdomyosarcoma tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Patidegib in Animal Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. The SHH signaling pathway is a critical driver of tumorigenesis in this subgroup, making it a key therapeutic target. Patidegib is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a central component of the Hedgehog signaling pathway. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical animal models of medulloblastoma, offering a framework for evaluating its therapeutic efficacy and mechanism of action. While specific preclinical data for this compound in medulloblastoma is limited in publicly available literature, the following protocols and data are based on established methodologies for similar SMO inhibitors, such as Vismodegib, and are intended to serve as a robust guide for researchers.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
In SHH-subgroup medulloblastoma, mutations in components of the Hedgehog pathway, such as Patched1 (PTCH1) or Suppressor of fused (SUFU), lead to the constitutive activation of SMO. This results in the downstream activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation, survival, and tumor growth. This compound binds to and inhibits the SMO receptor, thereby blocking the downstream signaling cascade and suppressing tumor growth.
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes for a potent SMO inhibitor in preclinical medulloblastoma models. This data should be generated through rigorous experimentation as outlined in the protocols below.
Table 1: In Vivo Efficacy of this compound in an Orthotopic Medulloblastoma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | +500 | - | 25 | - |
| This compound | 25 | +150 | 70 | 45 | 80 |
| This compound | 50 | +50 | 90 | 60 | 140 |
Table 2: Pharmacodynamic Effects of this compound on Hedgehog Pathway Biomarkers in Tumor Tissue
| Treatment Group | Dose (mg/kg, p.o., daily) | Relative GLI1 mRNA Expression (Fold Change vs. Vehicle) | % Ki-67 Positive Cells (Proliferation Index) |
| Vehicle Control | - | 1.0 | 45 |
| This compound | 25 | 0.3 | 15 |
| This compound | 50 | 0.1 | 5 |
Experimental Protocols
Orthotopic Medulloblastoma Xenograft Model
This protocol describes the establishment of an orthotopic medulloblastoma tumor model in immunocompromised mice, which is essential for evaluating the efficacy of systemically administered this compound.
Materials:
-
Human medulloblastoma cell lines (e.g., DAOY, UW228) or patient-derived xenograft (PDX) cells
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel or similar extracellular matrix
-
Stereotactic apparatus for intracranial injections
-
Hamilton syringe with a 30-gauge needle
-
Anesthetics (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture medulloblastoma cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane.
-
Stereotactic Injection:
-
Mount the anesthetized mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole over the desired injection site in the cerebellum (e.g., 2 mm lateral to the midline, 2 mm posterior to the lambda suture).
-
Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dural surface.
-
Inject 2-3 µL of the cell suspension over 5 minutes.
-
Slowly withdraw the needle over 5 minutes to prevent reflux.
-
Suture the scalp incision.
-
-
Post-operative Care: Monitor the animals daily for any signs of distress. Provide post-operative analgesics as required.
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using bioluminescence imaging (for luciferase-tagged cells) or MRI.
-
Monitor animal weight and clinical signs (e.g., ataxia, hydrocephalus).
-
Caption: A typical experimental workflow for evaluating this compound in a mouse model.
This compound Administration
Systemic administration is required for treating brain tumors. While a specific formulation for preclinical oral administration of this compound may not be publicly detailed, a common approach for similar small molecules is outlined below.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or sonicating.
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the this compound suspension or vehicle control once daily via oral gavage.
-
Continue dosing for the duration of the study (e.g., 21-28 days or until endpoint).
-
Efficacy and Pharmacodynamic Assessment
Procedure:
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume regularly using imaging. At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
-
Survival: Monitor animals daily and euthanize when they reach pre-defined humane endpoints (e.g., >20% weight loss, significant neurological impairment). Plot Kaplan-Meier survival curves and compare median survival between groups.
-
-
Pharmacodynamic Endpoints:
-
At the end of the study, euthanize the animals and collect tumor tissue.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC for Ki-67 (proliferation marker) and other relevant markers.
-
Quantitative PCR (qPCR): Snap-freeze a portion of the tumor in liquid nitrogen. Extract RNA and perform qPCR to measure the expression of Hedgehog pathway target genes, such as GLI1 and PTCH1, to confirm target engagement.
-
Logical Relationships in Therapeutic Response
The response to this compound is dependent on the molecular characteristics of the medulloblastoma. Tumors with mutations upstream of SMO are predicted to be sensitive, while those with downstream mutations or activation of parallel pathways may exhibit resistance.
Caption: Logical framework for predicting response to this compound in medulloblastoma.
Conclusion
This compound holds promise as a targeted therapy for SHH-subgroup medulloblastoma. The protocols and guidelines presented here provide a solid foundation for preclinical evaluation of its efficacy and mechanism of action. Rigorous in vivo studies using relevant animal models are crucial for advancing our understanding of this compound's therapeutic potential and for informing the design of future clinical trials. Researchers should pay close attention to the molecular characteristics of the tumor models used, as this will be a key determinant of the response to SMO inhibition.
Optimal Concentration of Patidegib for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib, also known as IPI-926, is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its effects by binding to and inhibiting the Smoothened (Smo) receptor, a key transducer of Hh signaling.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and pancreatic cancer, making this compound a valuable tool for in vitro cancer research.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for cell culture studies. The included protocols and data will enable researchers to effectively design and execute experiments to investigate the effects of this compound on cancer cell lines.
Data Presentation: this compound In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of this compound. It is important to note that the optimal concentration of this compound can vary significantly depending on the cell line, experimental endpoint, and culture conditions.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (Smo Binding) | 1.4 nmol/L | Biochemical Assay | Direct binding affinity to the Smoothened receptor.[1] |
| EC50 (Hh Pathway Inhibition) | 5 - 7 nmol/L | Cell-based Assay | Effective concentration for 50% inhibition of the Hedgehog pathway.[1] |
| IC50 (Gli-luciferase activity) | 9 nmol/L | C3H10T1/2 cells (WT SMO) | Inhibition of downstream Hedgehog signaling in a reporter assay.[2] |
| IC50 (Gli-luciferase activity) | 244 nmol/L | C3H10T1/2 cells (D473H SMO mutant) | Demonstrates reduced sensitivity in cells with a known resistance mutation.[2] |
Table 1: Biochemical and Pathway Inhibition Data for this compound
| Cell Line | Cancer Type | Recommended Starting Concentration Range | Notes |
| Medulloblastoma Cell Lines | Medulloblastoma | 10 - 100 nmol/L | Based on Gli-luciferase activity data. A dose-response experiment is recommended. |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 10 - 200 nmol/L | The Hedgehog pathway is implicated in pancreatic cancer. Empirical determination of the optimal concentration is necessary. |
| Basal Cell Carcinoma Cell Lines | Basal Cell Carcinoma | 10 - 100 nmol/L | Given the clinical relevance, this is a key area for in vitro modeling. |
Table 2: Recommended Starting Concentration Ranges for Cell Viability and Proliferation Assays
Mandatory Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: The Hedgehog signaling pathway is initiated by ligand binding to PTCH1, relieving its inhibition of SMO. This compound directly inhibits SMO, blocking downstream signal transduction and target gene expression.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: A systematic workflow for determining the optimal concentration of this compound, starting from stock solution preparation to data analysis and identification of the effective dose range.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (IPI-926) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
(Molecular Weight of this compound: ~548.8 g/mol )
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be required.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Hedgehog Pathway Activity Assay (Quantitative PCR for GLI1)
Materials:
-
Cancer cell line with an active Hedgehog pathway
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (based on the IC50 from the viability assay or a range of 1-100 nM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
RNA Extraction:
-
After treatment, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for GLI1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
A dose-dependent decrease in GLI1 expression will confirm the inhibitory effect of this compound on the Hedgehog pathway.
-
Conclusion
The optimal concentration of this compound for cell culture studies is highly dependent on the specific cell line and the biological question being addressed. For pathway inhibition studies, concentrations in the low nanomolar range (1-100 nM) are typically effective. For assessing effects on cell viability and proliferation, a broader range of concentrations should be tested to determine the IC50 value for the specific cell line. The provided protocols offer a robust framework for researchers to determine the optimal working concentration of this compound and to investigate its role in Hedgehog-dependent cellular processes. It is always recommended to perform a dose-response curve for each new cell line and experimental setup to ensure accurate and reproducible results.
References
Patidegib Administration Routes in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular regulation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC). This compound targets the Smoothened (SMO) protein, a key component of the Hh pathway, to suppress downstream signaling and inhibit tumor growth.[1] The development of this compound has explored different administration routes, primarily oral and topical, to optimize its therapeutic window by maximizing local efficacy while minimizing systemic side effects. This document provides a detailed overview of the preclinical and clinical administration strategies for this compound, including available data, experimental protocols, and visualizations of the underlying biological and experimental frameworks.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound functions by antagonizing the SMO receptor, a central transducer in the Hedgehog signaling cascade. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO activity. Mutations in PTCH1, as seen in Gorlin Syndrome, lead to constitutive activation of SMO and downstream signaling, resulting in uncontrolled cell proliferation and tumor formation.[1] this compound's binding to SMO prevents this activation, thereby blocking the signaling cascade and mitigating tumor growth.
Administration Routes and Formulations
Preclinical and clinical development of this compound has focused on two primary routes of administration: oral and topical. The choice of administration route is intrinsically linked to the therapeutic goal of balancing efficacy with safety.
-
Oral Administration: Early clinical development of this compound included an oral formulation.[2][3] This systemic approach aimed to treat multiple BCCs, a hallmark of Gorlin Syndrome. However, oral administration of Hedgehog pathway inhibitors is often associated with systemic side effects.[2][3]
-
Topical Administration: To mitigate systemic adverse events, a topical gel formulation of this compound was developed.[2][3] This approach is designed for local application to the skin, delivering the drug directly to the tumor site while minimizing systemic exposure and associated side effects.[4] The gel formulation has been investigated in 2% and 4% concentrations.[4]
Preclinical Data Summary
While specific quantitative data from preclinical studies are not extensively published, the progression of this compound to clinical trials implies a foundation of preclinical research establishing its safety and efficacy in animal models. The development of a topical formulation, in particular, would have necessitated studies on skin penetration, local retention, and systemic absorption.
Table 1: Inferred Preclinical Administration Data for this compound
| Administration Route | Formulation | Animal Model (Inferred) | Key Parameters Investigated (Inferred) |
| Oral | Solution/Suspension | Genetically engineered mouse models of BCC; Xenograft models | Bioavailability, Maximum Tolerated Dose (MTD), Pharmacokinetics (Cmax, AUC), Efficacy (Tumor Growth Inhibition), Toxicology |
| Topical | Gel (e.g., 2%, 4%) | Hairless mouse models; Pig skin models (for skin penetration) | Skin penetration and permeation, Local drug concentration in skin layers, Systemic absorption (plasma concentration), Local efficacy (reduction in tumor size/number), Dermal toxicology (irritation, sensitization) |
Experimental Protocols
Detailed preclinical protocols for this compound are not publicly available. However, based on standard practices in dermatological drug development and the available clinical trial information, the following protocols can be inferred and adapted for preclinical research.
Protocol 1: Evaluation of Topical this compound in a Genetically Engineered Mouse Model of BCC
This protocol outlines a typical workflow for assessing the efficacy and local pharmacokinetics of topical this compound.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as the Ptch1 heterozygous mouse, which spontaneously develops BCC-like tumors.
-
Tumor Induction (if necessary): If required by the model, induce tumor formation through methods like chronic UV radiation.
-
Grouping: Randomly assign animals to treatment groups:
-
Group 1: Vehicle control gel
-
Group 2: this compound 2% topical gel
-
Group 3: this compound 4% topical gel
-
-
Administration: Apply a defined amount of the topical formulation to the tumor-bearing skin area twice daily for a specified duration (e.g., 6 months).[4]
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals.
-
Count the number of new tumors appearing over the treatment period.
-
-
Pharmacokinetic Analysis:
-
At designated time points, collect skin biopsies from the application site and blood samples.
-
Analyze drug concentrations in skin and plasma using a validated analytical method (e.g., LC-MS/MS) to assess local delivery and systemic exposure.
-
-
Histopathology and Biomarker Analysis:
-
At the end of the study, euthanize the animals and collect tumor and surrounding skin tissues.
-
Perform histological analysis to assess tumor regression and skin morphology.
-
Conduct biomarker analysis (e.g., quantitative PCR for Gli1 mRNA) to confirm target engagement.
-
Protocol 2: Oral Administration of this compound in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the systemic efficacy of orally administered this compound.
Methodology:
-
Cell Culture and Implantation:
-
Culture a suitable cancer cell line with an activated Hedgehog pathway.
-
Implant the cells subcutaneously into the flank of immunocompromised mice.
-
-
Grouping: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Group 1: Vehicle control (e.g., oral gavage)
-
Group 2: this compound at a low dose
-
Group 3: this compound at a high dose
-
-
Administration: Administer this compound or vehicle orally once daily via gavage for the duration of the study.
-
Efficacy Assessment:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Collect blood samples at various time points after the first and last doses to determine the pharmacokinetic profile of this compound.
-
At the end of the study, collect tumor tissue to assess the levels of Hedgehog pathway biomarkers (e.g., Gli1) to confirm target inhibition.
-
Clinical Trial Insights and Their Relation to Preclinical Findings
Clinical trials with this compound have provided valuable data that likely reflect the outcomes of earlier preclinical studies.
Table 2: Summary of Key Clinical Trial Findings for Topical this compound
| Study Phase | Formulation | Patient Population | Key Efficacy Endpoints | Key Safety Findings | Citation |
| Phase 2 | 2% and 4% Gel | Gorlin Syndrome | Reduction in new surgically eligible BCCs; Clinical clearance of existing tumors. | No significant systemic side effects characteristic of oral hedgehog inhibitors. Mild skin irritation with 4% gel. | [4] |
| Phase 2 | 2% and 4% Gel | Sporadic BCC | Significant clinical and histologic clearance of BCCs compared to vehicle. | Minimal adverse effects; very low systemic drug concentrations. | [4][5] |
| Phase 3 | 2% Gel | Gorlin Syndrome | Comparison of the number of new BCCs over 12 months between this compound and vehicle groups. | Tolerability similar to vehicle; absence of significant systemic adverse events. | [1][3] |
The clinical data strongly support the preclinical hypothesis that topical administration of this compound can achieve local efficacy in treating and preventing BCCs without causing the systemic side effects associated with oral Hedgehog inhibitors.[2][3][4] The low systemic blood concentrations observed in patients after topical application confirm the intended localized effect of the gel formulation.[5]
Logical Framework for this compound Development
The development of this compound followed a logical progression from establishing systemic efficacy to refining the administration route to improve safety and patient compliance.
Conclusion
The development of this compound exemplifies a strategic approach to drug delivery, transitioning from a systemic (oral) to a localized (topical) administration route to enhance the therapeutic index. While detailed public data on the preclinical phase is limited, the successful progression to late-stage clinical trials for the topical gel formulation underscores a solid foundation of preclinical research. The provided protocols and frameworks, based on established methodologies and clinical trial designs, offer a guide for researchers in the continued investigation of this compound and other topical therapies targeting cutaneous malignancies. The focus on topical administration has shown promise in providing a safe and effective long-term treatment option for patients with conditions like Gorlin Syndrome, potentially reducing the need for frequent and invasive surgeries.[3]
References
Application Notes and Protocols: Topical Patidegib Formulation for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib (also known as IPI-926 and Saridegib) is a potent, semi-synthetic derivative of cyclopamine that acts as an antagonist of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a critical regulator of cellular processes during embryonic development and is largely quiescent in adult tissues.[3] However, aberrant reactivation of this pathway is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[3][4] this compound exerts its inhibitory effect by binding to and antagonizing Smoothened (SMO), a G protein-coupled receptor-like transmembrane protein that is a core component of the Hh pathway.[1][5]
Oral formulations of Hedgehog pathway inhibitors have demonstrated clinical efficacy but are often associated with systemic adverse effects.[4][6] A topical formulation of this compound has been developed to deliver the active compound directly to the skin, thereby maximizing local drug concentration and therapeutic effect while minimizing systemic exposure and associated side effects.[7][8] Clinical studies have shown that a 2% topical this compound gel can reduce the burden of BCCs in patients with Gorlin Syndrome.[8][9][10]
These application notes provide detailed protocols for the preparation and preclinical evaluation of a topical this compound formulation for laboratory research, including methods for assessing skin permeation, target engagement, and in vitro cytotoxicity.
Physicochemical and Performance Data
Quantitative data for this compound is crucial for designing and interpreting experiments. The following tables summarize key in vitro potency and efficacy parameters.
Table 1: this compound Potency in Hedgehog Pathway Inhibition
| Assay Type | Metric | Value (nM) | Cell Line / System | Reference |
|---|---|---|---|---|
| SMO Receptor Binding | IC₅₀ | 1.4 | Recombinant SMO Receptor | [1] |
| SMO Receptor Binding | EC₅₀ | 1 | C3H10T1/2 cells (BODIPY-cyclopamine competition) | [5][11] |
| Hh Pathway Inhibition | EC₅₀ | 5 - 7 | Cell-based assays | [1] |
| Gli-Luciferase Reporter | EC₅₀ | 9 | NIH-3T3 cells | [5][11] |
| Gli-Luciferase Reporter | EC₅₀ | 2 | HEPM cells | [5][11] |
| Cell Differentiation | EC₅₀ | 12 | C3H10T1/2 cells (alkaline phosphatase) | [5][11] |
| Resistant SMO Mutant | IC₅₀ | 244 | C3H10T1/2 cells (D473H SMO mutant) |[12] |
Table 2: Example Data Structure for In Vitro Skin Permeation Note: Specific experimental values for this compound were not found in the public literature and should be determined empirically using Protocol 2.
| Parameter | Symbol | Value | Units |
|---|---|---|---|
| Cumulative Amount | Q | (Experimental Data) | µg/cm² |
| Steady-State Flux | Jₛₛ | (Experimental Data) | µg/cm²/h |
| Permeability Coefficient | Kₚ | (Experimental Data) | cm/h |
| Lag Time | tₗ | (Experimental Data) | h |
Experimental Protocols
Protocol 1: Preparation of a 2% Topical this compound Hydroalcoholic Gel
This protocol describes the preparation of a 100 g batch of a 2% (w/w) this compound hydroalcoholic gel, suitable for in vitro and in vivo laboratory experiments. The formulation is based on common laboratory-scale methods for creating stable and consistent topical gels.
Materials and Equipment:
-
This compound (IPI-926) powder
-
Ethanol (95% or absolute)
-
Carbomer 940 or 980 NF
-
Glycerin
-
Triethanolamine (TEA)
-
Purified, deionized water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
-
Overhead mechanical stirrer (for larger volumes or higher viscosity)
-
Spatulas
Procedure:
-
Carbomer Dispersion: In a beaker, weigh 1.0 g of Carbomer 940 and add it slowly to 37.0 g of deionized water while stirring continuously with a magnetic stirrer. Allow the Carbomer to hydrate for at least 8-10 hours (or overnight) until a uniform, lump-free dispersion is formed.[12]
-
This compound Solubilization: In a separate beaker, weigh 2.0 g of this compound powder. Add 50.0 g of ethanol and 10.0 g of glycerin. Stir with a magnetic stirrer until the this compound is completely dissolved. This forms the active alcoholic phase.
-
Combining Phases: Slowly add the active alcoholic phase (Step 2) to the hydrated Carbomer dispersion (Step 1) while stirring. Continue to mix until the mixture is homogeneous.
-
Neutralization and Gelation: While monitoring the pH, add triethanolamine (TEA) dropwise to the mixture under continuous stirring. The gel will begin to form and thicken as the pH approaches neutral (target pH 6.0-7.0).[5] Be cautious not to add TEA too quickly, as this can cause localized gelling and an inhomogeneous product.
-
Final Mixing and Storage: Once the desired pH and viscosity are achieved, stop adding TEA. Continue stirring for another 15-20 minutes to ensure complete homogeneity. Store the final gel in an airtight container at room temperature, protected from light.
Diagrams: Pathways and Workflows
References
- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity | PLOS One [journals.plos.org]
- 6. Topical hedgehog inhibitors for basal cell carcinoma: how far away are we? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, randomized, double-blind, vehicle-controlled, phase 3 efficacy and safety study of this compound Gel 2% for the reduction of disease burden of persistently developing basal cell carcinomas (BCCs) in subjects with Gorlin syndrome [mdanderson.org]
- 9. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uclahealth.org [uclahealth.org]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
Patidegib in Preclinical Research: A Guide to Dosage and Treatment Schedules in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and treatment schedules for the Hedgehog (Hh) pathway inhibitor, Patidegib (formerly known as IPI-926), in various mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma (BCC).[3][4] Preclinical studies in mouse models have been instrumental in establishing the anti-tumor activity of this compound and have informed the design of clinical trials. This document summarizes key findings from these murine studies, focusing on dosages, treatment regimens, and experimental protocols.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. In cancer, mutations in pathway components can lead to constitutive activation of SMO and subsequent transcription of genes that promote cell proliferation, survival, and tumor growth.[5] this compound exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[1][2]
Hedgehog Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the dosages and treatment schedules for this compound (IPI-926) in various mouse models as reported in preclinical studies.
Table 1: Oral Administration of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosage | Treatment Schedule | Outcome |
| Medulloblastoma Allograft | Medulloblastoma | 20 mg/kg | Daily, intraperitoneal injection | Full resolution of clinical symptoms and decreased tumor size after 19 days.[3] |
| Medulloblastoma Allograft | Medulloblastoma | 20 mg/kg | Daily for 6 weeks, followed by 20 mg/kg twice weekly for 6 weeks (maintenance) | Significant survival benefit compared to controls and withdrawal group.[3] |
| Medulloblastoma Allograft | Medulloblastoma | 40 mg/kg | Daily, oral administration | Complete tumor regression.[2] |
| Pancreatic Cancer (Transgenic) | Pancreatic Cancer | Not Specified | In combination with gemcitabine | Depletion of tumor-associated stroma and prolonged survival.[2] |
Table 2: Topical Administration of this compound in Mouse Models
| Mouse Model | Cancer Type | Formulation | Treatment Schedule | Outcome |
| Murine BCC Model | Basal Cell Carcinoma | 2% Topical Gel | Not Specified | Significant reduction in tumor size.[6] |
Experimental Protocols
Oral Administration via Gavage
This protocol is a general guideline for the preparation and administration of this compound via oral gavage in mice, based on common laboratory practices.
Materials:
-
This compound (IPI-926) powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5 inches for adult mice)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by sequentially mixing the components in a sterile tube. Vortex thoroughly after the addition of each component to ensure a homogenous mixture.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Sequentially add the remaining vehicle components, vortexing after each addition to maintain a uniform suspension.
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 10 ml/kg body weight. For example, to deliver a 20 mg/kg dose to a 20g mouse, the administration volume would be 0.2 ml, requiring a final drug concentration of 2 mg/ml.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse immediately before dosing to ensure accurate dose calculation.
-
Restrain the mouse securely.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Gently insert the gavage needle into the esophagus to the predetermined depth.
-
Administer the this compound formulation slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the mouse for any signs of distress immediately following the procedure and at regular intervals as dictated by the experimental design.
Workflow for Oral Gavage Administration of this compound.
Efficacy Assessment in Tumor Models
Tumor Implantation:
-
For xenograft or allograft models, tumor cells are typically injected subcutaneously or orthotopically into immunocompromised or syngeneic mice, respectively.
Treatment Initiation:
-
Treatment with this compound or vehicle control is typically initiated once tumors reach a palpable size (e.g., 50-100 mm³).
Tumor Measurement:
-
Tumor volume should be measured regularly (e.g., 2-3 times per week) using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
Data Analysis:
-
Tumor growth curves should be plotted for each treatment group.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare tumor growth between the this compound-treated and control groups.
Pharmacodynamic Assessment:
-
To confirm target engagement, levels of GLI1 mRNA, a downstream target of the Hh pathway, can be measured in tumor tissue via RT-PCR at the end of the study.[2][3] A significant reduction in GLI1 expression in the this compound-treated group would indicate effective pathway inhibition.
Preclinical Toxicology Assessment
A thorough toxicology assessment is crucial to determine the safety profile of this compound. The starting dose for the first-in-human study of this compound was determined to be one-tenth of the severely toxic dose in 10% of mice (STD10) after 28 days of daily administration.[1]
General Protocol Outline:
-
Dose Range-Finding Study: An initial study to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Study: Mice are treated daily for a specified duration (e.g., 28 days) at multiple dose levels, including the MTD and lower doses.
-
Parameters to Monitor:
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and signs of toxicity.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of red and white blood cell counts, platelets, and various serum chemistry parameters.
-
Gross Pathology and Organ Weights: At necropsy, all major organs should be examined for abnormalities, and key organs weighed.
-
Histopathology: Tissues from all major organs should be collected, preserved, and examined microscopically by a qualified pathologist.
-
Conclusion
The preclinical data from mouse studies have been pivotal in demonstrating the therapeutic potential of this compound as a Hedgehog pathway inhibitor. The dosages and protocols outlined in these application notes provide a foundation for researchers to further investigate the efficacy and mechanisms of action of this compound in various cancer models. Adherence to detailed and consistent experimental procedures is essential for generating reproducible and reliable data to advance the development of this and other targeted therapies.
References
- 1. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized, double-blind, vehicle-controlled, phase 3 efficacy and safety study of this compound Gel 2% for the reduction of disease burden of persistently developing basal cell carcinomas (BCCs) in subjects with Gorlin syndrome [mdanderson.org]
- 4. uclahealth.org [uclahealth.org]
- 5. Trial of this compound Gel 2%, 4%, and Vehicle to Decrease the Number of Surgically Eligible Basal Cell Carcinomas in Gorlin Syndrome Patients | Clinical Research Trial Listing [centerwatch.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: The Use of Patidegib in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical cascade in embryonic development and adult tissue homeostasis.[1][2] Dysregulation of the Hedgehog pathway is implicated in the development of various cancers, including basal cell carcinoma and certain types of medulloblastoma and pancreatic cancer.[1][2] this compound exerts its function by targeting the Smoothened (SMO) protein, a key component of the Hh signaling pathway.[1] In a healthy state, the pathway is tightly controlled, but in many cancers, it becomes aberrantly activated, leading to uncontrolled cell proliferation and tumor growth.[1] By inhibiting SMO, this compound effectively disrupts the signal transduction that promotes tumor growth.[1]
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures.[3][4] Patient-derived organoids (PDOs), in particular, are gaining prominence as they retain the histopathological and molecular characteristics of the original tumor, offering a platform for personalized medicine.[5][6][7][8][9][10][11][12][13] The application of this compound in 3D organoid models provides a valuable tool to investigate the role of Hedgehog signaling in tumorigenesis, screen for patient-specific drug responses, and develop novel therapeutic strategies.[5][6][11]
Signaling Pathway: Hedgehog Inhibition by this compound
The Hedgehog signaling pathway is initiated when the Hh ligand binds to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits the G protein-coupled receptor, Smoothened (SMO).[14][15] Upon Hh binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus to induce the expression of target genes that regulate cell proliferation, differentiation, and survival.[14] this compound acts as an antagonist to SMO, preventing the downstream activation of GLI transcription factors and thereby blocking the pro-proliferative effects of the pathway.[1]
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow: this compound Treatment in Organoid Cultures
A typical workflow for assessing the efficacy of this compound in a 3D organoid model involves several key stages, from the initial establishment of the organoid culture to the final data analysis. This process allows for the determination of dose-dependent effects on organoid viability, proliferation, and specific pathway activity.
Caption: Workflow for testing this compound efficacy in patient-derived organoids.
Data Presentation
The following table presents hypothetical data illustrating the potential effects of this compound on patient-derived colorectal cancer organoids with varying Hedgehog pathway activity.
| Organoid Line | Hh Pathway Status | This compound IC50 (µM) | Change in Organoid Diameter (Day 5 vs Day 0) | Relative GLI1 mRNA Expression (vs. Vehicle) |
| PDO-001 | High | 0.5 | -45% | 0.2 |
| PDO-002 | Low | > 50 | -5% | 0.9 |
| PDO-003 | High | 0.8 | -40% | 0.3 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Tumor Tissue
This protocol outlines the general steps for establishing organoid cultures from fresh tumor tissue, a prerequisite for subsequent drug screening assays.[16]
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics) on ice.[16]
-
Digestion medium: Collagenase Type IV (1 mg/mL) and Y-27632 (10 µM) in DMEM/F12.[16]
-
Basement membrane extract (BME) or Matrigel.
-
Organoid growth medium (specific composition depends on the tissue of origin).
-
Sterile cell strainers (70 µm).
-
Standard cell culture plates, pipettes, and incubator (37°C, 5% CO2).
Procedure:
-
Tissue Preparation: Wash the tissue sample with ice-cold PBS. Mince the tissue into small pieces (~1-2 mm) using sterile scalpels.
-
Digestion: Transfer the minced tissue to a tube containing pre-warmed digestion medium. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation: Neutralize the digestion enzymes with an equal volume of cold Advanced DMEM/F12. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue fragments.
-
Cell Pelleting: Centrifuge the filtered suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Seeding: Resuspend the cell pellet in the appropriate volume of BME/Matrigel on ice. Dispense 40-50 µL droplets of the cell-matrix mixture into the center of pre-warmed 24-well plate wells.
-
Solidification and Culture: Incubate the plate at 37°C for 15-20 minutes to solidify the domes. Gently add 500 µL of pre-warmed organoid growth medium to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow, typically every 7-10 days.[17]
Protocol 2: High-Throughput Drug Screening of this compound on Established Organoids
This protocol details the methodology for testing the dose-dependent effects of this compound on established organoid cultures.[18][19]
Materials:
-
Established organoid cultures.
-
Cell recovery solution (e.g., Corning Cell Recovery Solution) or dispase.
-
96-well clear-bottom, black-walled plates.
-
This compound stock solution (in DMSO).
-
Organoid growth medium.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Plate reader for luminescence detection.
Procedure:
-
Organoid Dissociation: Break down the BME/Matrigel domes of mature organoids using a cell recovery solution or by mechanical disruption. Collect the organoids and dissociate them into small fragments or single cells.
-
Plating: Resuspend the organoid fragments in BME/Matrigel and plate 10-20 µL domes in a 96-well plate. Allow the domes to solidify at 37°C for 15 minutes.
-
Drug Preparation: Prepare a serial dilution of this compound in organoid growth medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Treatment: Add 100 µL of the medium containing the different concentrations of this compound (or controls) to each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined duration (e.g., 72-120 hours).
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure the luminescent signal.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve and calculate the IC50 value for this compound.
Protocol 3: Analysis of Gene Expression in this compound-Treated Organoids
This protocol describes how to assess the molecular effects of this compound by measuring the expression of Hedgehog pathway target genes.
Materials:
-
This compound-treated and control organoids from Protocol 2.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Collect organoids from the BME/Matrigel. Lyse the organoids and extract total RNA using a suitable kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in the this compound-treated organoids compared to the vehicle-treated controls. A significant decrease in GLI1 and PTCH1 expression would indicate effective inhibition of the Hedgehog pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Tumour organoids predict bowel cancer treatment response | PET [progress.org.uk]
- 7. Prospective experimental treatment of colorectal cancer patients based on organoid drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid Sensitivity Correlates with Therapeutic Response in Patients with Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pancreatic Cancer Patient-Derived Organoid Platforms: A Clinical Tool to Study Cell- and Non-Cell-Autonomous Mechanisms of Treatment Response [frontiersin.org]
- 10. gicancer.org.au [gicancer.org.au]
- 11. mdpi.com [mdpi.com]
- 12. Behind Every Breakthrough: Organoids [today.ucsd.edu]
- 13. Patient-derived organoids model treatment response of metastatic gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Roles for Hedgehog signaling in adult organ homeostasis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testing Susceptibility of Patient-Derived Organoid Cultures to Therapies: Pharmacotyping | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of Patidegib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC).[1] this compound functions by targeting the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[1] Its topical formulation has been developed to mitigate the tumor burden in conditions like Gorlin Syndrome and sporadic BCCs, while minimizing the systemic adverse effects associated with oral Hedgehog inhibitors.[2][3] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, focusing on preclinical models of BCC.
Mechanism of Action: The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. In BCC, mutations in PTCH1 or activating mutations in SMO lead to constitutive activation of the pathway, driving tumorigenesis.[4] this compound exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream activation of GLI transcription factors.[1]
Preclinical In Vivo Models for Efficacy Assessment
Genetically engineered mouse models (GEMMs) are considered the most relevant preclinical models for studying BCC, as human BCC cell line xenografts have been historically challenging to establish.[5][6] The most widely used and accepted model is the Ptch1 heterozygous (Ptch1+/-) mouse, which mimics Gorlin Syndrome.[7] These mice are predisposed to developing BCC-like lesions, and tumor development can often be accelerated by exposure to ultraviolet (UV) radiation.[7]
Experimental Protocols
Protocol 1: In Vivo Efficacy of Topical this compound in a Ptch1+/- Mouse Model of BCC
This protocol outlines the assessment of topical this compound's ability to inhibit the growth of established BCC-like lesions in Ptch1+/- mice.
Materials:
-
Ptch1+/- mice (e.g., on a C57BL/6 background)
-
This compound topical gel (e.g., 2% concentration) or a custom formulation in a suitable vehicle (e.g., DMSO)
-
Vehicle control gel
-
Digital calipers
-
Animal housing and husbandry equipment
-
Reagents and equipment for tissue collection and processing (e.g., formalin, liquid nitrogen, RNA stabilization solution)
Experimental Workflow:
Procedure:
-
Animal Model and Tumor Induction:
-
Acclimate Ptch1+/- mice to the housing facility for at least one week before the start of the experiment.
-
If desired, accelerate tumor formation by exposing the dorsal skin of the mice to a controlled dose of UVB radiation (e.g., three times a week for up to 32 weeks).[7]
-
Monitor mice for the development of visible or palpable skin lesions.
-
-
Study Initiation and Randomization:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), enroll mice into the study.
-
Measure the initial tumor dimensions (length and width) using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[5][8]
-
Randomly assign mice into treatment groups (e.g., Vehicle control, 2% this compound gel).
-
-
Drug Administration:
-
Apply a defined amount of the topical formulation (e.g., 50-100 µL) directly to the tumor and a small surrounding margin.
-
The frequency of application should be based on the study design, but a twice-daily application is common in clinical settings.[2]
-
Treat the animals for a specified duration (e.g., 4-6 weeks).
-
-
Efficacy Assessment:
-
Measure tumor volumes with calipers two to three times per week.[8]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Tissue Collection and Processing:
-
Divide each tumor into sections for different analyses.
-
Fix one section in 10% neutral buffered formalin for histological and immunohistochemical analysis.
-
Snap-freeze another section in liquid nitrogen and store at -80°C for protein and RNA analysis.
-
Collect blood samples via cardiac puncture for pharmacokinetic analysis.
-
Data Presentation:
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the following formula:
% TGI = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT = Change in mean tumor volume for the treated group
-
ΔC = Change in mean tumor volume for the control group
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 75.2 ± 5.1 | 450.8 ± 35.7 | N/A |
| 2% this compound Gel | 10 | 76.1 ± 4.9 | 180.3 ± 21.4 | 60.0% |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Pharmacodynamic Analysis of GLI1 Expression
This protocol describes the measurement of GLI1 mRNA levels in tumor tissue by quantitative real-time PCR (qRT-PCR) to confirm target engagement by this compound.
Materials:
-
Frozen tumor tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Gli1 and a housekeeping gene (e.g., Gapdh or Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for Gli1 and the housekeeping gene, and the cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of Gli1 to the housekeeping gene and then to the vehicle-treated control group.
-
Data Presentation:
| Treatment Group | Mean Relative GLI1 mRNA Expression (Fold Change vs. Vehicle) | p-value |
| Vehicle Control | 1.0 | N/A |
| 2% this compound Gel | 0.25 ± 0.08 | <0.01 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3: Pharmacokinetic Analysis of this compound
This protocol provides a general outline for measuring this compound concentrations in plasma and skin/tumor tissue to assess systemic exposure and local drug delivery.
Materials:
-
Plasma and homogenized tissue samples
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate solvents for extraction
-
Internal standard
Procedure:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step.
-
For tissue samples, homogenize the tissue and perform a liquid-liquid or solid-phase extraction to isolate the drug.
-
Add an internal standard to all samples and calibration standards.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Data Presentation:
| Treatment Group | Mean Plasma Concentration (ng/mL) at 4h post-dose | Mean Tumor Concentration (ng/g) at 4h post-dose |
| 2% this compound Gel (Topical) | < 1.0 | 150.5 ± 25.1 |
| This compound (Oral, for comparison) | 50.2 ± 8.7 | 180.2 ± 30.5 |
Note: Data are hypothetical and for illustrative purposes only. Clinical studies have shown zero detectable levels of this compound in plasma after topical application.
Logical Relationship of Protocols
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo assessment of this compound efficacy. By utilizing relevant animal models and robust analytical methods, researchers can effectively evaluate the therapeutic potential of this compound and other Hedgehog pathway inhibitors. The combination of efficacy, pharmacodynamic, and pharmacokinetic data is crucial for a thorough understanding of the drug's activity and for guiding further drug development efforts.
References
- 1. JCI - Inhibition of skin tumor growth and angiogenesis in vivo by activation of cannabinoid receptors [jci.org]
- 2. bridgebio.com [bridgebio.com]
- 3. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 4. Regulation and Role of GLI1 in Cutaneous Squamous Cell Carcinoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Delivery of Hedgehog Inhibitors: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of established subcutaneous murine tumour growth with topical Melaleuca alternifolia (tea tree) oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Patidegib for Studying Hedgehog Pathway-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Patidegib, a potent and selective Smoothened (SMO) inhibitor, in the investigation of Hedgehog (Hh) pathway-dependent cancers. This compound is a valuable tool for elucidating the role of Hh signaling in tumorigenesis and for preclinical assessment of Hh pathway inhibition.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue patterning.[1] In adult tissues, the pathway is typically inactive but can be aberrantly reactivated in various cancers, driving tumor growth and survival.[2] This ligand-independent or ligand-dependent activation is particularly prominent in basal cell carcinoma (BCC) and medulloblastoma.[2]
The canonical Hh pathway is initiated when an Hh ligand (e.g., Sonic Hedgehog, SHH) binds to the transmembrane receptor Patched-1 (PTCH1).[3][4] In the absence of a ligand, PTCH1 actively inhibits Smoothened (SMO), a seven-transmembrane protein.[3][5] This inhibition is relieved upon Hh-PTCH1 binding, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[4] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, promoting cell proliferation.[3]
This compound (also known as Saridegib or IPI-926) is a small-molecule, cyclopamine-derived inhibitor that specifically targets SMO.[6][7][8] By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, making it a critical tool for studying and potentially treating Hh-driven malignancies.[6] It has been investigated in both oral and topical formulations, with the topical gel showing promise in reducing the tumor burden in patients with Gorlin Syndrome (Basal Cell Nevus Syndrome) with minimal systemic side effects.[7][9][10][11]
Mechanism of Action of this compound
This compound exerts its anti-tumor activity by directly inhibiting the SMO protein, the central transducer of the Hh signal. In cancers with an aberrantly activated Hh pathway (e.g., due to loss-of-function mutations in PTCH1 or activating mutations in SMO), SMO is constitutively active, leading to uncontrolled cell growth.[2] this compound binds to the SMO receptor, preventing its conformational change and subsequent activation of the GLI transcription factors. This leads to the downregulation of Hh target genes, resulting in cell growth arrest and apoptosis in Hh-dependent tumor cells.
Quantitative Data Summary
Data from clinical trials of topical this compound gel in patients with Gorlin Syndrome demonstrate its efficacy in reducing BCC tumor burden.
Table 1: Efficacy of Topical this compound in Surgically Eligible Basal Cell Carcinomas (SEBs)
| Endpoint | Vehicle Control | This compound (2% or 4%) | P-Value | Citation(s) |
|---|---|---|---|---|
| Complete Clinical Response | 0% | 25% | P = 0.02 | [11] |
| Development of New Facial SEBs | 60% (3 of 5 patients) | 16% (2 of 12 patients) | P = 0.02 | [11] |
| Tumor Shrinkage (2% Gel) | - | Significant vs. Vehicle | P = 0.04 | [11] |
| Rate of New SEBs (per patient) | 1.4 | 0.4 | - |[7] |
Table 2: Dose-Finding Study for Oral this compound
| Drug | Formulation | Identified Safe & Effective Dose | Cancer Type(s) | Citation(s) |
|---|
| This compound | Oral | 160 mg/day | Solid Tumors |[12] |
Experimental Protocols
The following protocols are provided as a guide for using this compound in preclinical research.
This protocol determines the effect of this compound on the viability of cancer cell lines. A luminescence-based assay (e.g., CellTiter-Glo®) is recommended for its sensitivity.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma or BCC lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
This flow cytometry-based assay quantifies apoptosis induced by this compound by detecting phosphatidylserine externalization (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).[13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect the culture medium (containing floating apoptotic cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[14]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled ligand (e.g., BODIPY-cyclopamine) from the SMO receptor, allowing for the determination of binding affinity (IC50).[16]
Materials:
-
Cell line stably expressing tagged SMO (e.g., SMO-mCherry)[16]
-
BODIPY-cyclopamine
-
This compound
-
Assay buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Induce expression of the tagged SMO receptor in the stable cell line.
-
Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 10 nM) and varying concentrations of this compound for 2 hours at 37°C.[16]
-
Washing: Wash the cells to remove unbound fluorescent ligand.
-
Data Acquisition: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a flow cytometer or fluorescence microscope.[16]
-
Analysis: Plot the remaining fluorescence against the concentration of this compound to determine the IC50 value for displacement.
This protocol outlines a study to evaluate the efficacy of topical this compound in a mouse model of Hh-dependent cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NU/NU)
-
Hh-dependent cancer cells (e.g., patient-derived xenograft or established cell line)
-
Matrigel
-
This compound topical gel (e.g., 2%) and vehicle control gel
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of a 1:1 PBS/Matrigel solution) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
Treatment: Apply a defined amount of this compound topical gel or vehicle gel directly to the skin overlying the tumor, twice daily.[9][10]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., histology, pharmacodynamic markers). Compare tumor growth inhibition between the this compound-treated and vehicle-treated groups.
This protocol uses quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA expression of GLI1, a direct downstream target of the Hh pathway, to confirm this compound's on-target activity in vitro or in vivo.[12][17]
Materials:
-
Cells or tumor tissue from this compound-treated and control groups
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tumor tissue according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with cDNA template, forward and reverse primers for GLI1 and the housekeeping gene, and qPCR master mix.
-
Data Acquisition: Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analysis: Calculate the relative expression of GLI1 mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant decrease in GLI1 expression in this compound-treated samples indicates effective Hh pathway inhibition.[12]
References
- 1. Hedgehog Pathway Inhibition for the Treatment of Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
- 9. bridgebio.com [bridgebio.com]
- 10. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Patidegib Technical Support Center: Enhancing Solubility for In Vitro Research
Welcome to the technical support center for Patidegib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, cyclopamine-derived inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway.[1] This inhibition suppresses the downstream signaling cascade, leading to a decrease in tumor cell proliferation and survival.[1] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound for my cell culture experiments?
A3: It is recommended to first perform a small-scale solubility test to determine the optimal concentration for your stock solution. A general protocol involves dissolving the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound in its solid form should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous dilutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Troubleshooting Guide
Q1: My this compound powder is not dissolving completely in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the volume of the solvent: You may be attempting to create a solution that is above the solubility limit of this compound in that particular solvent.
-
Gentle warming: Gently warm the solution to 37°C to aid in dissolution.
-
Sonication: Use a sonicator bath to increase the rate of dissolution.
-
Switch solvents: If this compound remains insoluble, consider using an alternative organic solvent such as ethanol.
Q2: I observed precipitation in my cell culture medium after adding the this compound stock solution. How can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock solution into the cell culture medium.
-
Ensure rapid mixing: Add the this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Lower the final concentration: The observed precipitation may indicate that the desired final concentration is above the solubility limit of this compound in the aqueous medium. Consider testing a lower final concentration.
-
Use a carrier protein: In some instances, the addition of a carrier protein like bovine serum albumin (BSA) to the culture medium can help to keep hydrophobic compounds in solution.
Data Presentation
Table 1: Solubility Profile of Cyclopamine (this compound Precursor)
| Solvent | Solubility | Notes |
| Ethanol | ~10 mg/mL[2] | Sonication may be required to achieve this concentration.[3] |
| Dimethylformamide (DMF) | ~2 mg/mL[2] | |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | A common solvent for preparing high-concentration stock solutions.[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[2] | Not recommended for preparing stock solutions. |
Note: This data is for cyclopamine, the parent compound of this compound. The solubility of this compound is expected to be similar, but it is highly recommended to perform a pilot solubility test.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator bath to aid dissolution.
-
Sterilization: While DMSO is a sterilizing agent, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for preparing this compound for in vitro experiments.
References
Technical Support Center: Optimizing Patidegib Delivery in Animal Research
Welcome to the technical support center for Patidegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery and use of this compound in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the formulation and administration of this compound in animal research.
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclopamine-derived small molecule that functions as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2][3][4] By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, which are implicated in cell proliferation and survival in certain cancers.[1][2][3][4]
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and vehicles?
A2: this compound is a hydrophobic compound with low aqueous solubility. For in vivo applications, it is crucial to use a well-tolerated vehicle that can maintain the compound in solution or as a stable suspension. While specific formulations are often study-dependent, a common approach for oral administration of poorly soluble compounds like this compound in mice is to use a vehicle such as 0.5% methylcellulose in combination with 0.5% Tween 80 in sterile water . For intraperitoneal injections, a solution containing 10% DMSO in a suitable aqueous buffer can be considered, though vehicle toxicity should be carefully evaluated.[5]
Troubleshooting Formulation Issues:
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The compound is "crashing out" of the initial high-concentration stock (e.g., in DMSO). | Prepare the final formulation by slowly adding the aqueous component to the DMSO stock while vortexing. The final concentration of DMSO should be kept to a minimum, ideally below 10% for in vivo use. |
| Inconsistent results between animals | The formulation is not a homogenous suspension, leading to inaccurate dosing. | Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) immediately before each administration to ensure a uniform suspension. |
| Adverse effects in the vehicle control group | The vehicle itself may be causing toxicity at the administered volume or concentration. | Reduce the concentration of co-solvents like DMSO. Always include a vehicle-only control group to assess any background effects. |
Q3: What are the different routes of administration for this compound in animal models?
A3: this compound has been successfully administered in animal models through various routes, including:
-
Oral Gavage: This is a common route for systemic administration. A study in a pancreatic cancer mouse model utilized daily oral administration of 40 mg/kg this compound.[4]
-
Topical Application: Given its clinical development as a topical gel for basal cell carcinoma, this route is relevant for skin cancer models in animals. A 2% this compound gel has been used in clinical trials.[6][7] For mouse models, a similar formulation approach can be adapted.
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: Detailed pharmacokinetic data for this compound in mice is limited in publicly available literature. However, one study in CD1 mice reported the following after oral administration:
| Parameter | Value | Reference |
| Half-life (t½) | 10.5 hours | [4] |
| Volume of Distribution (Vd) | 11 L/kg (high) | [4] |
A high volume of distribution suggests extensive tissue distribution of the compound. The half-life of 10.5 hours supports a once-daily dosing regimen to maintain therapeutic concentrations.
Q5: How can I assess if this compound is hitting its target in my in vivo study?
A5: The most common pharmacodynamic (PD) marker for Hedgehog pathway inhibition is the measurement of Gli1 mRNA expression . Gli1 is a direct transcriptional target of the Hedgehog pathway. A significant decrease in Gli1 expression in tumor or target tissue after this compound treatment indicates successful target engagement. This can be quantified using quantitative real-time PCR (qPCR).[4]
Experimental Protocols & Methodologies
This section provides detailed protocols for the preparation and administration of this compound, as well as for assessing its in vivo efficacy.
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a 4 mg/mL suspension of this compound, suitable for a 40 mg/kg dose in a 20g mouse with a dosing volume of 200 µL.
Materials:
-
This compound (IPI-926) powder
-
Methylcellulose
-
Tween 80
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.5% (v/v). Mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder. For a 10 mL formulation at 4 mg/mL, you will need 40 mg of this compound.
-
Place the this compound powder in a sterile vial.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to create a uniform suspension.
-
If needed, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
-
Administration:
-
Vortex the suspension vigorously immediately before each use to ensure uniform distribution of the compound.
-
Administer the suspension to mice via oral gavage using a suitable gavage needle.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model of a Hedgehog-dependent cancer (e.g., medulloblastoma or basal cell carcinoma).
Workflow:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Tumor Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (prepared as in Protocol 1 or another suitable formulation) and vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Pharmacodynamic Analysis:
-
Collect a portion of the tumor tissue and snap-freeze it in liquid nitrogen or store it in an RNA stabilization solution for subsequent qPCR analysis of Gli1 expression.
-
Visualizing Key Processes
Diagrams generated using Graphviz to illustrate important pathways and workflows.
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Inhibition of Hedgehog Signaling Enhances Delivery of Chemotherapy in a Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Patidegib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects and other common issues encountered during experiments with Patidegib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by binding to and inhibiting Smoothened (SMO), a G-protein coupled receptor that is a key component of the Hh pathway.[1][2] By inhibiting SMO, this compound effectively blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, thereby suppressing the expression of Hh target genes involved in cell proliferation and survival.[1]
Q2: What are the known off-target effects of this compound?
The topical formulation of this compound was specifically developed to minimize systemic exposure and avoid the class-specific adverse effects associated with oral Hedgehog inhibitors.[3] Therefore, true "off-target" effects, in the sense of binding to unintended proteins, are not widely reported. The most commonly observed adverse effects are considered "on-target" effects in non-cancerous tissues where the Hedgehog pathway is active. With the topical gel, these are primarily localized to the application site.
Q3: What are the most common adverse events observed with topical this compound in clinical trials?
The most frequently reported adverse events associated with this compound topical gel are application site reactions. These are generally mild to moderate in severity.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Localized Skin Reactions in Animal Models
-
Symptom: Erythema (redness), pruritus (itching), or edema (swelling) at the site of topical application in animal studies.
-
Possible Cause: These are the most common on-target side effects of topical Hedgehog pathway inhibition. The 4% formulation has been noted to cause more skin irritation than the 2% formulation.
-
Mitigation Strategies:
-
Reduce Concentration: If experimentally feasible, consider using the 2% formulation instead of the 4% formulation.
-
Vehicle Control: Always include a vehicle-only control group to distinguish effects of the drug from reactions to the gel formulation itself.
-
Monitor and Score: Implement a scoring system to quantify the severity of skin reactions over time. This will help in assessing the tolerability of different concentrations and treatment regimens.
-
Histological Analysis: Conduct histological examination of the skin at the application site to assess for inflammation and other changes.
-
Issue 2: Lack of Efficacy in In Vitro or In Vivo Models
-
Symptom: No significant reduction in tumor growth or Hedgehog pathway activity (e.g., GLI1 expression) after this compound treatment.
-
Possible Causes:
-
Drug Concentration/Dosage: The concentration of this compound may be too low to effectively inhibit the Hedgehog pathway in your specific model.
-
Drug Delivery/Penetration: In topical applications, the drug may not be efficiently penetrating the skin or reaching the target cells.
-
Resistance: The cancer cells may have intrinsic or acquired resistance to this compound.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration of this compound for your model.
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the SMO protein in your target cells.
-
Assess Downstream Pathway Inhibition: Measure the expression of the GLI1 oncogene, a downstream target of the Hedgehog pathway, using qPCR to confirm pathway inhibition.
-
Investigate Resistance Mechanisms: If target engagement and pathway inhibition are confirmed but there is still a lack of efficacy, investigate potential resistance mechanisms.
-
Issue 3: Acquired Resistance to this compound
-
Symptom: Initial response to this compound followed by tumor regrowth or re-activation of the Hedgehog pathway.
-
Possible Causes:
-
SMO Mutations: Mutations in the SMO gene can prevent this compound from binding effectively.
-
PTCH1 Mutations: Mutations in the PTCH1 gene can lead to ligand-independent activation of the Hedgehog pathway.
-
Activation of Downstream Components: Amplification or activating mutations in downstream components of the pathway, such as GLI2, can bypass the need for SMO signaling.
-
-
Mitigation and Investigation Strategies:
-
Sequence SMO and PTCH1: Sequence the SMO and PTCH1 genes in resistant tumors to identify potential mutations.
-
Analyze Downstream Components: Assess the expression and activity of downstream components of the Hedgehog pathway, such as GLI1 and GLI2.
-
Combination Therapies: In a research setting, explore the use of combination therapies to overcome resistance. For example, combining this compound with inhibitors of other signaling pathways that may be compensating for Hedgehog pathway inhibition.
-
Quantitative Data Summary
Table 1: Adverse Events in a Phase 3 Clinical Trial of this compound Topical Gel, 2%
| Adverse Event | This compound 2% (N=64) | Vehicle (N=62) |
| Any Adverse Event | 31 (48.4%) | 25 (40.3%) |
| Muscle spasms | 5 (7.8%) | 2 (3.2%) |
| Application site pruritus | 3 (4.7%) | 2 (3.2%) |
| Application site irritation | 2 (3.1%) | 1 (1.6%) |
| Application site pain | 2 (3.1%) | 0 (0.0%) |
| Pruritus | 2 (3.1%) | 1 (1.6%) |
| Basal cell carcinoma | 1 (1.6%) | 3 (4.8%) |
| Application site erythema | 1 (1.6%) | 1 (1.6%) |
| Nausea | 1 (1.6%) | 2 (3.2%) |
| Alopecia | 0 (0.0%) | 1 (1.6%) |
| Dysgeusia | 0 (0.0%) | 1 (1.6%) |
Data from a multicenter, randomized, double-blind, vehicle-controlled, Phase 3 study of this compound Topical Gel, 2% in subjects with Basal Cell Nevus Syndrome (Gorlin Syndrome).[4]
Table 2: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 for SMO Inhibition | 1.4 nM | [5] |
Experimental Protocols
1. Quantitative Analysis of GLI1 mRNA Expression
This protocol describes the measurement of GLI1 mRNA levels, a key downstream target of the Hedgehog pathway, to assess the biological activity of this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Perform qPCR using a real-time PCR detection system.
-
The cycling conditions should be optimized but a typical protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
-
Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[6][7][8][9][10]
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time to allow for cell penetration and target binding.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble SMO protein by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SMO protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
3. In Vitro Model for Acquired Resistance to this compound
This protocol describes a general method for generating cancer cell lines with acquired resistance to Hedgehog pathway inhibitors, which can be adapted for this compound.[11]
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to Hedgehog pathway inhibition.
-
Dose Escalation:
-
Continuously expose the cells to a low concentration of this compound (e.g., the IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.
-
Repeat this process over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-fold the initial IC50).
-
-
Characterization of Resistant Cells:
-
Confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line.
-
Investigate the mechanism of resistance by sequencing the SMO and PTCH1 genes and analyzing the expression and activity of downstream pathway components.
-
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C29H48N2O3S | CID 25027363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Troubleshooting Resistance to Patidegib in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Patidegib in cancer cells. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, cyclopamine-derived small molecule that acts as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It specifically targets the Smoothened (SMO) protein, a G-protein coupled receptor essential for Hh signal transduction.[1][3] By binding to and inhibiting SMO, this compound blocks the downstream activation of the GLI family of transcription factors, which in turn suppresses the expression of Hh target genes involved in cell proliferation and survival.[1][4] This mechanism makes it a promising therapeutic agent for cancers driven by aberrant Hh pathway activation, such as basal cell carcinoma (BCC).[3] this compound has been primarily investigated as a topical gel to minimize systemic side effects.[4][5][6]
Q2: What are the known mechanisms of resistance to SMO inhibitors like this compound?
Resistance to SMO inhibitors can be categorized as either primary (intrinsic) or secondary (acquired).[1] The primary mechanisms include:
-
Mutations in the SMO receptor: Amino acid substitutions in the drug-binding pocket of SMO can prevent this compound from binding effectively.[7][8][9] Other mutations outside the binding pocket can lock SMO in a constitutively active conformation.[8][9]
-
Genetic alterations downstream of SMO: These include loss-of-function mutations in the tumor suppressor SUFU (Suppressor of fused) or amplification of the GLI1 or GLI2 genes.[7][10] These changes lead to constitutive activation of the Hh pathway, bypassing the need for SMO signaling.
-
Activation of non-canonical Hedgehog signaling: Cancer cells can activate GLI transcription factors through SMO-independent pathways, such as the PI3K/AKT/mTOR and RAS/MAPK signaling cascades.[8][10]
-
Loss of primary cilia: As primary cilia are essential for canonical Hh signaling, their loss can sometimes be associated with a switch to non-canonical pathway activation, rendering SMO inhibitors ineffective.[8][11]
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. How can I confirm this?
The most direct way to confirm resistance is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to that of the original, sensitive parental line. A significant increase in the IC50 value indicates the development of acquired resistance.[9][12] It is also advisable to cryopreserve cell stocks at different passage numbers to be able to go back and verify the resistance phenotype.
Q4: I am not observing the expected downstream effects of this compound treatment (e.g., decreased GLI1 expression) even at high concentrations. What could be the issue?
There are several potential reasons for this:
-
Intrinsic Resistance: The cell line you are using may have intrinsic resistance to SMO inhibitors. This could be due to pre-existing mutations in SMO or downstream components of the Hh pathway, or reliance on non-canonical signaling.[1]
-
Incorrect Dosing or Compound Instability: Ensure that the this compound concentration is appropriate and that the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions for each experiment.
-
Cell Line Integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. Also, ensure the cells are not infected with mycoplasma, which can alter cellular responses.
-
Low Hedgehog Pathway Activity: The cell line may not have a constitutively active Hedgehog pathway. You can test this by using a positive control, such as the SMO agonist SAG, to see if you can induce Hh target gene expression.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or under-confluent cells can show altered drug sensitivity. |
| Drug Preparation | Prepare fresh serial dilutions of this compound from a new stock solution for each experiment to avoid issues with compound degradation. |
| Assay Incubation Time | Ensure the incubation time for the viability assay is consistent and appropriate for the cell line's doubling time. |
| Reagent Quality | Use fresh, high-quality reagents for the viability assay and ensure proper mixing. |
Problem 2: Difficulty generating a this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Concentration | Start with a low concentration of this compound (around the IC20) and gradually increase the dose in a stepwise manner as the cells adapt.[9] |
| High Cell Death | If a high level of cell death is observed after increasing the drug concentration, maintain the cells at the previous, lower concentration for a longer period to allow for the selection of resistant clones.[9] |
| Clonal Selection | The resistant population may be a small sub-clone. Consider using single-cell cloning techniques to isolate and expand resistant colonies. |
| Long Latency Period | The development of resistance can be a slow process, sometimes taking several months. Be patient and continue with the stepwise dose escalation.[13] |
Problem 3: this compound-resistant cells do not show mutations in the SMO gene.
| Possible Cause | Suggested Solution |
| Downstream Mutations | Sequence other key components of the Hedgehog pathway, such as SUFU, and analyze the copy number of GLI1 and GLI2.[7][11] |
| Bypass Pathway Activation | Investigate the activation of parallel signaling pathways, such as PI3K/AKT and MAPK. Perform western blotting for key phosphorylated proteins in these pathways (e.g., p-AKT, p-ERK).[5][14][15] |
| Non-canonical Signaling | Assess for evidence of non-canonical Hedgehog pathway activation, which is independent of SMO.[8] |
| Epigenetic Modifications | Consider that resistance may be mediated by epigenetic changes that alter the expression of genes involved in drug response. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated when studying resistance to Hedgehog pathway inhibitors.
Table 1: IC50 Values of a GLI Inhibitor (GANT61) in Sensitive and Resistant Melanoma Cell Lines. [7]
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| Mel 224 | 11.06 | 29.71 | ~2.7 |
| CHL-1 | 5.78 | 13.88 | ~2.4 |
Note: This data is for the downstream GLI inhibitor GANT61 and serves as an illustrative example of how to present IC50 data for sensitive versus resistant lines.
Table 2: Relative Gene Expression in this compound-Sensitive vs. -Resistant Cells (Hypothetical Data).
| Gene | Fold Change in Resistant Cells (vs. Sensitive) | Putative Role in Resistance |
| GLI1 | 8.5 | Upregulation of Hh target gene |
| PTCH1 | 0.2 | Loss of negative feedback |
| SUFU | 0.1 | Loss of GLI inhibitor |
| AKT1 | 4.2 | Activation of bypass pathway |
| ABCG2 | 6.7 | Increased drug efflux |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[9][12]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. If significant cell death occurs, reduce the concentration to the previous level and allow the cells more time to adapt.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to determine the new IC50 value and confirm the resistance phenotype.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells for future experiments.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol is for assessing the activation of the PI3K/AKT signaling pathway as a potential bypass mechanism in this compound-resistant cells.
-
Cell Lysis: Grow both parental (sensitive) and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AKT, phosphorylated AKT (p-AKT, Ser473), total mTOR, phosphorylated mTOR (p-mTOR, Ser2448), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation state of the pathway.
Visualizations
Caption: Canonical Hedgehog signaling and mechanisms of resistance to this compound.
Caption: Experimental workflow for generating and characterizing this compound resistance.
Caption: A decision tree for troubleshooting lack of this compound efficacy.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Patidegib Technical Support Center: Stability in Laboratory Solvents
Welcome to the Patidegib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various laboratory solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data in a wide range of organic solvents is not extensively published, compounds with similar structures are often soluble in dimethyl sulfoxide (DMSO). It is recommended to start with a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution.
Q2: How should I store this compound as a dry powder?
A2: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C. Before opening the vial, it should be allowed to warm to room temperature to prevent moisture condensation.
Q3: What are the best practices for storing this compound stock solutions?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Under these conditions, the solution can be stable for several months.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the concentration is too high or if the DMSO has absorbed moisture. Try gently warming the solution to 37°C or using a sonication bath to redissolve the compound. To prevent this, always use anhydrous DMSO and ensure your storage vials are tightly sealed.
Q5: What is the known stability of the topical gel formulation of this compound?
A5: The topical gel formulation of this compound has been reported to be stable at room temperature for at least two years.[1] However, this does not directly translate to the stability of this compound in laboratory solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Low solubility in the chosen solvent at room temperature. | - Try gentle warming (e.g., 37°C) or sonication to aid dissolution.- Test a small amount in an alternative solvent such as ethanol or methanol. |
| Precipitation in Aqueous Media | This compound has poor aqueous solubility, and the addition of a DMSO stock solution to an aqueous buffer can cause it to crash out. | - Perform serial dilutions to minimize the shock of solvent polarity change.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low (typically <0.5%) to maintain solubility and minimize effects on biological systems. |
| Inconsistent Experimental Results | Potential degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions from the powder for critical experiments.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Protect solutions from light and store at -20°C or -80°C. |
| Unexpected Peaks in HPLC Analysis | Degradation of this compound in the solvent. | - Confirm the identity of the main peak with a freshly prepared standard.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Ensure the mobile phase and diluent used for HPLC are compatible with this compound and do not cause on-column degradation. |
Stability Data
| Solvent | Concentration | Storage Temperature (°C) | Time Point | % Remaining this compound | Observations (e.g., color change, precipitation) |
| DMSO | -20 | 1 week | |||
| 1 month | |||||
| 3 months | |||||
| Ethanol | -20 | 1 week | |||
| 1 month | |||||
| 3 months | |||||
| Methanol | -20 | 1 week | |||
| 1 month | |||||
| 3 months | |||||
| Acetonitrile | -20 | 1 week | |||
| 1 month | |||||
| 3 months |
Experimental Protocols
Protocol for Assessing this compound Stability in a Selected Solvent
This protocol outlines a general method for determining the stability of this compound in a laboratory solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or ammonium acetate)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From this stock solution, prepare working solutions at a concentration suitable for HPLC analysis (e.g., 10 µg/mL) by diluting with the mobile phase.
3. HPLC Method Development (General Starting Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute this compound and any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector or use a standard wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Stability Study Procedure:
-
Dispense aliquots of the this compound stock solution into several vials.
-
Store the vials at different temperature conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24 hours, 7 days, 1 month), remove a vial from each storage condition.
-
Prepare a working solution from the stored stock solution and inject it into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
5. Forced Degradation Study (Optional but Recommended): To understand potential degradation pathways, you can subject the this compound solution to stress conditions:
-
Acidic: Add a small amount of dilute HCl.
-
Basic: Add a small amount of dilute NaOH.
-
Oxidative: Add a small amount of hydrogen peroxide.
-
Thermal: Heat the solution.
-
Photolytic: Expose the solution to UV light. Analyze the stressed samples by HPLC to identify the retention times of potential degradation products.
Visualizations
Hedgehog Signaling Pathway and this compound's Mechanism of Action
This compound is an inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in cell proliferation and differentiation. In certain cancers, this pathway is aberrantly activated. This compound acts by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream activation of GLI transcription factors, thereby suppressing the expression of target genes involved in tumor growth.
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in a laboratory solvent.
References
Technical Support Center: Topical Patidegib Application for Research
Welcome to the technical support center for the research application of topical Patidegib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation, stability, and experimental use of topical this compound in a research setting.
1. Formulation and Solubility
-
Q1: What are the key physicochemical properties of this compound relevant for formulation? A1: this compound is a cyclopamine-derived small molecule. Key properties include a molecular weight of 504.8 g/mol and a high lipophilicity, indicated by an XLogP3 value of 4.6.[1] This lipophilicity suggests good potential for skin penetration but may present challenges with solubility in aqueous-based vehicles.
-
Q2: I am having trouble dissolving this compound for my topical formulation. What solvents can I use? A2: Due to its lipophilic nature, this compound has low aqueous solubility. For preclinical formulations, a combination of solvents is often necessary. Common approaches include the use of co-solvents such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO) to create a suitable vehicle. It is recommended to start with small-scale solubility tests to determine the optimal solvent ratios for your desired concentration.
-
Q3: How can I prepare a simple topical gel formulation of this compound for preclinical research? A3: A common approach for creating a topical gel is to use a gelling agent like Carbopol® (a polyacrylic acid polymer) or hydroxypropyl methylcellulose (HPMC).[2][3] A general starting point for a hydroalcoholic gel would be to first dissolve the this compound in an alcohol (e.g., ethanol) and a penetration enhancer (e.g., propylene glycol). This solution is then slowly incorporated into the aqueous phase containing the gelling agent, followed by neutralization with a base (e.g., triethanolamine for Carbopol) to induce gel formation.[3] The final formulation should be mixed gently to avoid air entrapment.
2. Stability and Storage
-
Q4: How should I store my lab-prepared topical this compound formulation? A4: The commercial topical gel formulation of this compound is stable at room temperature for at least two years.[4][5][6] For lab-prepared formulations, it is recommended to store them in airtight, light-resistant containers at controlled room temperature or under refrigeration (2-8°C) to minimize solvent evaporation and degradation. It is crucial to conduct stability studies on your specific formulation to determine its shelf-life under your storage conditions.
-
Q5: My this compound gel formulation has changed in appearance (e.g., color change, precipitation). What could be the cause? A5: Changes in the physical appearance of the gel can indicate instability. Precipitation may occur if the solubility of this compound in the vehicle is exceeded, which can be triggered by temperature fluctuations or solvent evaporation. Color changes could suggest chemical degradation of this compound or other excipients. It is important to perform a stability-indicating analytical method to assess the purity and concentration of this compound in your formulation over time.
3. Experimental Protocols and Troubleshooting
-
Q6: I am seeing high variability in my in vitro skin permeation studies using Franz diffusion cells. What are the common causes? A6: High variability in Franz cell experiments is a common issue. Key factors to control include:
-
Membrane Integrity and Source: Ensure the skin membrane (animal or human) is of consistent thickness and from a uniform anatomical location. Perform barrier integrity tests before the experiment.
-
Temperature Control: Maintain a constant temperature of the receptor medium (typically 32°C for skin studies) as temperature fluctuations can alter diffusion rates.
-
Bubble Formation: Degas the receptor medium and ensure no air bubbles are trapped beneath the membrane, as they can impede diffusion.
-
Consistent Dosing: Apply a precise and consistent amount of the formulation to the donor compartment.
-
Sampling Technique: Withdraw and replace the receptor medium carefully to avoid introducing air bubbles and ensure accurate volume replacement.[7]
-
-
Q7: I am not observing the expected biological effect (e.g., decreased Gli1 expression) in my in vivo animal studies. What could be the problem? A7: A lack of biological effect could be due to several factors:
-
Insufficient Skin Penetration: The formulation may not be optimized to deliver an adequate concentration of this compound to the target cells in the skin. Consider incorporating penetration enhancers or modifying the vehicle composition.
-
Inadequate Dose or Application Frequency: The concentration of this compound or the frequency of application may be too low. Clinical trials have utilized twice-daily application of 2% and 4% gels.[4]
-
Animal Model Variability: The skin of different animal species and even strains can have varying permeability. Mouse skin is thinner than human skin, which can affect penetration and response.[8]
-
Timing of Assessment: Ensure that the endpoint measurement (e.g., Gli1 mRNA levels) is performed at an appropriate time point after treatment to capture the biological response.
-
Troubleshooting Guides
This section provides more detailed guidance on specific experimental challenges.
Guide 1: Formulation and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the formulation. | - Exceeded solubility limit.- Temperature fluctuations.- Solvent evaporation. | - Determine the saturation solubility of this compound in your vehicle.- Store the formulation at a constant temperature.- Use airtight containers. |
| Gel viscosity is too high or too low. | - Incorrect concentration of gelling agent.- Incomplete hydration or neutralization of the polymer. | - Adjust the concentration of the gelling agent (e.g., Carbopol, HPMC).- Ensure proper mixing and hydration time for the polymer.- For Carbopol gels, ensure complete neutralization to achieve optimal viscosity. |
| Phase separation occurs in the formulation. | - Incompatible excipients.- Improper emulsification (for emulgels). | - Conduct pre-formulation compatibility studies with all excipients.- Optimize the homogenization process (speed and time) for emulsions. |
| Degradation of this compound is observed over time. | - pH of the formulation is not optimal for stability.- Exposure to light or oxygen. | - Determine the pH-stability profile of this compound and buffer the formulation accordingly.- Store in light-resistant, airtight containers. |
Guide 2: In Vitro Skin Permeation (Franz Cell) Experiment Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates. | - Inconsistent membrane thickness or integrity.- Air bubbles under the membrane.- Inconsistent dosing or sampling. | - Use a dermaroller to normalize skin thickness.- Carefully inspect for and remove any air bubbles when mounting the membrane.- Use a positive displacement pipette for accurate dosing of viscous formulations. |
| Low or no drug permeation detected. | - Poor skin penetration of the formulation.- Drug binding to the membrane or apparatus.- Insufficient analytical sensitivity. | - Incorporate penetration enhancers (e.g., propylene glycol, oleic acid) into the formulation.- Perform a mass balance study to determine the amount of drug retained in the skin and on the apparatus.- Validate your analytical method to ensure it has a sufficiently low limit of quantification (LOQ). |
| Non-linear permeation profile (unexpected lag time or plateau). | - Saturation of the receptor medium.- Degradation of the drug in the receptor medium. | - Ensure sink conditions are maintained by using a receptor medium in which the drug is sufficiently soluble and by frequent sampling.- Assess the stability of this compound in the receptor medium at 32°C. |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of a 2% this compound Topical Gel for Preclinical Research
Materials:
-
This compound powder
-
Ethanol (95%)
-
Propylene glycol
-
Carbopol® 940
-
Triethanolamine (TEA)
-
Purified water
Procedure:
-
Drug Phase Preparation: Weigh the required amount of this compound powder to achieve a final concentration of 2% (w/w). Dissolve the this compound in a mixture of ethanol and propylene glycol (e.g., in a 3:1 ratio). Gently warm and sonicate if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate beaker, disperse Carbopol® 940 in purified water (e.g., at a concentration of 1% w/w) and allow it to hydrate completely. This may take several hours and can be facilitated by gentle stirring.
-
Mixing: Slowly add the drug phase to the aqueous phase while stirring continuously.
-
Gelling: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed. The amount of TEA will depend on the amount of Carbopol® used. Monitor the pH to reach a target of approximately 6.5-7.0.
-
Final Mixing: Continue to stir gently until a homogenous gel is obtained. Avoid vigorous mixing to prevent air bubble incorporation.
-
Storage: Store the final gel in an airtight, light-resistant container at controlled room temperature.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Full-thickness skin (e.g., porcine ear skin, mouse dorsal skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
This compound topical formulation
-
Water bath with circulator
-
Magnetic stirrer
Procedure:
-
Preparation: Equilibrate the Franz diffusion cells with the receptor medium at 32°C. Degas the receptor medium by sonication before use.
-
Skin Mounting: Mount the skin sample on the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux can be determined from the slope of the linear portion of the curve.
Protocol 3: Quantification of Gli1 mRNA Expression in Skin Biopsies by qPCR
Materials:
-
Skin biopsy samples
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Sample Homogenization: Homogenize the skin biopsy samples in an appropriate lysis buffer using a bead beater or rotor-stator homogenizer.
-
RNA Extraction: Extract total RNA from the homogenized samples according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for Gli1 and the housekeeping gene, and the qPCR master mix. Run the reaction on a real-time PCR instrument. Include no-template controls and a melt curve analysis to ensure specificity.[9]
-
Data Analysis: Calculate the relative expression of Gli1 mRNA using the comparative CT (ΔΔCT) method, normalizing the Gli1 expression to the housekeeping gene.[9]
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Experimental Workflow for Topical this compound Research
Caption: A typical experimental workflow for preclinical topical this compound research.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Gel Formulations for Topical Treatment of Skin Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 6. PellePharm Initiates Phase 2 Clinical Trial of this compound Topical Gel for People With High Frequency Basal Cell Carcinoma-CliniExpert [cliniexpert.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Immunohistochemical visualization of the signature of activated Hedgehog signaling pathway in cutaneous epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Patidegib in Preclinical Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of Patidegib in preclinical models. This resource provides frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to facilitate robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, cyclopamine-derived inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It specifically binds to and inhibits the G-protein coupled receptor Smoothened (SMO).[1][2][3] The Hh pathway is crucial for cell growth and differentiation, and its aberrant activation can lead to uncontrolled cell proliferation and tumor growth, particularly in cancers like basal cell carcinoma.[3] By inhibiting SMO, this compound disrupts the signaling cascade that promotes tumor growth.[3]
Q2: Why is enhancing the oral bioavailability of this compound a research focus?
A2: While this compound has been developed as a topical gel to minimize systemic side effects,[4][5][6] understanding and improving its oral bioavailability is crucial for several reasons. Systemic delivery may be necessary for certain cancer types or metastatic disease. Furthermore, early preclinical studies often utilize oral administration to assess a drug candidate's fundamental pharmacokinetic properties. This compound's physicochemical properties, such as a high lipophilicity (XLogP3 of 4.6), suggest it likely has low aqueous solubility, a common reason for poor oral bioavailability.[7]
Q3: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A3: The main challenges for a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility, potentially high or low permeability), are:
-
Poor Aqueous Solubility: Its high lipophilicity suggests it will not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[7] Dissolution is a prerequisite for absorption.
-
Slow Dissolution Rate: Even if it is somewhat soluble, the rate at which it dissolves may be too slow to allow for significant absorption during its transit time through the GI tract.
-
First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, which can reduce its bioavailability.
Q4: What are the most promising formulation strategies to enhance this compound's oral bioavailability in preclinical models?
A4: Several formulation strategies can be employed to overcome the solubility challenges of this compound:[1][8][9][10]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol) can significantly enhance the solubility of lipophilic drugs.[2]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the GI tract and enhance absorption via lymphatic pathways.[1]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility and dissolution rates.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at enhancing this compound's bioavailability.
| Issue/Question | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects after oral administration. | Improper oral gavage technique leading to dosing errors or reflux. | Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Administer the dose slowly to prevent regurgitation.[11] |
| Formulation is not homogenous (e.g., suspension settling). | Ensure the formulation is a uniform suspension or a clear solution. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[11] | |
| Differences in food intake among animals affecting absorption. | Fast animals overnight before dosing, ensuring free access to water. Standardize the feeding schedule post-dosing.[11] | |
| Lower than expected plasma concentrations despite using a solubility-enhancing formulation. | Drug precipitation in the GI tract upon dilution with aqueous fluids. | For co-solvent systems, consider the use of precipitation inhibitors. For lipid-based systems, ensure the formulation forms a stable emulsion or microemulsion in simulated gastric and intestinal fluids. |
| Insufficient dose administered. | Verify the concentration of this compound in the formulation. Ensure accurate calculation of the dosing volume based on the animal's body weight. | |
| Rapid metabolism (high first-pass effect). | Conduct a pilot study with a lower dose to check for dose-dependent bioavailability. Consider co-administration with a metabolic inhibitor (use with caution and appropriate justification). | |
| Signs of gastrointestinal distress or toxicity in animals after dosing. | The vehicle used for formulation is causing irritation. | Test the vehicle alone in a control group of animals to assess its tolerability. Consider alternative, well-tolerated vehicles.[11] |
| High concentration of the drug is irritating the GI tract. | If feasible within animal welfare guidelines, try to increase the dosing volume while decreasing the concentration.[11] | |
| Difficulty in quantifying this compound in plasma samples. | Insufficient sensitivity of the analytical method. | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure or adjusting mass spectrometry parameters. |
| Drug instability in plasma samples during storage or processing. | Conduct stability studies of this compound in plasma under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol provides a general guideline for preparing a co-solvent formulation of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (e.g., in mg/kg) and the average weight of the animals, calculate the final concentration of this compound needed in the formulation.
-
Prepare the co-solvent vehicle: Prepare a vehicle solution of PEG 400, PG, and water. A common starting ratio is 40:10:50 (v/v/v) of PEG 400:PG:Water.
-
Dissolve this compound: Weigh the required amount of this compound powder and add it to the co-solvent vehicle.
-
Ensure complete dissolution: Vortex the mixture vigorously for 2-3 minutes. If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any undissolved particles.
-
Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store it protected from light at 2-8°C and allow it to return to room temperature before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical workflow for assessing the oral bioavailability of a this compound formulation in rats.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female (use a single sex for consistency)
-
Weight: 200-250 g
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
Procedure:
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal to determine the precise dosing volume.
-
Administer the this compound formulation via oral gavage using an appropriate-sized gavage needle.
-
For the intravenous (IV) reference group, administer a solubilized form of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in plasma.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and QC samples by spiking known amounts of this compound into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of (A) water with 0.1% FA and (B) ACN with 0.1% FA, run in a gradient elution mode.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion to the product ion for both this compound and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown plasma samples and QCs.
-
Data Presentation
Quantitative data from bioavailability studies should be summarized in clear and concise tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈N₂O₃S | [7] |
| Molecular Weight | 504.8 g/mol | [7] |
| XLogP3 | 4.6 | [7] |
| Topological Polar Surface Area | 75.8 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 350 ± 90 | 100 (Reference) |
| Co-solvent Formulation | 10 | 250 ± 60 | 1.0 | 1400 ± 320 | 400 |
| Lipid-Based Formulation | 10 | 400 ± 95 | 1.5 | 2100 ± 450 | 600 |
| Nanosuspension | 10 | 320 ± 70 | 0.5 | 1820 ± 390 | 520 |
Data are presented as mean ± standard deviation (n=5). Relative bioavailability is calculated relative to the aqueous suspension.
Visualizations
Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 5. bridgebio.com [bridgebio.com]
- 6. checkrare.com [checkrare.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limitations of Patidegib in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during long-term experimental studies involving Patidegib.
Troubleshooting Guides
Guide 1: Investigating Decreased this compound Efficacy Over Time
Researchers may observe a decline in the efficacy of this compound in their long-term in vitro or in vivo models. This can often be attributed to the development of acquired resistance. This guide provides a systematic approach to investigate and understand this phenomenon.
Initial Assessment:
-
Confirm Drug Integrity: Ensure the stored this compound solution has not degraded. Test the batch on a fresh, sensitive cell line or a new cohort of animals.
-
Verify Dosing and Administration: Double-check all calculations, dilutions, and the administration protocol to rule out experimental error.
-
Monitor Pathway Activity: Assess the activity of the Hedgehog signaling pathway in treated and control samples. A lack of suppression of downstream targets like GLI1 and PTCH1 in the presence of this compound suggests resistance.
Experimental Protocol: Monitoring Hedgehog Pathway Activity
-
Objective: To quantify the expression of Hedgehog pathway target genes (GLI1, PTCH1) in tissue samples.
-
Methodology:
-
Collect tissue biopsies from both this compound-treated and vehicle-treated subjects.
-
Immediately snap-freeze samples in liquid nitrogen or place them in an RNA stabilization solution.
-
Extract total RNA from the tissue samples using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using validated primers for GLI1, PTCH1, and a panel of appropriate housekeeping genes for normalization.
-
Analyze the relative gene expression levels between the treated and control groups. Skin has been identified as a suitable surrogate tissue for measuring Hedgehog pathway gene expression.[1][2]
-
Investigating Resistance Mechanisms:
If pathway activity is not suppressed despite correct drug administration, it is crucial to investigate the underlying resistance mechanisms.
| Potential Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| SMO Gene Mutations | Isolate genomic DNA from resistant tumor samples and perform Sanger or next-generation sequencing of the SMO gene. | Identification of mutations within the drug-binding pocket or regions that lead to constitutive activation of the SMO protein.[3][4] |
| Downstream Pathway Alterations | Perform whole-exome or whole-genome sequencing on resistant tumor samples. Conduct gene expression analysis (e.g., RNA-seq) to identify upregulated or downregulated genes. | Detection of amplification of GLI1 or GLI2, or loss-of-function mutations in the SUFU gene, which would reactivate the pathway downstream of SMO.[3][5] |
| Activation of Bypass Pathways | Utilize phosphoproteomic arrays or Western blotting to screen for the activation of alternative signaling pathways (e.g., PI3K/AKT). | Increased phosphorylation of key proteins in parallel signaling pathways that can drive cell proliferation independently of the Hedgehog pathway.[5][6] |
Guide 2: Managing Local Skin Reactions with Chronic this compound Application
While topical this compound is designed to minimize systemic side effects, long-term application may lead to localized skin reactions at the site of administration.
Commonly Observed Reactions:
-
Erythema (redness)
-
Pruritus (itching)
-
Dryness or scaling
-
Contact dermatitis
Management Strategies:
| Observation | Recommended Action | Rationale |
| Mild to Moderate Erythema or Pruritus | 1. Reduce the frequency of this compound application (e.g., from twice daily to once daily).2. Apply a bland emollient to the affected area between this compound applications.3. If symptoms persist, consider a short-term "drug holiday" (e.g., 2-3 days). | To reduce local irritation while maintaining a therapeutic effect. Emollients can help restore the skin barrier. |
| Severe or Persistent Reactions | 1. Temporarily discontinue this compound treatment.2. Consult a veterinarian (for animal studies) or a dermatologist for appropriate management, which may include a low-potency topical corticosteroid.3. Once the reaction has resolved, consider re-initiating this compound at a lower frequency or concentration. | To prevent further skin damage and discomfort. It is important to rule out an allergic contact dermatitis. |
| Signs of Skin Atrophy or Telangiectasia | 1. Discontinue this compound in the affected area.2. Re-evaluate the necessity of long-term, continuous treatment in that specific area. | While not a commonly reported side effect of this compound, these can be signs of chronic skin inflammation or effects of other topical agents. |
For long-term studies, it is advisable to establish a clear protocol for monitoring and grading skin reactions.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[2] It specifically targets and binds to the Smoothened (SMO) protein, a G-protein coupled receptor that is essential for the transduction of the Hh signal.[2] By inhibiting SMO, this compound prevents the activation of downstream transcription factors (GLI1, GLI2), which in turn suppresses the expression of genes that promote cell proliferation and tumor growth.[2][3]
Q2: What are the primary advantages of topical this compound over oral Hedgehog pathway inhibitors in long-term studies?
A2: The main advantage of topical this compound is its significantly reduced systemic absorption.[3] This leads to minimal or no systemic side effects that are commonly associated with oral Hedgehog inhibitors, such as muscle spasms, dysgeusia (taste loss), and alopecia (hair loss).[3][9] This improved safety profile makes this compound a more viable option for long-term, chronic administration.[2]
Q3: What are the known mechanisms of acquired resistance to SMO inhibitors like this compound?
A3: Acquired resistance to SMO inhibitors typically arises from genetic alterations that reactivate the Hedgehog pathway. The most common mechanisms include:
-
Mutations in the SMO gene: These can occur in the drug-binding site, preventing this compound from binding effectively, or they can be activating mutations that keep the pathway turned on regardless of the inhibitor.[3][4]
-
Alterations in downstream components: This can include the amplification of the GLI1 or GLI2 genes, or the loss of the SUFU tumor suppressor gene, both of which lead to pathway activation downstream of SMO.[3][5]
Q4: How can I monitor the in vivo efficacy of this compound during a long-term experiment?
A4: Efficacy can be monitored through a combination of physical and molecular readouts:
-
Tumor Growth: Regularly measure tumor volume using calipers or non-invasive imaging techniques.
-
Biomarker Analysis: Collect periodic biopsies from the tumor or surrounding skin to measure the expression of Hedgehog pathway target genes like GLI1 and PTCH1 via qRT-PCR. A sustained suppression of these biomarkers is indicative of continued drug efficacy.[1][10]
Q5: Are there any preclinical models available to study this compound resistance?
A5: While specific this compound-resistant models may not be commercially available, they can be generated in the laboratory. This typically involves long-term culture of Hedgehog-dependent cancer cell lines (e.g., certain medulloblastoma or basal cell carcinoma lines) in the presence of increasing concentrations of this compound. Resistant clones can then be selected and expanded for further study. Additionally, patient-derived xenograft (PDX) models from tumors that have developed resistance to SMO inhibitors can be valuable tools.
Quantitative Data Summary
Table 1: Efficacy of Topical this compound in a Phase 2 Study in Gorlin Syndrome Patients
| Endpoint | This compound (2% and 4%) | Vehicle Control | p-value |
| Development of New Surgically Eligible BCCs (average per patient over 6 months) | 0.3 | 1.4 | 0.008 |
| Clinical Clearance of Tumors | 27% (12 out of 45) | 0% (0 out of 16) | 0.02 |
Data from a Phase 2 trial in patients with Gorlin Syndrome.[11]
Visualizations
Caption: Hedgehog signaling pathway and points of this compound action and resistance.
Caption: Workflow for troubleshooting decreased this compound efficacy.
References
- 1. Biomarkers of the Hedgehog/Smoothened pathway in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of the Hedgehog/Smoothened pathway in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. gov.uk [gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Hedgehog fights back: mechanisms of acquired resistance against Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
Managing skin irritation from topical Patidegib in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing topical Patidegib in animal studies. The information is intended for scientists and drug development professionals to effectively manage potential skin irritation during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by targeting and inhibiting Smoothened (SMO), a key transmembrane protein in this pathway.[2][3] In many forms of cancer, such as basal cell carcinoma, the Hh pathway is aberrantly activated, leading to uncontrolled cell growth.[4] By blocking SMO, this compound disrupts the signaling cascade that promotes tumor proliferation.[1]
Q2: Why is topical this compound used in animal studies?
A2: Topical application of this compound is being investigated to deliver the drug directly to the skin, with the goal of achieving local therapeutic effects while minimizing systemic exposure and the associated side effects observed with oral Hedgehog inhibitors, such as muscle cramps, hair loss, and taste loss.[5][6][7] Animal studies are crucial for evaluating the efficacy, safety, and local tolerability of topical formulations before they are tested in humans.
Q3: What are the common signs of skin irritation observed with topical this compound in animal models?
A3: In animal studies, skin irritation from topical agents typically manifests as erythema (redness) and edema (swelling). Other potential signs include flaking, dryness, and in severe cases, eschar formation (scabbing or crusting).[8][9] It is essential to have a standardized scoring system to objectively assess the severity of these reactions.
Q4: At what concentrations has skin irritation been observed?
Q5: How can I minimize skin irritation in my animal studies?
A5: To minimize skin irritation, consider the following strategies:
-
Optimize the formulation: The vehicle used for the topical formulation can significantly impact skin tolerability. Experiment with different gel, cream, or ointment bases to find one that is well-tolerated by the animal model.
-
Adjust the concentration: If irritation is observed, consider reducing the concentration of this compound in the formulation.
-
Modify the dosing schedule: Reducing the frequency of application (e.g., from twice daily to once daily) may alleviate irritation.
-
Use appropriate animal models: Skin sensitivity can vary between species and even strains. Ensure the chosen animal model is appropriate for dermatological studies.[11]
Q6: What should I do if severe skin irritation occurs?
A6: If severe irritation is observed (e.g., high-grade erythema and edema, ulceration, or distress in the animal), you should:
-
Immediately cease application of the topical formulation.
-
Gently cleanse the affected area with a sterile saline solution to remove any residual product.
-
Consult with the institutional veterinarian for appropriate palliative care.
-
Document the findings thoroughly and re-evaluate the experimental protocol (concentration, vehicle, frequency) before proceeding.
Troubleshooting Guides
Guide 1: Unexpectedly High Skin Irritation Scores
| Possible Cause | Troubleshooting Steps |
| Formulation Instability | 1. Verify the pH and physical stability (e.g., phase separation) of the formulation. 2. Assess for potential degradation of this compound or excipients. 3. Ensure proper storage conditions are maintained. |
| Incorrect Dosing or Application | 1. Review the application procedure to ensure a consistent and appropriate amount of the formulation is being applied. 2. Confirm that the application site is not being occluded unless specified in the protocol, as this can enhance absorption and irritation. |
| Animal Model Sensitivity | 1. Consider if the strain of animal being used is known for sensitive skin. 2. Evaluate the baseline skin condition of the animals before beginning the study. |
| High Concentration of this compound | 1. Perform a dose-ranging study to identify the maximum non-irritating concentration. 2. Lower the concentration of this compound in the formulation for subsequent experiments. |
Guide 2: Inconsistent Irritation Between Animals
| Possible Cause | Troubleshooting Steps |
| Variable Application Technique | 1. Standardize the application procedure across all personnel involved in the study. 2. Use a calibrated device (e.g., positive displacement pipette) to apply a precise volume of the formulation. |
| Differences in Skin Integrity | 1. Ensure the application site is carefully shaved to avoid abrasions, which can increase irritation. 2. Exclude animals with pre-existing skin lesions from the study. |
| Animal Grooming Behavior | 1. In rodent studies, consider the use of a protective collar for a short period post-application to prevent ingestion and spreading of the compound.[12] 2. Observe animals for excessive grooming of the application site. |
Data Presentation
Table 1: Skin Irritation Scores from Human Clinical Trials with Topical this compound
This table summarizes findings from human studies, as specific quantitative data from preclinical animal studies is not widely published.
| This compound Concentration | Observed Irritation | Symptoms Reported | Reference |
| 2% Topical Gel | Minimal to none | Not significantly different from vehicle | [10] |
| 4% Topical Gel | Mild | Redness, itching, swelling | [10] |
Table 2: Illustrative Example of a Skin Irritation Scoring System for Animal Studies (Modified Draize Test)
This table provides an example of how skin irritation could be scored in an animal study. Researchers should adapt this based on their specific institutional guidelines and protocols.
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
The Primary Dermal Irritation Index (PDII) can be calculated based on the sum of erythema and edema scores at various time points (e.g., 24, 48, and 72 hours).
Experimental Protocols
Protocol 1: Preparation of a Representative Topical this compound Gel (2%) for Animal Studies
Disclaimer: This is an illustrative protocol. The specific formulation should be optimized based on the experimental needs and vehicle tolerability.
Materials:
-
This compound powder
-
Ethanol (95%)
-
Propylene glycol
-
Carbomer 940 (or similar gelling agent)
-
Triethanolamine (or other neutralizing agent)
-
Purified water
Procedure:
-
Drug Solubilization: Accurately weigh the required amount of this compound powder. Dissolve it in a small volume of ethanol. Add propylene glycol to this mixture and stir until the this compound is fully dissolved.
-
Gel Preparation: In a separate vessel, slowly disperse the Carbomer 940 in purified water while stirring continuously to avoid clumping. Allow the mixture to hydrate completely (this may take several hours or overnight).
-
Combining Phases: Slowly add the this compound solution to the hydrated carbomer base with continuous mixing until a homogenous mixture is achieved.
-
Neutralization and Final Formulation: Add triethanolamine dropwise to the mixture while monitoring the pH. Adjust to a physiologically acceptable pH (typically between 5.5 and 7.0). Continue mixing until a clear, uniform gel of the desired viscosity is formed.
-
Quality Control: Store the final gel in an airtight, light-resistant container. Before use in studies, visually inspect for homogeneity and test the pH.
Protocol 2: Assessment of Skin Irritation in a Rodent Model
Animal Model: Albino rabbits or mice (e.g., BALB/c) are commonly used.
Procedure:
-
Animal Preparation: Approximately 24 hours before the application, carefully clip the fur from a designated area on the dorsal side of the animal to expose the skin. Avoid abrading the skin.
-
Test Substance Application: Apply a standardized dose (e.g., 0.5 mL) of the topical this compound formulation to the prepared test site. If a vehicle control is used, apply it to a corresponding adjacent site on the same animal. The site may be covered with a semi-occlusive dressing.
-
Observation Period: Remove the dressing after a specified exposure period (e.g., 4 or 24 hours).
-
Scoring: Score the skin reactions for erythema and edema at predefined time points after patch removal (e.g., 1, 24, 48, and 72 hours) using a standardized scoring system (refer to Table 2).
-
Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) for each animal to classify the irritation potential of the formulation.
Mandatory Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Caption: Workflow for troubleshooting skin irritation in animal studies.
References
- 1. Human-Based Skin Irritation Tests Can Replace Animals in Safety Evaluation of Medical Devices [pcrm.org]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajosr.org [ajosr.org]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bridgebio.com [bridgebio.com]
- 7. PellePharm Initiates Pivotal Phase 3 Clinical Trial of this compound Topical Gel in Patients with Gorlin Syndrome - BioSpace [biospace.com]
- 8. Inhibition of retinoic acid-induced skin irritation in calorie-restricted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. checkrare.com [checkrare.com]
- 11. Safer Medicines Campaign [safermedicines.org]
- 12. Skin Diseases in Laboratory Mice: Approaches to Drug Target Identification and Efficacy Screening - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for utilizing Patidegib in in vivo experiments, with a focus on strategies to mitigate systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, cyclopamine-derived inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its primary mechanism of action is to bind to and inhibit the Smoothened (SMO) receptor, a G-protein coupled receptor that is a critical component of the Hh pathway.[1][3] In many forms of basal cell carcinoma (BCC), the Hh pathway is aberrantly activated, often due to mutations in the Patched (PTCH1) gene, which normally suppresses SMO.[4][5] By inhibiting SMO, this compound blocks downstream signaling, suppressing the GLI transcription factors and thereby decreasing tumor cell proliferation and survival.[1][3][5]
Q2: What are the common systemic side effects associated with oral Hedgehog pathway inhibitors?
Oral Hedgehog pathway inhibitors (HHis) as a class, including drugs like vismodegib and sonidegib, are associated with a range of systemic side effects due to the role of the Hh pathway in adult tissues like hair follicles and taste buds.[6] Common adverse events include muscle spasms, taste alterations (dysgeusia), hair loss (alopecia), weight loss, and fatigue.[4][7] These side effects can be treatment-limiting and often lead to discontinuation of therapy.[8]
Q3: What is the primary strategy to reduce this compound-related systemic side effects in vivo?
The principal strategy to mitigate systemic side effects is to alter the drug's route of administration from oral to topical.[9][10] A topical gel formulation of this compound has been developed to deliver the drug directly to the target skin tissue.[9] This approach aims to achieve high local concentrations sufficient for anti-tumor efficacy while keeping systemic absorption and plasma concentrations extremely low, thereby avoiding the adverse effects associated with oral HHis.[10][11]
Q4: How significant is the reduction in systemic exposure with topical this compound?
Clinical studies have demonstrated a profound reduction in systemic exposure. In a phase 2 study, circulating blood levels of this compound were more than 500-fold lower with the topical gel compared to when the drug is administered orally.[12] In some cases, plasma levels of the drug were undetectable after topical application.[11]
Q5: Are there any local side effects associated with topical this compound gel?
Local application site skin reactions have been reported, particularly with higher concentrations of the gel (e.g., 4% formulation).[8] The most frequent side effect noted in a Phase 2 study was temporary reddening of the skin, which occurred in a minority of participants.[13] Overall, the topical formulation is associated with minimal adverse effects.[10][14]
Troubleshooting Guide for In Vivo Experiments
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High systemic plasma concentration of this compound after topical application. | - Compromised skin barrier in the animal model.- Incorrect vehicle/formulation leading to enhanced systemic absorption.- Excessive dose or application area. | - Assess the integrity of the skin at the application site before and during the experiment.- Utilize a validated topical formulation designed for low systemic uptake.[9]- Re-evaluate the applied dose and surface area. Start with the lowest effective dose.- Collect satellite blood samples at multiple time points to establish a pharmacokinetic profile. |
| Lack of efficacy (e.g., no reduction in tumor size or Hh pathway biomarkers). | - Insufficient skin penetration of the topical formulation.- The tumor model is resistant to SMO inhibition (e.g., downstream mutations in the Hh pathway).- Insufficient drug concentration in the formulation or inadequate application frequency. | - Confirm target engagement by measuring Hh pathway biomarkers (e.g., GLI1 mRNA levels) in tumor biopsies.[8]- Use a formulation with penetration enhancers, if appropriate.- Verify the genetic profile of your tumor model to ensure it is SMO-dependent.- Consider a dose-escalation study to find the optimal topical concentration (e.g., 2% vs. 4%).[8] |
| Local skin irritation or inflammation at the application site. | - The drug itself may have irritant properties at high concentrations.- The vehicle or other excipients in the formulation are causing irritation. | - Include a "vehicle-only" control group to determine if the irritation is caused by the formulation base.[15]- Reduce the concentration of this compound in the gel.[8]- Reduce the frequency of application (e.g., from twice daily to once daily).- Perform histological analysis of the application site to characterize the inflammation. |
Data Summary: Side Effect Profiles
The following table summarizes the incidence of common class-specific adverse events for oral Hedgehog inhibitors compared to the reported profile of topical this compound.
| Adverse Event | Vismodegib (Oral) | Sonidegib (Oral) | This compound (Topical Gel) |
| Muscle Spasms | 61% - 66.4%[6][16] | 49%[16] | No different than placebo/vehicle control.[12] |
| Alopecia (Hair Loss) | 58% - 63%[6] | 43%[6][16] | No different than placebo/vehicle control.[12] |
| Dysgeusia (Taste Loss) | 57%[16] | 38%[16] | No different than placebo/vehicle control.[12] |
| Nausea | ~33%[6] | 33%[6] | Not reported as a significant adverse event. |
Note: Data for oral inhibitors is derived from clinical trials for advanced basal cell carcinoma. The profile for topical this compound reflects findings from its clinical development program for Gorlin syndrome.
Experimental Protocols & Methodologies
Representative Protocol: Evaluating Topical this compound in a Gorlin Syndrome Mouse Model (e.g., Ptch1+/-)
This protocol is a representative methodology based on principles from clinical trials of topical this compound.[10][15]
-
Animal Model: Utilize a genetically engineered mouse model that recapitulates the disease, such as mice with a heterozygous loss-of-function mutation in the Ptch1 gene (Ptch1+/-). These mice spontaneously develop basal cell carcinomas.
-
Formulation Preparation:
-
Study Groups:
-
Group 1: Ptch1+/- mice treated with 2% this compound gel.
-
Group 2: Ptch1+/- mice treated with vehicle gel.
-
Group 3 (Optional): Wild-type littermates treated with vehicle gel to assess baseline skin condition.
-
-
Drug Administration:
-
Apply a fixed amount of the assigned gel (e.g., 50-100 µL) to a defined area of skin prone to tumor development (e.g., the dorsal back).
-
Application should be performed twice daily for a duration of 6 to 12 months.[15]
-
-
Efficacy Endpoints:
-
Primary Endpoint: Quantify the number of new, surgically eligible BCCs that develop in the treatment area at the end of the study period.[15]
-
Secondary Endpoints:
-
-
Safety and Tolerability Endpoints:
-
Systemic Exposure: Collect periodic blood samples (e.g., via tail vein or retro-orbital sinus) to measure the plasma concentration of this compound via LC-MS/MS. The goal is to confirm minimal systemic absorption.[11]
-
Local Tolerability: Visually score the application site daily for signs of erythema, edema, or other irritation.[13]
-
Systemic Side Effects: Monitor for systemic side effects characteristic of oral HHis, such as weight loss or changes in coat condition (as a proxy for alopecia).
-
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the Hedgehog signaling pathway.
Experimental Workflow for Topical this compound Assessment
Caption: Workflow for preclinical evaluation of topical this compound in vivo.
Oral vs. Topical Administration: A Logic Diagram
Caption: Comparison of systemic exposure from oral vs. topical this compound.
References
- 1. This compound | C29H48N2O3S | CID 25027363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bridgebio.com [bridgebio.com]
- 10. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bridgebio.com [bridgebio.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. This compound topical gel phase 3 trial. - Gorlin Syndrome Group [gorlingroup.org]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
Validation & Comparative
A Comparative Guide to Patidegib and Vismodegib in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of several cancers when aberrantly reactivated in adults. This has led to the development of targeted therapies aimed at inhibiting this pathway. Two such inhibitors are Patidegib and Vismodegib, both of which target the Smoothened (SMO) protein, a key transducer in the Hh pathway.
This guide provides a comprehensive comparison of this compound and Vismodegib, focusing on their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used to evaluate their performance. While both drugs effectively inhibit the Hedgehog pathway, their distinct formulations, routes of administration, and clinical applications result in different therapeutic profiles. Vismodegib is an orally administered drug approved for the treatment of advanced basal cell carcinoma (BCC). In contrast, this compound is a topical gel developed primarily for patients with Gorlin syndrome (also known as Basal Cell Nevus Syndrome) to reduce the burden of facial BCCs with minimal systemic side effects.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and Vismodegib are small-molecule inhibitors that function by binding to and inhibiting the SMO receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that regulate the expression of genes involved in cell proliferation and survival. In many BCCs, mutations in PTCH1 lead to constitutive activation of the Hh pathway. By inhibiting SMO, both this compound and Vismodegib block this signaling cascade, leading to the suppression of tumor growth.[1][2]
Preclinical Efficacy: In Vitro and In Vivo Data
| Parameter | This compound | Vismodegib |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| IC50 | Data not available | ~3 nM |
| Binding Affinity (Kd) | Data not available | Data not available |
| In Vivo Model | Topical application in mouse models | Oral administration in xenograft models |
| In Vivo Efficacy | Reduction in GLI1 mRNA expression | Tumor regression in medulloblastoma and colorectal cancer models |
Note: The lack of publicly available IC50 and Kd values for this compound makes a direct quantitative comparison of potency challenging. Efficacy for this compound is primarily demonstrated through biomarker modulation and clinical outcomes in topical formulations.
Clinical Performance: Efficacy and Safety
The clinical development of this compound and Vismodegib has focused on different patient populations and formulations, making direct comparisons of clinical trial outcomes complex. Vismodegib has been extensively studied in patients with advanced BCC, while this compound has been primarily evaluated in Gorlin syndrome patients for the prevention of new BCCs.
| Feature | This compound (Topical Gel) | Vismodegib (Oral) |
| Indication | Investigational for Gorlin Syndrome (prevention of new BCCs) | Approved for locally advanced and metastatic Basal Cell Carcinoma (BCC) |
| Pivotal Trial(s) | Phase 2 and ongoing Phase 3 trials in Gorlin Syndrome | ERIVANCE BCC |
| Efficacy Endpoints | Reduction in the number of new surgically eligible BCCs; Clinical clearance of existing tumors | Objective Response Rate (ORR); Progression-Free Survival (PFS) |
| Key Efficacy Results | Phase 2 (Gorlin Syndrome): - 0.4 new surgically eligible BCCs with this compound vs. 1.4 with vehicle over 6 months.[3][4]- 27% clinical clearance of existing tumors vs. 0% with vehicle.[3] | ERIVANCE BCC (laBCC): - ORR: 43% (independent review), 60% (investigator review).[5][6]- Median PFS: 9.5 months.[5] |
| Key Efficacy Results | Phase 2 (Sporadic BCC): - Significant clinical and histologic clearance of nodular BCCs after 3 months (p=0.045).[3] | ERIVANCE BCC (mBCC): - ORR: 30% (independent review), 46% (investigator review).[5][6]- Median PFS: 9.5 months.[5] |
| Common Adverse Events | Mild skin irritation (redness, itching, swelling) with 4% formulation.[3] | Muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, fatigue.[5] |
| Systemic Side Effects | Minimal to none reported.[7] | Common and can lead to treatment discontinuation. |
Experimental Protocols and Methodologies
The evaluation of Hedgehog pathway inhibitors like this compound and Vismodegib relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Gli-Luciferase Reporter Assay
This assay is a standard method to quantify the activity of the Hedgehog pathway in response to inhibitors.
Objective: To measure the inhibitory effect of a compound on Gli-mediated transcription.
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).[8]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or Purmorphamine).[8]
-
Test compound (e.g., this compound or Vismodegib) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.[8]
-
Dual-Luciferase® Reporter Assay System.[8]
-
Luminometer.[8]
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will allow them to reach confluency on the day of the assay. Incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control.
-
Incubation: Immediately add the test compound dilutions to the appropriate wells. Incubate the plate for 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model for Topical Inhibitors
This model is used to assess the efficacy of a topically applied Hedgehog inhibitor in a living organism.
Objective: To evaluate the anti-tumor activity of a topical Hedgehog inhibitor on subcutaneous tumors.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cancer cell line with an activated Hedgehog pathway (e.g., from a BCC or medulloblastoma).
-
Topical formulation of the test compound (e.g., this compound gel).
-
Vehicle control formulation.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment and vehicle control groups.
-
Topical Application: Apply the topical formulation of the test compound or vehicle control directly to the tumor and surrounding area at a specified frequency (e.g., once or twice daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate tumor volume.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, excise the tumors for histological analysis and biomarker assessment (e.g., Gli1 expression).
Conclusion
This compound and Vismodegib are both potent inhibitors of the Hedgehog signaling pathway that target the SMO receptor. However, their clinical applications and pharmacological profiles are distinct. Vismodegib, as an oral systemic therapy, has proven efficacy in treating advanced and metastatic BCC but is associated with significant systemic side effects that can limit its long-term use. This compound, formulated as a topical gel, offers a promising approach for the localized treatment and prevention of BCCs, particularly in patients with Gorlin syndrome, with the major advantage of avoiding systemic toxicity. The choice between these two inhibitors would largely depend on the clinical context, with Vismodegib being suitable for advanced, life-threatening disease, and this compound offering a preventative and localized treatment option with a more favorable safety profile. Further research, including potential head-to-head comparative studies in specific patient populations, will be valuable in further defining the optimal use of these targeted therapies.
References
- 1. ir.sol-gel.com [ir.sol-gel.com]
- 2. This compound in Dermatology: A Current Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. ajmc.com [ajmc.com]
- 7. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. web.stanford.edu [web.stanford.edu]
In vitro comparison of Patidegib and sonidegib efficacy
An In Vitro Comparative Analysis of Patidegib and Sonidegib for Hedgehog Pathway Inhibition
Published: December 17, 2025
This guide provides a detailed in vitro comparison of two Smoothened (SMO) inhibitors, this compound (also known as IPI-926 or saridegib) and Sonidegib (LDE225). Both molecules are potent antagonists of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes that, when aberrantly activated, is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical data.
Mechanism of Action: Targeting the Smoothened Receptor
The Hedgehog signaling pathway is essential for embryonic development and is typically quiescent in adult tissues.[2] Its activation begins when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to the Patched (PTCH1) receptor. This binding relieves PTCH1's inhibition of Smoothened (SMO), a G protein-coupled receptor. The activation of SMO initiates a downstream signaling cascade culminating in the activation of GLI family transcription factors (GLI1, GLI2), which translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[2][3]
Both this compound and Sonidegib are small-molecule inhibitors that function by binding directly to the SMO receptor. This action prevents the activation of the downstream Hh signaling cascade, thereby inhibiting the growth of Hh-dependent tumors.[3][4]
Comparative In Vitro Efficacy Data
Direct head-to-head comparative studies evaluating the in vitro efficacy of this compound and Sonidegib under identical experimental conditions are limited in publicly available literature. The following tables summarize key quantitative data for each inhibitor compiled from separate preclinical studies.
Disclaimer: The data presented below is collated from different sources and may not be directly comparable due to variations in experimental assays, cell lines, and conditions.
Table 1: In Vitro Efficacy of this compound (IPI-926)
| Parameter | Value | Cell Line / Assay Type | Reference |
| IC₅₀ (SMO Binding) | 1.4 nM | Biochemical Assay | [4][5] |
| EC₅₀ (Hh Pathway Inhibition) | 5 - 7 nM | Cell-Based Reporter Assay | [4] |
| Downstream Effect | Dose-dependent inhibition of Gli1 mRNA | B837Tx Medulloblastoma Allograft Model | [4][5] |
Table 2: In Vitro Efficacy of Sonidegib (LDE225)
| Parameter | Value | Cell Line / Assay Type | Reference |
| IC₅₀ (SMO Binding) | 11 nM | Biochemical Assay | [6] |
| Effect on Proliferation | Significant inhibition | Medulloblastoma cells with PTCH mutation | [2] |
| Downstream Effect | Decreased PTCH1 transcript levels | A375 Melanoma Xenograft Model | [7] |
Experimental Protocols & Workflow
The evaluation of SMO inhibitors typically involves a series of in vitro assays to determine their potency, selectivity, and anti-proliferative activity.
Cell Viability / Cytotoxicity Assay (MTS/Resazurin-Based)
This assay determines the concentration of an inhibitor required to reduce cell proliferation by 50% (IC₅₀).
-
Cell Seeding: Cancer cell lines known to have an activated Hedgehog pathway (e.g., DAOY medulloblastoma cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[8]
-
Compound Treatment: The cells are treated with serial dilutions of the SMO inhibitor (e.g., this compound or Sonidegib) dissolved in a suitable solvent like DMSO. A vehicle-only control (DMSO) is included.[8]
-
Incubation: Plates are incubated for a period of 48 to 72 hours.[8]
-
Viability Assessment: A viability reagent (e.g., MTS or resazurin) is added to each well. Metabolically active cells convert these reagents into a colored or fluorescent product.[8]
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. Values are normalized to the vehicle control, and the resulting dose-response curve is used to calculate the IC₅₀ value via non-linear regression analysis.[8]
Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
This protocol measures the effect of an inhibitor on the expression of downstream Hedgehog pathway target genes, such as GLI1 and PTCH1, providing a direct measure of pathway inhibition.[8]
-
Cell Treatment: Cells are seeded in larger format plates (e.g., 6-well plates) and treated with the inhibitor at various concentrations for a specified time.[8]
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit.[8]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[8]
-
qPCR: The qPCR reaction is prepared using a master mix (e.g., SYBR Green), primers specific for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH), and the cDNA template.[8]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A reduction in GLI1 or PTCH1 mRNA levels indicates successful pathway inhibition.[8]
Summary and Conclusion
Both this compound and Sonidegib are potent, selective, small-molecule inhibitors of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Preclinical data indicates that both compounds effectively block Hh pathway signaling, leading to the downregulation of target genes like GLI1 and subsequent inhibition of cancer cell proliferation.
Based on available biochemical data, this compound (IC₅₀ of 1.4 nM) appears more potent than Sonidegib (IC₅₀ of 11 nM) in direct SMO binding assays.[4][5][6] However, it is critical to note that in vitro potency does not always translate directly to clinical efficacy, which is influenced by numerous factors including pharmacokinetics, pharmacodynamics, and tumor microenvironment. This guide highlights the need for direct, side-by-side comparative in vitro studies using standardized cell lines and assays to provide a more definitive comparison of their relative potency and efficacy.
References
- 1. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 3. A Phase 1b clinical trial of LDE225 (Sonidegib) in combination with fluorouracil, leucovorin, oxaliplatin, and irinotecan (FOLFIRINOX) in previously untreated locally advanced or metastatic pancreatic adenocarcinoma - Clark - Annals of Pancreatic Cancer [apc.amegroups.org]
- 4. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Hedgehog Pathway Blockade Inhibits Melanoma Cell Growth in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Patidegib's Target Engagement in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Patidegib with other Smoothened (SMO) inhibitors, Vismodegib and Sonidegib, focusing on their performance in cell-based assays to validate target engagement. Experimental data is presented to support the comparison, along with detailed protocols for key assays.
Introduction to Hedgehog Signaling and SMO Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma, when aberrantly reactivated.[1] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal.[1] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which in turn promote tumor cell proliferation and survival.[1][2]
This compound, Vismodegib, and Sonidegib are small-molecule inhibitors that function by binding to and inhibiting the SMO protein, thereby blocking the Hedgehog signaling cascade.[2][3] This targeted inhibition has proven effective in treating patients with locally advanced or metastatic BCC.[2][3]
Mechanism of Action
This compound, a cyclopamine-derived inhibitor, along with Vismodegib and Sonidegib, directly binds to the seven-transmembrane domain of the SMO receptor. This binding event prevents the conformational change in SMO that is necessary for its activation and subsequent downstream signaling. By locking SMO in an inactive state, these inhibitors effectively block the activation of GLI transcription factors and the expression of Hh target genes, ultimately leading to a reduction in tumor cell proliferation and survival.
Comparative Performance Data
The in vitro potency of this compound, Vismodegib, and Sonidegib has been evaluated in various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of these inhibitors. The following table summarizes the reported IC50 values for each compound. It is important to note that these values are from different studies and assay formats, which can influence the results.
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |
| This compound (Saridegib) | Not Specified | Not Specified | 1.4 nM | [4] |
| Vismodegib (GDC-0449) | Cell-free Hedgehog pathway assay | Cell-free | 3 nM | [5] |
| GLI1 mRNA inhibition | Ptch+/- allograft model of medulloblastoma | 165 nM | [6] | |
| GLI1 mRNA inhibition | D5123 colorectal cancer model | 267 nM | [6] | |
| Gli-luciferase reporter assay | 293T cells with SMO-WT | 76 nM | [7] | |
| Cell Viability | MB-PDX cells | 52 µM | [8] | |
| Sonidegib (LDE225) | SMO Binding Assay | Mouse SMO | 1.3 nM | [9] |
| SMO Binding Assay | Human SMO | 2.5 nM | [9] | |
| GLI1 mRNA inhibition | Primary CD34+ CP-CML cells | ~10 nM | [9] |
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay is a widely used method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the GLI transcription factors.
Materials:
-
Cell Line: NIH/3T3 Shh-Light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hedgehog Pathway Agonist: Smoothened Agonist (SAG) or Sonic Hedgehog (Shh) conditioned medium.
-
Test Compounds: this compound, Vismodegib, Sonidegib.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer.
Protocol:
-
Cell Seeding: Seed NIH/3T3 Shh-Light II cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 16-24 hours to allow for cell attachment and for the cells to reach confluency.[10]
-
Compound Preparation: Prepare serial dilutions of this compound, Vismodegib, and Sonidegib in culture medium at 2x the final desired concentration.
-
Pathway Activation and Inhibition:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted inhibitor to the respective wells. For control wells, add 50 µL of medium with the corresponding vehicle (e.g., DMSO) concentration.
-
Incubate for 1-2 hours at 37°C.
-
Add 50 µL of culture medium containing the Hedgehog pathway agonist (e.g., a final concentration of 100-200 nM SAG or 1 µg/ml mShh) to all wells except the unstimulated control wells.[10]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[10]
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[10]
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Smoothened Competitive Binding Assay
This assay determines the binding affinity of unlabeled inhibitors to the Smoothened receptor by measuring their ability to compete with a labeled ligand.
Materials:
-
Cell Line: HEK293 cells overexpressing human SMO.
-
Labeled Ligand: BODIPY-cyclopamine (fluorescent) or [³H]-cyclopamine (radiolabeled).
-
Test Compounds: this compound, Vismodegib, Sonidegib.
-
Buffers: Lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors), Assay buffer.
-
Equipment: Homogenizer, ultracentrifuge, fluorescence plate reader or scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing human SMO.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the lysate at high speed to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in assay buffer and determine the protein concentration.[5]
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of the labeled ligand (e.g., BODIPY-cyclopamine) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test inhibitors (this compound, Vismodegib, Sonidegib).
-
Include wells for total binding (labeled ligand and membranes only) and non-specific binding (labeled ligand, membranes, and a high concentration of an unlabeled SMO inhibitor).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection:
-
For Fluorescent Ligand: Measure the fluorescence polarization or intensity using a fluorescence plate reader. A decrease in signal indicates displacement of the labeled ligand by the test inhibitor.[5]
-
For Radiolabeled Ligand: Separate the bound and free radioligand by rapid filtration through a filter plate. Wash the filters with ice-cold buffer to remove unbound ligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to determine specific binding.
-
Plot the specific binding as a function of the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]
-
Mandatory Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound, Vismodegib, and Sonidegib on the Smoothened receptor.
Caption: Experimental workflow for the Gli-Luciferase Reporter Assay to determine the potency of Hedgehog pathway inhibitors.
Caption: A logical diagram comparing key features of this compound, Vismodegib, and Sonidegib.
Summary and Conclusion
This compound, Vismodegib, and Sonidegib are all potent inhibitors of the Hedgehog signaling pathway that target the SMO receptor. The presented in vitro data indicates that all three compounds exhibit low nanomolar to sub-nanomolar potency in various assays. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies under identical experimental conditions.
The choice of inhibitor for research purposes may depend on the specific cell system, the desired formulation (topical vs. oral), and the specific research question being addressed. The detailed experimental protocols provided in this guide offer a starting point for researchers to validate the target engagement of these and other SMO inhibitors in their own laboratories. Further head-to-head comparative studies would be beneficial to provide a more definitive ranking of the in vitro potency of these important therapeutic agents.
References
- 1. ajosr.org [ajosr.org]
- 2. benchchem.com [benchchem.com]
- 3. sicpre.it [sicpre.it]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recurrent extraneural sonic hedgehog medulloblastoma exhibiting sustained response to vismodegib and temozolomide monotherapies and inter-metastatic molecular heterogeneity at progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Oral Versus Topical Patidegib in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Patidegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway, has been investigated in both oral and topical formulations for the treatment of cancers driven by aberrant Hh signaling, most notably Basal Cell Carcinoma (BCC). The transition from a systemic to a localized delivery route reflects a strategic effort to mitigate adverse effects while maintaining therapeutic efficacy. This guide provides a comprehensive comparison of the performance of oral and topical this compound, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound is a derivative of cyclopamine and exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[1] In a healthy state, the Patched (PTCH1) receptor suppresses SMO activity. However, in many BCCs, mutations in PTCH1 lead to constitutive activation of SMO, resulting in the downstream activation of GLI transcription factors and subsequent expression of genes that drive cell proliferation and tumor growth.[2][3] By inhibiting SMO, this compound effectively blocks this oncogenic signaling.
Comparative Efficacy
The development of topical this compound was initiated to provide the clinical activity observed with the oral formulation in Phase 1 trials, but with a more favorable safety profile.[2]
| Formulation | Study Phase | Patient Population | Key Efficacy Findings | Citation(s) |
| Oral this compound (IPI-926) | Phase 1 | Advanced Solid Tumors (including BCC) | In Hedgehog pathway inhibitor-naïve BCC patients receiving ≥130 mg, a response was observed in nearly a third (8 of 28 patients). | [1][4][5][6] |
| Topical this compound (2% Gel) | Phase 2 | Gorlin Syndrome with BCCs | - 25% of existing surgically eligible BCCs showed complete clinical response with 2% and 4% gels, compared to 0% with vehicle. - Patients on this compound developed fewer new surgically eligible BCCs (0.4 per patient) compared to the control group (1.4 per patient). | [7] |
| Topical this compound (2% Gel) | Phase 2 | Sporadic, nodular BCCs | - Showed statistically significant clinical and histologic clearance of BCCs after 3 months compared to vehicle gel. | [8] |
| Topical this compound (2% Gel) | Phase 3 (Ongoing) | Gorlin Syndrome | Primary endpoint is the comparison of the number of new BCCs that develop over a 12-month period between the treatment and vehicle arms. | [9] |
Pharmacokinetic Profile: A Tale of Two Deliveries
A key differentiator between the oral and topical formulations is their pharmacokinetic profiles, which directly impacts their systemic exposure and, consequently, their safety.
| Parameter | Oral this compound (IPI-926) | Topical this compound | Citation(s) |
| Systemic Absorption | Readily absorbed | Minimal to no detectable levels in plasma | [1][4][5][6][7][10] |
| Tmax (Time to Peak Concentration) | 2-8 hours | Not applicable due to low systemic absorption | [1][4][5][6] |
| Terminal Half-life (t1/2) | 20-40 hours | Not applicable due to low systemic absorption | [1][4][5][6] |
| Dosing Frequency | Once daily | Twice daily | [1][2][4][5][6] |
Safety and Tolerability: The Rationale for Topical Formulation
The primary driver for developing a topical formulation of this compound was to avoid the systemic adverse events associated with oral Hedgehog pathway inhibitors.
| Adverse Event Profile | Oral this compound (IPI-926) | Topical this compound | Citation(s) |
| Systemic Side Effects | - Fatigue - Nausea - Alopecia (hair loss) - Muscle spasms - Reversible elevations in liver enzymes (AST, ALT) and bilirubin | No significant systemic side effects reported. Rates of muscle cramps, taste loss, and hair loss were similar to placebo. | [1][4][5][6][7] |
| Local Side Effects | Not applicable | Local application site reactions (e.g., redness, itching) are possible. | [11] |
| Hematologic Toxicity | Not associated with hematologic toxicity | Not associated with hematologic toxicity | [1][4][5][6] |
Experimental Protocols
Oral this compound: Phase 1 Clinical Trial Methodology
A first-in-human, open-label, dose-escalation Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of oral this compound (IPI-926) in patients with advanced solid tumors.
-
Study Design: Patients received a single oral dose of this compound seven days prior to initiating daily dosing in 28-day cycles. The starting dose was 20 mg, with subsequent dose escalations.[1][4][5][6]
-
Patient Population: Adults with solid tumors refractory to standard therapy. An expansion cohort included patients with advanced or metastatic BCC.[1][4][5][6]
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points after the single dose and at steady-state to determine pharmacokinetic parameters.[1][4][5][6]
-
Pharmacodynamic Assessment: Skin biopsies were taken to measure the levels of GLI1 mRNA, a downstream marker of Hedgehog pathway activity, via quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[1][4]
-
Efficacy Evaluation: Tumor responses in BCC patients were assessed clinically and by Response Evaluation Criteria in Solid Tumors (RECIST).[1][4][5][6]
Topical this compound: Phase 2/3 Clinical Trial Methodology
The clinical development of topical this compound has focused on its efficacy and safety in patients with Gorlin Syndrome, a condition characterized by the development of multiple BCCs.
-
Study Design: Randomized, double-blind, vehicle-controlled studies. Patients apply this compound gel (2% or 4% in Phase 2, 2% in Phase 3) or a vehicle gel to the face twice daily.[2][7][9]
-
Patient Population: Adults with Gorlin Syndrome and a history of multiple BCCs.[2][9]
-
Primary Endpoint: The number of new surgically eligible BCCs that develop over a specified period (e.g., 9-12 months).[2][9]
-
Secondary Endpoints: Change in the size of existing BCCs, complete clinical response rate, and safety/tolerability.[7]
-
Pharmacodynamic Assessment: Similar to the oral studies, changes in GLI1 mRNA levels in skin biopsies are used to confirm target engagement.[7]
-
Systemic Exposure Monitoring: Blood samples are collected to measure plasma concentrations of this compound to confirm minimal systemic absorption.[10]
Conclusion
The evolution of this compound from an oral to a topical formulation represents a significant advancement in the targeted therapy of BCC. While oral this compound demonstrated clinical activity, its use was associated with systemic side effects characteristic of Hedgehog pathway inhibitors. The topical formulation appears to retain the desired therapeutic efficacy in reducing BCC burden, particularly in the context of Gorlin Syndrome, while demonstrating a vastly improved safety profile due to minimal systemic exposure. For research and development, topical this compound serves as a compelling case study in optimizing drug delivery to enhance the therapeutic index of a targeted agent. Future research will likely continue to explore the long-term efficacy and safety of topical this compound and its potential in other dermatological conditions driven by Hedgehog pathway dysregulation.
References
- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bridgebio.com [bridgebio.com]
- 3. ir.sol-gel.com [ir.sol-gel.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I study of the Hedgehog pathway inhibitor IPI-926 in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. bridgebio.com [bridgebio.com]
- 9. A Multicenter, Randomized, Double Blind, Vehicle-controlled, Phase 3 Efficacy and Safety Study of this compound Gel 2% for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects with Gorlin Syndrome | Clinical Trials | Yale Medicine [yalemedicine.org]
- 10. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Patidegib and Other SMO Inhibitors for Researchers
This guide offers an objective comparison of Patidegib with other Smoothened (SMO) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data. While direct head-to-head clinical trial data for this compound against other SMO inhibitors is limited due to its distinct topical formulation and development focus, this guide consolidates preclinical and clinical findings to facilitate a comparative understanding.
The Hedgehog Signaling Pathway and the Role of SMO Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1] Its aberrant reactivation is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[1] The G protein-coupled receptor, Smoothened (SMO), is a central transducer of the Hh signal. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH1) receptor inhibits SMO activity.[2] Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2] Activated GLI proteins then translocate to the nucleus, inducing the expression of target genes that promote cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often due to mutations in PTCH1 or SMO, leads to constitutive signaling and tumorigenesis.[2]
SMO inhibitors, including this compound, Vismodegib, Sonidegib, and Glasdegib, function by binding to the SMO receptor and preventing its activation.[2] This action blocks the downstream signaling cascade, thereby inhibiting the growth of Hh-dependent tumors.[2]
Caption: Hedgehog Signaling Pathway and SMO Inhibition.
Comparative Overview of SMO Inhibitors
This section provides a comparative analysis of this compound and other key SMO inhibitors: Vismodegib, Sonidegib, and Glasdegib. The data presented is compiled from various preclinical and clinical studies.
| Feature | This compound (Saridegib) | Vismodegib | Sonidegib | Glasdegib |
| Mechanism of Action | SMO Inhibitor[3] | SMO Inhibitor[2] | SMO Inhibitor[2] | SMO Inhibitor[2] |
| Formulation | Topical Gel[4] | Oral Capsule[5] | Oral Capsule[5] | Oral Tablet[6] |
| Primary Indication(s) | Investigational for Basal Cell Carcinoma (BCC) in Gorlin Syndrome and High-Frequency BCC[4] | Metastatic BCC, Locally Advanced BCC[5] | Locally Advanced BCC[5] | In combination with low-dose cytarabine for newly-diagnosed Acute Myeloid Leukemia (AML) in adults ≥75 years or with comorbidities[6] |
| Key Clinical Trial(s) | Phase 2 (NCT03703310, NCT04155190)[7] | ERIVANCE[1] | BOLT[1][6] | BRIGHT 1003[6] |
| Reported Efficacy | Gorlin Syndrome (Phase 2): Reduction in new surgically-eligible BCCs (SEBs) vs. vehicle.[8] Clinical clearance observed in 27% of this compound-treated SEBs vs. 0% in vehicle.[8] Sporadic BCC (Phase 2): Significantly more effective in clinical and histologic clearance vs. vehicle.[8] | Locally Advanced BCC (ERIVANCE): Overall Response Rate (ORR) of 43% - 47.6%.[1] Metastatic BCC (ERIVANCE): ORR of 30%.[1] | Locally Advanced BCC (BOLT): ORR of 56.1% - 60.6% (200mg dose).[1][6] Metastatic BCC (BOLT): ORR of 7.7% - 8% (200mg dose).[1] | AML (BRIGHT 1003): Reduced risk of death by 49% when combined with low-dose cytarabine vs. cytarabine alone.[6] |
| Common Adverse Events | Localized skin reactions (topical formulation aims to minimize systemic side effects)[4] | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue[7] | Muscle spasms, alopecia, dysgeusia, nausea, increased blood creatinine kinase[7] | Anemia, fatigue, hemorrhage, febrile neutropenia, nausea[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of findings in the evaluation of SMO inhibitors. Below are representative protocols for key assays.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of an SMO inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BCC or medulloblastoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the SMO inhibitor (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Caption: Experimental Workflow for IC50 Determination.
SMO Competitive Binding Assay
Objective: To measure the binding affinity of a test compound to the SMO receptor.
Methodology:
-
Cell Preparation: Use cells engineered to overexpress the SMO receptor.
-
Incubation: Incubate the cells with a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) in the presence of varying concentrations of the test SMO inhibitor.
-
Washing: Wash the cells to remove any unbound ligand and inhibitor.
-
Detection: Quantify the amount of bound fluorescent ligand using fluorescence microscopy or flow cytometry.[2]
-
Data Analysis: A decrease in the fluorescent signal with increasing concentrations of the test inhibitor indicates competitive binding to SMO.[2] The data is used to calculate the binding affinity (e.g., Ki or IC50).
Conclusion
This compound represents a targeted approach to inhibiting the Hedgehog pathway with a distinct topical delivery system, aiming to mitigate the systemic side effects associated with oral SMO inhibitors.[4] While oral agents like Vismodegib and Sonidegib have demonstrated significant efficacy in advanced basal cell carcinoma, and Glasdegib has shown a survival benefit in a subset of AML patients, they are associated with a range of systemic adverse events.[2][6] The development of topical this compound for patients with Gorlin syndrome and high-frequency BCC addresses a critical unmet need for a long-term, tolerable treatment to manage disease burden and reduce the need for frequent surgeries.[4]
The choice of a specific SMO inhibitor will depend on the cancer type, disease stage, patient's clinical characteristics, and the tolerability of the adverse event profile.[1] The data presented in this guide provides a foundational comparison to aid researchers and clinicians in their evaluation and future development of Hedgehog pathway-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C29H48N2O3S | CID 25027363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. assets.cureus.com [assets.cureus.com]
- 6. mdpi.com [mdpi.com]
- 7. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
Validating Biomarkers for Patidegib Response: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting and evaluating the response to Patidegib in preclinical models. It includes supporting experimental data, detailed methodologies, and visualizations to facilitate informed decisions in drug development.
This compound (also known as Saridegib or IPI-926) is a topical small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in cell growth and differentiation.[1] By targeting the Smoothened (SMO) protein, this compound disrupts the signal transduction that can lead to uncontrolled cell proliferation and tumor growth.[1][2] This makes it a promising therapeutic agent for cancers with aberrant Hh pathway activation, such as basal cell carcinoma (BCC), particularly in the context of Gorlin Syndrome where mutations in the PTCH1 gene lead to constitutive pathway activation.[3][4]
The validation of robust pharmacodynamic and predictive biomarkers is crucial for the efficient preclinical and clinical development of targeted therapies like this compound. This guide focuses on two key potential biomarkers: GLI1, a direct downstream target and indicator of Hh pathway activity, and SOX2, a transcription factor implicated in cancer stemness and potential resistance mechanisms.
Comparative Analysis of Biomarkers
The following tables summarize quantitative data from preclinical and clinical studies on the modulation of GLI1 and the relevance of SOX2 in the context of Hedgehog pathway inhibition. While direct preclinical data for this compound's effect on SOX2 is limited, its established interplay with the Hh/GLI1 axis warrants its consideration as an exploratory biomarker.
Table 1: GLI1 Expression as a Pharmacodynamic Biomarker for SMO Inhibitor Response
| Preclinical Model | SMO Inhibitor | Treatment Details | Outcome Measure | Result | Reference |
| Medulloblastoma Allograft (Ptch+/–) | Vismodegib | 50 mg/kg, single oral dose | Gli1 mRNA levels (qPCR) | >80% suppression for >12 hours | [5] |
| Colorectal Cancer Xenograft (D5123) | Vismodegib | 11.5 to 92 mg/kg bid, 5 doses | Stromal Gli1 mRNA levels (qPCR) | Dose-dependent reduction; significant at ≥46 mg/kg | [5] |
| Medulloblastoma Allograft (PtcC/C) | Saridegib (this compound) | 20 mg/kg per dose, daily for 4 days | Gli1 mRNA levels (RT-PCR) | Substantial decrease in Gli1 expression | [6] |
| Human Skin Biopsies (Phase I Trial) | Vismodegib | 150 mg/d, 270 mg/d, or 540 mg/d | GLI1 mRNA levels (qPCR) | >2-fold downregulation in 25% of patients | [7] |
| Locally Advanced BCC (Phase II Trial) | Sonidegib | 200 mg daily | GLI1 expression levels | Median reduction of 91.07% at week 9 | [2] |
Table 2: SOX2 as a Potential Biomarker for Hedgehog Pathway Activity and Resistance
| Cancer Type | Context | Key Findings | Implication for this compound Response | Reference |
| Melanoma | Non-canonical Hh/GLI activation | A SOX2-BRD4 transcriptional complex drives GLI1 expression. Positive correlation between SOX2 and GLI1 expression. | High SOX2 may indicate Hh pathway activation independent of SMO, suggesting potential for intrinsic resistance to this compound. | [6] |
| Medulloblastoma (murine model) | Resistance to SMO inhibition | Sox2+ cancer stem cells are enriched following treatment with a smoothened inhibitor, despite similar levels of Hh pathway activation in Sox2+ and Sox2− cells. | SOX2 expression could be a marker for a subpopulation of cells resistant to this compound, potentially leading to tumor relapse. | [8] |
| Non-Small Cell Lung Cancer | Cooperative regulation | Hh and EGFR signaling cooperatively regulate Sox2 expression. Gli1 depletion leads to a maximal reduction in Sox2. | Indicates a direct link between the Hh pathway and SOX2 expression, suggesting SOX2 could be a downstream pharmacodynamic marker. | [9] |
| Non-Melanoma Skin Cancer (BCC & SCC) | Overexpression | SOX2 is upregulated in BCC (66.7%) and SCC (85.7%) compared to normal skin. | High baseline SOX2 expression in target lesions may have prognostic or predictive value for this compound treatment. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of biomarker validation, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general framework and may require optimization based on the specific preclinical model and laboratory conditions.
Quantitative Real-Time PCR (qRT-PCR) for GLI1 and SOX2 mRNA Expression
-
RNA Extraction: Isolate total RNA from tumor tissue or cell pellets using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Primer Design: Design or obtain validated primers for the target genes (GLI1, SOX2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Immunohistochemistry (IHC) for SOX2 Protein Expression
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against SOX2 (e.g., rabbit anti-SOX2) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive cells. A semi-quantitative H-score can be calculated.
Western Blot for GLI1 and SOX2 Protein Levels
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLI1, SOX2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 8. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Patidegib and Chemotherapy: A Preclinical Combination Therapy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data on the combination of Patidegib (also known as IPI-926 or Saridegib), a Hedgehog (Hh) pathway inhibitor, with conventional chemotherapy. The data presented herein is primarily derived from studies in pancreatic ductal adenocarcinoma (PDA), a tumor type characterized by a dense desmoplastic stroma that can impede the delivery and efficacy of cytotoxic agents.
Executive Summary
Preclinical studies, most notably in genetically engineered mouse models of pancreatic cancer, have demonstrated that this compound can enhance the efficacy of chemotherapy, particularly gemcitabine. The primary mechanism involves the depletion of the tumor-associated stroma, leading to increased intratumoral drug delivery and a subsequent transient stabilization of disease and improved survival in animal models. However, it is crucial to note that despite these promising preclinical findings, the combination of this compound and gemcitabine did not translate into a clinical benefit in a Phase II clinical trial for metastatic pancreatic cancer, which was ultimately halted. This guide will delve into the preclinical data that supported the initial investigation of this combination therapy.
Signaling Pathway: Hedgehog Inhibition by this compound
This compound is a potent and selective inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog signaling pathway. In many cancers, including pancreatic cancer, tumor cells secrete Hedgehog ligands (such as Sonic Hedgehog, SHh), which act on surrounding stromal cells. This paracrine signaling activates the Hh pathway in the stroma, leading to the formation of a dense, fibrotic tissue that supports tumor growth and can act as a barrier to chemotherapy. This compound, by inhibiting SMO in the stromal cells, disrupts this signaling cascade, leading to a reduction in the desmoplastic stroma.
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Preclinical Efficacy of this compound in Combination with Gemcitabine
The most comprehensive preclinical data for this compound in combination with chemotherapy comes from a study by Olive et al. in a genetically engineered mouse model (KPC) that faithfully recapitulates human pancreatic ductal adenocarcinoma.
Quantitative Data Summary
| Parameter | Vehicle Control | Gemcitabine Alone | This compound (IPI-926) Alone | This compound + Gemcitabine |
| Median Survival | 11 days | No significant benefit | No significant benefit | 25 days[1] |
| Intratumoral Gemcitabine Concentration | N/A | Baseline | N/A | Increased by 60%[1] |
| Intratumoral Vascular Density | Baseline | No significant change | N/A | Transiently increased[1] |
| Apoptotic Cells (Cleaved Caspase 3) | Baseline | No significant change | N/A | Significantly increased[1] |
| Liver Metastases | Baseline | N/A | N/A | Significantly decreased[1] |
Experimental Workflow: In Vivo Mouse Model Study
The preclinical efficacy of the this compound-gemcitabine combination was evaluated in a KPC mouse model, which develops spontaneous pancreatic tumors. The study involved treating tumor-bearing mice with different regimens and assessing various endpoints.
Caption: Experimental workflow for the in vivo evaluation of this compound and gemcitabine.
Key Experimental Protocols
Animal Model
-
Model: KPC mice, which have conditional expression of mutant Kras (KrasG12D) and p53 (p53R172H) in pancreatic progenitor cells, leading to the development of pancreatic ductal adenocarcinoma that closely mimics the human disease.[1]
-
Tumor Monitoring: Tumor growth was monitored bi-weekly using high-resolution 3D ultrasonography.[1]
Drug Administration
-
This compound (IPI-926): Administered orally.[1]
-
Gemcitabine: Administered via standard routes for this chemotherapy agent in mouse models (e.g., intraperitoneal injection).[1]
-
Dosing Regimen: Mice were pre-treated with this compound for a specified period (e.g., 10 days) before the administration of gemcitabine to allow for stromal depletion.[1]
Endpoint Analysis
-
Survival: Overall survival was the primary endpoint, with data analyzed using the Log-Rank test.[1]
-
Histology: Tumors were harvested at the study endpoint for histological analysis. Apoptosis was assessed by staining for cleaved caspase-3. Intratumoral vascular density was also measured.[1]
-
Drug Concentration: Intratumoral concentrations of gemcitabine and its metabolites were quantified to assess the impact of this compound on drug delivery.[1]
-
Metastasis: The presence and number of liver metastases were evaluated at the study endpoint.[1]
Comparison with Alternatives and Concluding Remarks
The preclinical data for this compound in combination with gemcitabine presented a compelling rationale for clinical investigation. The mechanism of stromal depletion to enhance chemotherapy delivery was a novel and promising approach for treating densely fibrotic tumors like pancreatic cancer.
However, the failure of this combination to demonstrate a survival benefit in a Phase II clinical trial highlights the complexities of translating preclinical findings to human patients. Several factors could have contributed to this discrepancy, including differences in tumor biology between the mouse model and human patients, the development of compensatory resistance mechanisms, or potential off-target effects.
For researchers and drug development professionals, the story of this compound and gemcitabine serves as a critical case study. While the preclinical data was robust and the scientific rationale was sound, it underscores the importance of:
-
Thoroughly understanding the tumor microenvironment: The dynamic and complex nature of the stroma may involve redundant signaling pathways or adaptive responses that are not fully captured in preclinical models.
-
Careful patient selection: It is possible that a subset of patients with specific molecular signatures might have benefited from this combination therapy.
-
Continuous refinement of preclinical models: While the KPC mouse model is a significant advancement, ongoing efforts to develop even more predictive models are crucial.
References
Assessing the Synergistic Potential of Patidegib with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is a promising frontier in oncology. This guide provides a comprehensive assessment of the potential synergistic effects of Patidegib, a topical Hedgehog signaling pathway inhibitor, with various immunotherapeutic modalities. While direct clinical data on this compound in combination with immunotherapy is not yet available, this document extrapolates its potential based on the well-documented immunomodulatory effects of other Hedgehog inhibitors, such as vismodegib and sonidegib. This guide presents preclinical and clinical findings for these analogous agents, detailed experimental protocols for assessing synergy, and visual representations of the underlying biological pathways and experimental workflows.
This compound and the Rationale for Immuno-Oncology Combination
This compound is a small-molecule inhibitor that targets the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of several cancers, most notably basal cell carcinoma (BCC).[1][2] this compound is primarily formulated as a topical gel for the treatment of BCC, particularly in patients with Gorlin syndrome, aiming to reduce systemic side effects associated with oral Hedgehog inhibitors.[3][4]
The rationale for combining Hedgehog pathway inhibitors with immunotherapy stems from the growing understanding of the Hh pathway's role in creating an immunosuppressive tumor microenvironment (TME).[5][6] Aberrant Hh signaling can lead to the recruitment of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs), all of which dampen the anti-tumor immune response.[6] Furthermore, the Hh pathway has been linked to the expression of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1).[7][8] By inhibiting the Hh pathway, agents like this compound may remodel the TME to be more permissive to an effective anti-tumor immune response, thereby synergizing with immunotherapies such as immune checkpoint inhibitors.
Evidence from Other Hedgehog Inhibitors
In the absence of direct data for this compound, this section reviews the evidence for synergistic effects of other SMO inhibitors, vismodegib and sonidegib, when combined with immunotherapy.
Vismodegib
Vismodegib, an orally administered SMO inhibitor, has been shown to modulate the immune microenvironment in BCC. A study investigating biopsies from BCC patients treated with vismodegib revealed a significant increase in the infiltration of CD4+ and CD8+ T cells into the tumor.[9] The study also demonstrated an upregulation of Major Histocompatibility Complex (MHC) class I expression on tumor cells, which is crucial for the presentation of tumor antigens to cytotoxic T lymphocytes.[9] These findings suggest that vismodegib can convert the "cold" or immune-excluded TME of BCC into a "hot" or inflamed environment, potentially making it more susceptible to immune checkpoint blockade.
Sonidegib
Clinical investigation into the combination of sonidegib, another oral SMO inhibitor, with the anti-PD-1 antibody pembrolizumab is underway. A Phase I clinical trial (NCT04007744) is evaluating the safety and efficacy of this combination in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).[3][10] A primary objective of this study is to assess the immunologic effects of the combination by analyzing changes in circulating tumor cells, immune cell markers, cytokines, and soluble PD-L1 in the blood.[3][10] While the final efficacy data from this trial have not yet been fully published, an abstract from the 2023 ASCO Annual Meeting reported that the combination was well-tolerated.[1] The results of the correlative studies from this trial will be crucial in understanding the synergistic potential of combining Hedgehog inhibition with immune checkpoint blockade.
Comparative Data on Hedgehog Inhibitor Monotherapy
To provide a baseline for the performance of Hedgehog inhibitors, the following table summarizes the efficacy of vismodegib and sonidegib as monotherapies in advanced basal cell carcinoma.
| Hedgehog Inhibitor | Cancer Type | Key Efficacy Data | Reference |
| Vismodegib | Locally Advanced Basal Cell Carcinoma (laBCC) | Objective Response Rate (ORR): 43% (independent review), 60% (investigator assessed) in the ERIVANCE BCC trial.[11][12][13] In the STEVIE trial, the ORR was 68.5%.[7][14] | [7][11][12][13][14] |
| Metastatic Basal Cell Carcinoma (mBCC) | Objective Response Rate (ORR): 30% (independent review), 46% (investigator assessed) in the ERIVANCE BCC trial.[11][12][13] In the STEVIE trial, the ORR was 36.9%.[7][14] | [7][11][12][13][14] | |
| Sonidegib | Locally Advanced Basal Cell Carcinoma (laBCC) | Objective Response Rate (ORR): 56% (200 mg dose) in the BOLT study (42-month follow-up).[6] | [6] |
| Metastatic Basal Cell Carcinoma (mBCC) | Objective Response Rate (ORR): 8% (200 mg dose) in the BOLT study (42-month follow-up).[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for assessing the synergistic effects of a Hedgehog pathway inhibitor like this compound with immunotherapy.
In Vivo Assessment of Synergy
Objective: To evaluate the in vivo synergistic anti-tumor efficacy of a Hedgehog pathway inhibitor (e.g., topical this compound or systemic vismodegib/sonidegib) in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse tumor model.
Animal Model:
-
Select a syngeneic mouse tumor model with known sensitivity to immunotherapy and potential involvement of the Hedgehog pathway (e.g., murine models of melanoma or colorectal cancer).
-
Implant tumor cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
Treatment Groups (n=8-10 mice per group):
-
Vehicle control
-
Hedgehog inhibitor alone
-
Immune checkpoint inhibitor alone
-
Hedgehog inhibitor + Immune checkpoint inhibitor
Dosing and Administration:
-
Hedgehog Inhibitor: For a topical agent like this compound, apply a defined dose to the tumor area daily. For systemic agents like vismodegib or sonidegib, administer orally at a predetermined dose and schedule.
-
Immune Checkpoint Inhibitor: Administer intraperitoneally or intravenously at a specified dose and frequency (e.g., twice weekly).
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis.
Immunophenotyping of Tumor-Infiltrating Leukocytes:
-
Prepare single-cell suspensions from excised tumors.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cells; F4/80 for macrophages; Gr-1 for myeloid cells).
-
Analyze by flow cytometry to quantify the proportions of different immune cell populations within the TME.
Immunohistochemistry (IHC):
-
Fix and embed tumor tissues in paraffin.
-
Perform IHC staining for markers of interest, such as CD8, FoxP3, and PD-L1, to visualize the spatial distribution of immune cells and checkpoint molecules within the tumor.
Synergy Analysis:
-
Compare tumor growth inhibition between the combination group and the single-agent groups.
-
Statistical analysis (e.g., two-way ANOVA) can be used to determine if the interaction is synergistic.
In Vitro Synergy Assessment using the Chou-Talalay Method
Objective: To quantitatively determine the nature of the interaction (synergism, additivity, or antagonism) between a Hedgehog pathway inhibitor and an immunomodulatory agent in cancer cell lines.
Cell Lines:
-
Select cancer cell lines with known Hedgehog pathway activity.
Experimental Setup:
-
Single-agent dose-response: Determine the concentration range of each drug that inhibits cell viability by 10% to 90%.
-
Combination treatment: Treat cells with combinations of the two drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or at non-constant ratios.
Cell Viability Assay:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat with single agents or combinations for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each dose and combination.
-
Use the CompuSyn software or a similar program to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate a Fa-CI plot (Chou-Talalay plot) to visualize the nature of the interaction across a range of effect levels.[5]
-
Generate an isobologram for a graphical representation of the synergy.[5]
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Hedgehog signaling pathway and its interaction with the tumor immune microenvironment.
Caption: Experimental workflow for assessing the synergistic effects of this compound and immunotherapy.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with immunotherapy is currently lacking, the existing data for other Hedgehog pathway inhibitors strongly suggest a promising avenue for investigation. The ability of SMO inhibitors like vismodegib to modulate the tumor microenvironment by increasing T-cell infiltration and upregulating MHC class I expression provides a solid rationale for combining this class of drugs with immune checkpoint inhibitors.
The ongoing clinical trial of sonidegib with pembrolizumab will provide critical insights into the clinical viability of this combination strategy. For this compound, its topical formulation presents a unique opportunity to achieve localized Hedgehog pathway inhibition in skin cancers like BCC, potentially minimizing systemic immune-related adverse events that can be associated with combination therapies.
Future research should focus on preclinical studies to directly assess the synergistic effects of topical this compound with immunotherapies in relevant animal models. Such studies should include detailed immunophenotyping of the tumor microenvironment to elucidate the mechanisms of synergy. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of combining this compound with immunotherapy in patients with advanced BCC and other skin cancers. The findings from such research could pave the way for a novel and potent therapeutic strategy for these challenging malignancies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. bcan.org [bcan.org]
- 3. onclive.com [onclive.com]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vismodegib in patients with advanced basal cell carcinoma: Primary analysis of STEVIE, an international, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Patidegib: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to specific procedures for the proper disposal of Patidegib. This document outlines the essential steps for safe handling and waste management of this investigational drug, ensuring compliance and minimizing environmental impact.
This compound is an investigational topical gel and a potent inhibitor of the Hedgehog signaling pathway.[1][2][3] As with any active pharmaceutical ingredient (API), proper disposal is crucial to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for pharmaceutical and chemical waste management and should be supplemented by a thorough review of your institution's specific guidelines and the official Safety Data Sheet (SDS) for this compound.
Pre-Disposal and Handling Precautions
Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the specific Safety Data Sheet (SDS) for the compound. Pregnant or breastfeeding women should not handle this product.[4] Handling should occur in a controlled environment, preferably within a closed system, with adequate ventilation.[4] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times.[4]
Categorization and Segregation of this compound Waste
Proper segregation of waste at the point of generation is critical. This compound waste should be categorized as follows:
-
Unused or Expired this compound: Pure, unadulterated solid this compound or its formulations.
-
Contaminated Labware: Items such as vials, syringes, pipette tips, gloves, and bench paper that have come into direct contact with this compound.
-
Aqueous Solutions: Any liquid waste containing dissolved this compound.
All waste containers must be clearly labeled as "Hazardous Waste," "Pharmaceutical Waste," or as required by your institution, and should include the name "this compound."
Disposal Procedures
The following are step-by-step guidelines for the disposal of each category of this compound waste.
Unused or Expired this compound
-
Do Not Dispose in Regular Trash or Sewer: Unused or expired this compound must not be disposed of in the regular trash or flushed down the drain.[5]
-
Hazardous Waste Container: Place the original container with the unused product into a designated, leak-proof hazardous waste container. These are often black for hazardous pharmaceutical waste.[5]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Pharmaceutical Waste" and "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management vendor.
Contaminated Labware
-
Segregation: Immediately place all disposable items that have come into contact with this compound into a designated hazardous waste container.
-
Sharps: Needles, syringes, or other sharps must be placed in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.[6][7]
-
Non-Sharps: Gloves, bench paper, and other contaminated solid waste should be collected in a designated, lined hazardous waste container.
-
Labeling and Storage: Label and store the containers as described for unused this compound.
-
Decontamination of Reusable Labware: Reusable glassware or equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residues, followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste. Consult your EHS for approved decontamination procedures.
Aqueous Solutions Containing this compound
-
Do Not Sewer: Aqueous waste containing this compound should not be disposed of down the drain.[5]
-
Collection: Collect all aqueous waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
pH Neutralization: If the solution is acidic or basic, it may need to be neutralized before disposal. Consult the SDS and your institution's EHS for specific instructions.
-
Storage and Disposal: Store the container in a secondary containment bin in a designated hazardous waste accumulation area. Arrange for pickup by your institution's hazardous waste vendor.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate and Secure: Restrict access to the spill area.
-
Personal Protective Equipment: Don appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
This compound: Relevant Data for Handling and Disposal
| Property | Value | Citation |
| Molecular Formula | C₂₉H₄₈N₂O₃S | [8][9] |
| Molecular Weight | 504.8 g/mol | [8] |
| Form | Topical Gel | [2][8] |
| Stability | Stable under normal conditions of use, storage, and transport. | [4] |
| Incompatible Materials | Strong acids, alkalis, and oxidizing agents. | [4] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. bridgebio.com [bridgebio.com]
- 3. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologymedinfo.com [oncologymedinfo.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. This compound | C29H48N2O3S | CID 25027363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
Personal protective equipment for handling Patidegib
Hazard Profile and Routes of Exposure
Patidegib is an inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity.[1] While specific toxicity data is limited in the public domain, compounds of this nature should be treated as hazardous. The primary occupational exposure routes of concern are:
-
Inhalation: Aerosolized particles of the compound.
-
Dermal Contact: Direct skin contact with the powder or solutions.
-
Ingestion: Accidental swallowing of the substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE based on general guidelines for hazardous drugs.
| Protection Type | Equipment | Specifications and Use |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove must be removed and disposed of as hazardous waste immediately after handling or in case of contamination. The inner glove should be removed upon leaving the work area. Change gloves regularly. |
| Body Protection | Disposable Gown | Use a polyethylene-coated, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs. Gowns must be discarded as hazardous waste after each use or if contaminated. |
| Respiratory Protection | N95 or Higher Respirator | An N95 respirator or a higher level of respiratory protection is essential when handling the powdered form of this compound to prevent inhalation of aerosolized particles. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear safety goggles at all times when handling this compound in any form. A face shield should be used in addition to goggles when there is a risk of splashes or sprays. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical to minimize exposure and environmental contamination.
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Work should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize aerosol generation.
-
During Handling: Avoid creating dust when working with the powdered form. Use techniques such as gentle scooping and careful weighing. For solutions, prevent splashing and aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully doff PPE, avoiding self-contamination, and dispose of it in designated hazardous waste containers. Wash hands thoroughly with soap and water.
All waste generated from handling this compound, including contaminated PPE, weighing papers, and empty vials, must be disposed of as hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Contaminated Solids (PPE, wipes, etc.) | Place in a clearly labeled, sealed hazardous waste container designated for pharmaceutical waste. |
| Unused or Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container specifically marked for hazardous pharmaceutical waste. |
All disposal must adhere to federal, state, and local regulations for hazardous waste.[2][3] It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
